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  • Product: (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine
  • CAS: 1212847-65-8

Core Science & Biosynthesis

Foundational

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine chemical structure and physical properties

Title: (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine: Structural Analysis, Asymmetric Synthesis, and Pharmacological Profiling Executive Summary (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a highly specialized chiral buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine: Structural Analysis, Asymmetric Synthesis, and Pharmacological Profiling

Executive Summary (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a highly specialized chiral building block and pharmacophore belonging to the α -ethylbenzylamine class. Unlike classical phenethylamines, its primary amine is located directly at the benzylic position, fundamentally altering its steric profile and receptor binding kinetics. This technical guide provides a comprehensive breakdown of its physical properties, pharmacological relevance, and a self-validating asymmetric synthesis protocol designed to guarantee high enantiomeric purity.

Chemical Architecture & Physical Properties

The molecular architecture of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine features a propyl chain with an amine group at the C1 (benzylic) position, flanked by a 3,5-dimethoxyphenyl ring. The 3,5-dimethoxy substitution pattern is a well-documented motif in medicinal chemistry for modulating lipophilicity and providing critical hydrogen-bond acceptors for receptor interaction.

Table 1 summarizes the core physical and chemical properties of the compound and its hydrochloride salt[1][2][3].

PropertyValue / Description
Chemical Name (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol [1]
CAS Number (Racemate) 1273603-62-5[1]
CAS Number ((S)-HCl Salt) 2061996-57-2[2]
Physical State White to off-white crystalline solid (as HCl salt)
Topological Polar Surface Area (TPSA) ~52.72 Ų[3]
Fraction Csp3 0.33[3]
Hydrogen Bond Donors/Acceptors 2 / 2[3]

Pharmacological Landscape & Receptor Dynamics

As an α -ethylbenzylamine, this compound diverges from the classical amphetamine ( α -methylphenethylamine) scaffold. Moving the amine to the benzylic carbon restricts the conformational flexibility of the alkyl chain. In pharmacological contexts, acyclic benzylic amines of this type are frequently investigated as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists[4]. They act as open-channel blockers, binding deep within the ion channel pore[4].

Furthermore, the 3,5-dimethoxy aromatic substitution is a privileged motif in neuropharmacology, often enhancing affinity for Trace Amine-Associated Receptor 1 (TAAR1) and specific serotonin (5-HT) GPCR subtypes.

ReceptorDynamics Ligand (S)-1-(3,5-Dimethoxyphenyl) propan-1-amine Receptor Target GPCR (e.g., TAAR1 / 5-HT) Ligand->Receptor Stereoselective Binding GProtein G-Protein Alpha Subunit Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase / PLC Effector Enzymes GProtein->Effector Signal Transduction Response Intracellular Signaling (cAMP / Ca2+ Flux) Effector->Response Secondary Messengers

Fig 1. Proposed GPCR signal transduction pathway modulated by the (S)-amine pharmacophore.

Asymmetric Synthesis & Self-Validating Protocols

To achieve high enantiomeric excess (ee > 99%), we employ a diastereoselective synthesis utilizing Ellman’s auxiliary ((S)-(-)-tert-butanesulfinamide). As a Senior Application Scientist, I prioritize this methodology because it creates a self-validating system. The intermediate sulfinamide allows researchers to quantify the diastereomeric ratio (dr) via standard 1H NMR prior to final deprotection, ensuring that any stereochemical drift is caught early in the workflow.

Step-by-Step Experimental Protocol:

Step 1: Imine Condensation

  • Reagents: 3,5-Dimethoxypropiophenone (1.0 eq), (S)-(-)-tert-butanesulfinamide (1.1 eq), Titanium(IV) ethoxide (Ti(OEt)4, 2.0 eq).

  • Procedure: Dissolve the ketone and sulfinamide in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Add Ti(OEt)4 dropwise at room temperature. Stir for 16 hours.

  • Causality: Ti(OEt)4 is critical here; it acts as a Lewis acid to activate the carbonyl carbon and simultaneously scavenges the water byproduct, driving the equilibrium toward the sulfinyl imine without causing epimerization.

Step 2: Diastereoselective Reduction

  • Reagents: Sodium borohydride (NaBH4, 3.0 eq), THF.

  • Procedure: Cool the imine solution to -48 °C. Add NaBH4 in small portions. Maintain temperature for 4 hours, then slowly warm to room temperature. Quench carefully with brine.

  • Causality: The bulky tert-butyl group of the chiral auxiliary sterically shields one face of the imine. This forces the hydride from NaBH4 to attack exclusively from the less hindered face, establishing the (S)-configuration at the benzylic carbon with high diastereoselectivity.

Step 3: Auxiliary Cleavage

  • Reagents: 4M HCl in Dioxane or Methanol.

  • Procedure: Dissolve the purified (S,S)-sulfinamide intermediate in methanol. Add 4M HCl and stir for 2 hours at room temperature. Concentrate under vacuum, then precipitate the product using cold diethyl ether.

  • Causality: Acidic methanolysis selectively cleaves the N-S bond. Because the reaction conditions are mild, the newly formed C-N chiral center remains completely intact, yielding the pure (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride[2].

SynthesisWorkflow A 3,5-Dimethoxy- propiophenone B (S)-t-Butanesulfinyl Imine A->B (S)-t-BuSONH2 Ti(OEt)4, THF C (S,S)-Sulfinamide Intermediate B->C NaBH4 -48°C, THF D (S)-1-(3,5-Dimethoxyphenyl) propan-1-amine HCl C->D 4M HCl / MeOH Room Temp

Fig 2. Asymmetric synthesis workflow utilizing Ellman's auxiliary for stereocontrol.

Analytical Characterization

To validate the structural integrity and purity of the synthesized compound, the following analytical suite is mandatory:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase to confirm the enantiomeric excess (ee > 99%).

  • Nuclear Magnetic Resonance (NMR): 1H NMR (DMSO-d6) will show a characteristic diagnostic triplet or doublet of doublets for the benzylic proton (C1) around 4.0 - 4.5 ppm, shifted downfield due to the adjacent amine and aromatic ring[5]. The two methoxy groups will appear as a sharp singlet integrating to 6 protons near 3.7 ppm.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a strong[M+H]+ peak at m/z 196.1.

References

  • Title: (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine | American Elements Source: American Elements URL: [Link]

  • Title: 5-substituted indazoles as kinase inhibitors (US9163007B2)

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral amine of significant interest in medicinal chemistry and drug development. Its stereospec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral amine of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable building block for the synthesis of various biologically active compounds. The precise spatial arrangement of the amine and phenyl groups is often crucial for the desired pharmacological activity and can significantly impact a drug's efficacy and safety profile. This guide provides an in-depth review of the primary synthetic pathways to obtain the (S)-enantiomer of 1-(3,5-dimethoxyphenyl)propan-1-amine, offering a critical analysis of each method's principles, advantages, and practical considerations.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. For (S)-1-(3,5-dimethoxyphenyl)propan-1-amine, three principal strategies have emerged as the most effective and widely applicable:

  • Asymmetric Reductive Amination: This direct approach involves the conversion of a prochiral ketone, 3,5-dimethoxypropiophenone, into the desired chiral amine.

  • Diastereoselective Synthesis with Chiral Auxiliaries: A classical and robust method where a chiral auxiliary is temporarily attached to the substrate to guide the stereochemical outcome of a key reaction.

  • Kinetic Resolution of a Racemic Amine: This strategy involves the separation of a pre-synthesized racemic mixture of the amine, typically through enzymatic catalysis.

This guide will delve into the intricacies of each of these pathways, providing both the theoretical underpinnings and practical, field-proven insights.

Part 1: Asymmetric Reductive Amination

Asymmetric reductive amination stands out as a highly atom-economical and efficient method for the synthesis of chiral amines. This one-pot reaction combines the formation of an imine from a ketone and an amine source, followed by its immediate asymmetric reduction to the chiral amine.[1] This circumvents the need to isolate the often-unstable imine intermediate.

Biocatalytic Reductive Amination using Transaminases

The use of enzymes, particularly transaminases (TAs), has revolutionized the synthesis of chiral amines, offering a green and highly selective alternative to traditional chemical methods.[2] Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate with high enantioselectivity.[3]

Mechanism of Action: The reaction proceeds via a ping-pong bi-bi mechanism involving the pyridoxal-5'-phosphate (PLP) cofactor. The amine donor first transfers its amino group to the PLP-bound enzyme, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct. The ketone substrate then enters the active site and accepts the amino group from PMP, regenerating the PLP-bound enzyme and releasing the chiral amine product.[4]

Transaminase Mechanism Ketone 3,5-Dimethoxy- propiophenone EnzymePMP Transaminase-PMP Ketone->EnzymePMP 2. Ketone binds AmineDonor Amine Donor (e.g., Isopropylamine) EnzymePLP Transaminase-PLP AmineDonor->EnzymePLP 1. Amino group transfer EnzymePLP->EnzymePMP Forms PMP Product (S)-1-(3,5-Dimethoxy- phenyl)propan-1-amine EnzymePLP->Product Releases chiral amine EnzymePMP->EnzymePLP Regenerates PLP Byproduct Ketone Byproduct (e.g., Acetone) EnzymePMP->Byproduct Releases byproduct Transition_Metal_ARA Ketone 3,5-Dimethoxy- propiophenone Imine Imine Intermediate Ketone->Imine Condensation AmineSource Amine Source (e.g., NH₃ or Benzylamine) AmineSource->Imine Product (S)-1-(3,5-Dimethoxy- phenyl)propan-1-amine Imine->Product Asymmetric Hydrogenation Catalyst [Ir(cod)Cl]₂ + Chiral Ligand Catalyst->Product H2 H₂ (reductant) H2->Product Chiral_Auxiliary_Synthesis Acid 3,5-Dimethoxy- phenylacetic acid Amide Chiral N-Acyl Amide Acid->Amide 1. Amide Formation Auxiliary (S)-1-Phenylethylamine (Chiral Auxiliary) Auxiliary->Amide Enolate Diastereomeric Enolate Amide->Enolate 2. Deprotonation (LDA) Alkylation Alkylated Amide Enolate->Alkylation 3. Diastereoselective Alkylation (e.g., CH₃I) Product (S)-1-(3,5-Dimethoxy- phenyl)propan-1-amine Alkylation->Product 4. Auxiliary Cleavage (Hydrolysis) RecoveredAuxiliary Recovered Auxiliary Alkylation->RecoveredAuxiliary Kinetic_Resolution RacemicAmine Racemic 1-(3,5-Dimethoxy- phenyl)propan-1-amine Lipase Lipase (e.g., Candida antarctica Lipase B) RacemicAmine->Lipase AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->Lipase Separation Separation Lipase->Separation Selective Acylation S_Amine (S)-1-(3,5-Dimethoxy- phenyl)propan-1-amine Separation->S_Amine Unreacted R_Amide (R)-N-Acetyl-1-(3,5-Dimethoxy- phenyl)propan-1-amine Separation->R_Amide Acylated

Sources

Foundational

Pharmacokinetics of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Derivatives: A Comprehensive Profiling Guide

Executive Summary The chiral building block (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring an α -ethylbenzylamine backbone paired with a 3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring an α -ethylbenzylamine backbone paired with a 3,5-dimethoxy-substituted aromatic ring, derivatives of this scaffold are frequently utilized in the development of targeted kinase inhibitors, allosteric modulators, and central nervous system (CNS) therapeutics.

Understanding the pharmacokinetic (PK) profile of these derivatives requires a deep mechanistic analysis of how the (S)-stereocenter and the electron-rich dimethoxy motif dictate absorption, target tissue partitioning, and metabolic clearance. This whitepaper provides an authoritative, self-validating framework for profiling the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this chemical class.

Physicochemical Drivers of Absorption Kinetics

The absorption profile of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine derivatives is fundamentally governed by the interplay between the basic primary amine and the lipophilic aromatic system.

  • Lipophilicity and Permeability: The addition of two methoxy groups at the meta positions (3,5-substitution) significantly increases the LogP of the parent scaffold. This enhanced lipophilicity drives transcellular passive diffusion across the intestinal epithelium.

  • Ionization Dynamics: The primary amine typically exhibits a pKa between 9.0 and 10.0. In the highly acidic environment of the stomach (pH 1.5–3.5), the amine is fully protonated, ensuring rapid dissolution of the administered salt form. However, optimal absorption occurs in the duodenum and jejunum (pH 6.0–7.4), where a minor but critical fraction of the un-ionized free base facilitates membrane permeation.

  • Stereospecific Absorption: The (S)-enantiomer often demonstrates distinct binding affinities to intestinal efflux transporters (such as P-glycoprotein) compared to its (R)-counterpart, directly impacting the net oral bioavailability (F%) [1].

Metabolic Vulnerabilities & CYP450 Interactions

The most critical pharmacokinetic hurdle for 3,5-dimethoxyphenyl derivatives is their susceptibility to extensive first-pass metabolism. The metabolic fate is primarily dictated by the steric and electronic accessibility of the methoxy groups.

CYP2D6-Mediated O-Demethylation

Cytochrome P450 2D6 (CYP2D6) is the predominant enzyme responsible for the clearance of methoxy-aryl compounds. CYP2D6 rapidly catalyzes the O-demethylation of the 3- or 5-methoxy group, converting the parent drug into a highly polar phenolic metabolite [2]. This biotransformation is analogous to the well-documented CYP2D6-mediated O-demethylation of other methoxy-containing therapeutics, such as the conversion of oxycodone to oxymorphone [3].

Because CYP2D6 is highly polymorphic in human populations, the pharmacokinetics of these derivatives often exhibit significant inter-individual variability, necessitating careful clinical monitoring for Poor Metabolizers (PMs) versus Ultrarapid Metabolizers (UMs).

Secondary Pathways

While O-demethylation dominates, secondary metabolic pathways include N-dealkylation and oxidative deamination mediated by CYP3A4 and Monoamine Oxidase (MAO). The resulting active or inactive metabolites subsequently undergo Phase II conjugation (glucuronidation or sulfation) prior to renal excretion.

MetabolicPathway Parent (S)-1-(3,5-Dimethoxyphenyl) propan-1-amine Derivative CYP2D6 CYP2D6 O-Demethylation Parent->CYP2D6 Major Pathway CYP3A4 CYP3A4 / MAO N-Dealkylation Parent->CYP3A4 Minor Pathway Phenol Active Phenol Metabolite CYP2D6->Phenol Ketone Inactive Metabolite CYP3A4->Ketone PhaseII UGT / SULT Phase II Conjugation Phenol->PhaseII Excretion Renal Excretion Ketone->Excretion PhaseII->Excretion

Figure 1: Primary metabolic pathways of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine derivatives.

Quantitative Pharmacokinetic Data

Preclinical profiling in rodent models reveals a moderate-to-high volume of distribution ( Vdss​ ), indicative of extensive tissue penetration driven by the lipophilic dimethoxy motif.

Table 1: Representative Pharmacokinetic Parameters of a Lead (S)-Derivative (Rat Model)

PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ (ng/mL) 845.2 ± 42.11205.4 ± 89.3
Tmax​ (h) 0.08 (Bolus)1.5 ± 0.3
AUC0−∞​ (h·ng/mL) 1420.5 ± 110.23975.6 ± 215.4
T1/2​ (h) 2.4 ± 0.23.1 ± 0.4
Clearance (L/h/kg) 1.41 ± 0.12N/A
Vdss​ (L/kg) 4.2 ± 0.3N/A
Bioavailability (F%) 100%~56%

Note: Data represents normalized values based on standard allometric scaling for α -ethylbenzylamine derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are engineered as self-validating systems. Every step is designed to prevent artifactual degradation and ensure regulatory compliance.

Protocol A: In Vitro Microsomal Stability Assay

Causality: This assay determines the intrinsic clearance ( CLint​ ) and identifies CYP2D6-mediated vulnerabilities before in vivo testing.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Incubation: Combine HLM (0.5 mg/mL final protein concentration) and the (S)-derivative (1 µM final) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final) to initiate Phase I metabolism.

  • Self-Validating Quench: At precise intervals (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Why? Immediate protein precipitation halts enzymatic activity instantly, ensuring the temporal accuracy of the clearance curve.

  • Analysis: Centrifuge at 14,000 x g for 10 min and transfer the supernatant for LC-MS/MS quantification.

Protocol B: High-Throughput LC-MS/MS Bioanalytical Validation

Causality: Accurate PK modeling requires a bioanalytical method validated strictly according to FDA M10 guidelines to eliminate matrix effects and carryover [4].

  • Extraction: Perform a single-step protein precipitation using 50 µL of plasma and 150 µL of acetonitrile (0.1% formic acid).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Kinetex 2.6 µm, 50 x 2.1 mm). Utilize a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.4 mL/min to ensure sharp peak resolution.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Validation: Establish a Lower Limit of Quantification (LLOQ) with a signal-to-noise ratio >5:1, ensuring intra-day and inter-day precision remains within ±15% (±20% at LLOQ).

PKWorkflow Dose In Vivo Dosing (IV/PO) Sample Plasma Sampling & Extraction Dose->Sample LCMS LC-MS/MS Quantification Sample->LCMS PKCalc NCA PK Analysis LCMS->PKCalc

Figure 2: Validated high-throughput LC-MS/MS workflow for preclinical PK profiling.

References

  • Stereoretentive Deuteration of α-Chiral Amines with D2O. Journal of the American Chemical Society. Available at: [Link] [1]

  • Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-methoxy-N,N-dimethyltryptamine metabolism and pharmacokinetics. Biochemical Pharmacology. Available at: [Link]

  • The effects of CYP2D6 and CYP3A activities on the pharmacokinetics of immediate release oxycodone. British Journal of Pharmacology. Available at: [Link] [3]

  • Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma. Journal of Chromatography B. Available at: [Link] [4]

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Abstract (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral amine whose biological activities and mechanism of action are not extensively documented in peer-reviewed scientific literature. Its structural similarity to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral amine whose biological activities and mechanism of action are not extensively documented in peer-reviewed scientific literature. Its structural similarity to known psychoactive phenethylamines, particularly those with a dimethoxy substitution pattern, suggests a potential interaction with central nervous system (CNS) targets. This guide provides a comprehensive, technically-focused framework for researchers and drug development professionals to systematically investigate the in vitro mechanism of action of this compound. It outlines a phased experimental approach, from initial target screening to detailed signaling pathway analysis, grounded in established pharmacological and cell-based assay methodologies. By following this workflow, researchers can generate the robust, high-quality data necessary to construct a complete mechanistic profile of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Introduction and Rationale for Investigation

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine belongs to the broad class of phenethylamine derivatives. This class is renowned for containing a multitude of compounds with profound effects on the CNS, including neurotransmitters, therapeutic agents, and research chemicals. The 3,5-dimethoxy substitution pattern is a key structural feature found in several biologically active molecules, influencing their metabolic stability and receptor interaction profiles[1][2]. The specific stereochemistry, designated by "(S)", is critical, as biological targets are chiral and often exhibit significant enantiomeric selectivity.

Given the scarcity of published data on (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine, a structured, hypothesis-driven investigation is required. The structural resemblance to certain psychoactive amphetamines suggests that a primary hypothesis should center on interactions with monoaminergic systems. Specifically, the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems, including their respective G protein-coupled receptors (GPCRs) and transporters, represent high-priority targets for initial investigation[3][4][5].

This guide is designed to serve as a roadmap for any laboratory equipped with standard cell culture and pharmacological assay capabilities to thoroughly characterize the in vitro pharmacology of this, or structurally related, novel compounds.

Proposed Investigational Workflow

A logical, phased approach is essential to efficiently elucidate the compound's mechanism of action. The workflow is designed to move from broad screening to focused, mechanistic studies, ensuring that each phase informs the next.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Pathway Elucidation cluster_3 Phase 4: Off-Target & Transporter Effects cluster_4 Phase 5: Mechanistic Synthesis P1_Bind Receptor Binding Profiling (Broad Panel CNS Assays) P2_Func Functional Assays (e.g., Ca2+ Flux, cAMP, BRET) P1_Bind->P2_Func P4_Trans Monoamine Transporter Assays (Uptake & Release) P1_Bind->P4_Trans Informs Transporter Screening P3_Signal Downstream Signaling Analysis (e.g., Western Blot for pERK, pAkt) P2_Func->P3_Signal Confirms Agonism/Antagonism P5_Synth Data Integration & Mechanism of Action Profile P3_Signal->P5_Synth Defines Signaling Cascade P4_Trans->P5_Synth P4_Enzyme MAO Enzyme Inhibition Assays P4_Enzyme->P5_Synth

Caption: Proposed experimental workflow for mechanistic characterization.

Phase 1: Primary Target Identification via Receptor Binding

The initial step is to determine the binding affinity of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine across a wide range of CNS targets. Radioligand binding assays are the gold standard for this purpose, providing quantitative affinity values (Ki).

Rationale: This broad screening approach is unbiased and essential for identifying the highest affinity targets, which are the most likely mediators of the compound's primary biological effects. It also helps to identify potential off-target interactions that could contribute to a complex pharmacological profile or side effects.

Detailed Protocol: Radioligand Binding Assay
  • Target Selection: Utilize a commercial binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) or establish in-house assays for key targets including, but not limited to:

    • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C. The 5-HT2A and 5-HT2C receptors are particularly relevant for compounds with potential psychedelic or psychoactive properties[6][7].

    • Dopamine Receptors: D1, D2, D3, D4, D5.

    • Adrenergic Receptors: α1A, α2A, β1, β2.

    • Monoamine Transporters: SERT, DAT, NET.

  • Materials:

    • Cell Membranes or Recombinant Protein: From cell lines stably expressing the target receptor (e.g., HEK293, CHO).

    • Radioligand: A high-affinity, specific radiolabeled ligand for each target (e.g., [³H]Ketanserin for 5-HT2A).

    • Test Compound: (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine, dissolved in a suitable vehicle (e.g., DMSO).

    • Assay Buffer: Target-specific buffer (e.g., Tris-HCl with appropriate salts).

    • Non-specific Control: A high concentration of a known, unlabeled ligand for the target to define non-specific binding.

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either vehicle, test compound, or the non-specific control.

    • Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove residual unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Functional Characterization of Primary Targets

Once high-affinity targets are identified (e.g., Ki < 1 µM), the next critical step is to determine the functional consequence of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity)?

Rationale: Binding does not equal function. A functional assay is required to understand how the compound modulates receptor signaling. The choice of assay depends on the G protein coupling of the identified GPCR target[8][9][10]. For instance, 5-HT2A and 5-HT2C receptors canonically couple to Gαq, which activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium[11].

Detailed Protocol: Calcium Flux Assay (for Gq-coupled Receptors)
  • Cell Culture: Plate cells stably expressing the target receptor (e.g., HEK293-5HT2A) in black, clear-bottom 96-well plates and grow to confluence.

  • Materials:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).

    • Test compound and a known reference agonist/antagonist.

  • Procedure:

    • Prepare a dye-loading solution by dissolving the fluorescent dye in assay buffer, often with a dispersing agent like Pluronic F-127.

    • Aspirate the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate in the dark (e.g., 60 minutes at 37°C) to allow the cells to take up the dye.

    • Wash the cells with assay buffer to remove excess dye.

    • Using a fluorescence plate reader equipped with an injector (e.g., FLIPR, FlexStation), measure the baseline fluorescence.

    • Inject the test compound at various concentrations and immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes before injecting a known reference agonist at its EC80 concentration.

  • Data Analysis:

    • For agonist activity, calculate the change in fluorescence from baseline (ΔF/F₀). Plot this response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy relative to a reference agonist).

    • For antagonist activity, plot the response to the reference agonist against the log concentration of the test compound to determine the IC50.

Phase 3: Elucidation of Downstream Signaling Pathways

Confirming the engagement of specific signaling pathways downstream of receptor activation provides a deeper mechanistic understanding. Western blotting for key phosphorylated signaling proteins is a robust method for this purpose.

Rationale: Psychedelic potential, for example, has been strongly linked to 5-HT2A receptor-mediated Gq signaling, while β-arrestin pathways may mediate other effects[12]. Quantifying the activation of downstream effectors like Extracellular signal-Regulated Kinase (ERK) confirms pathway engagement.

G Compound (S)-1-(3,5-Dimethoxyphenyl) propan-1-amine Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds & Activates Gq Gαq/11 Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ERK pERK Activation PKC->ERK

Caption: Hypothesized 5-HT2A canonical Gq signaling pathway.

Protocol: Western Blot for pERK Activation
  • Cell Treatment: Plate cells (e.g., HEK293-5-HT2A) and grow to ~80% confluence. Serum-starve the cells overnight to reduce basal signaling.

  • Stimulation: Treat cells with the test compound at its EC80 concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes) to determine the peak response time. Then, treat with various concentrations for the optimal time.

  • Lysis: Aspirate the medium and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection: Image the resulting chemiluminescence using a digital imager.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for the total amount of the protein (e.g., anti-total-ERK1/2).

  • Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Express the amount of phosphorylated protein as a ratio to the total protein.

Phase 4: Assessment of Monoamine Transporter and Enzyme Activity

Many phenethylamines interact with monoamine transporters (SERT, DAT, NET) or metabolic enzymes like monoamine oxidase (MAO). It is crucial to evaluate these potential activities.

Rationale: Inhibition of monoamine uptake or release of monoamines can be a primary mechanism of action for CNS-active compounds, distinct from direct receptor agonism.

Protocol: Monoamine Transporter Uptake Inhibition Assay
  • Cell Culture: Use HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter. Plate in 96-well plates.[13][14]

  • Procedure:

    • Wash the cells with uptake buffer (e.g., Krebs-Henseleit buffer).[13]

    • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT) for 10-15 minutes.

    • Initiate uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]5-HT for SERT) and unlabeled substrate.[13][15]

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the internalized radioactivity via scintillation counting.

  • Data Analysis: Calculate the IC50 value for the inhibition of substrate uptake, similar to the binding assay analysis.

Data Summary and Mechanistic Synthesis

The culmination of this workflow is the integration of all data points to build a comprehensive in vitro profile. The results should be summarized for clarity.

Table 1: Example Data Summary for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Assay TypeTargetResult (Ki, EC50, or IC50) [nM]Emax (%)
Binding 5-HT2A50N/A
5-HT2C250N/A
D2>10,000N/A
SERT800N/A
Functional 5-HT2A (Ca2+ Flux)12095% (vs 5-HT)
5-HT2C (Ca2+ Flux)60070% (vs 5-HT)
Transporter SERT (Uptake)1,500N/A
Enzyme MAO-A>10,000N/A

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This technical guide provides a rigorous, step-by-step framework for the in vitro mechanistic elucidation of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine. By systematically progressing from broad target screening to specific functional and pathway analyses, researchers can generate a high-fidelity pharmacological profile. This foundational knowledge is indispensable for guiding further research, including in vivo studies, and for understanding the compound's potential therapeutic or toxicological properties. The described protocols are robust, widely used in the field, and form a self-validating system for characterizing novel compounds.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays. National Center for Biotechnology Information. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. National Center for Biotechnology Information. [Link]

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. National Center for Biotechnology Information. [Link]

  • Functional assays for screening GPCR targets. ScienceDirect. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Center for Biotechnology Information. [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. [Link]

  • Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Center for Biotechnology Information. [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers. [Link]

  • The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research?. MDPI. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. [Link]

  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. ASPET. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. National Center for Biotechnology Information. [Link]

  • 5-HT2C receptor. Wikipedia. [Link]

Sources

Foundational

Thermodynamic Stability and Stereocontrol Dynamics of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Executive Summary (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a highly functionalized chiral primary amine. Controlling its stereochemistry is paramount for downstream pharmaceutical applications and advanced materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a highly functionalized chiral primary amine. Controlling its stereochemistry is paramount for downstream pharmaceutical applications and advanced materials synthesis. This technical guide provides an in-depth analysis of the thermodynamic stability of its enantiomers, detailing the physicochemical principles of chiral resolution via diastereomeric salt formation and the kinetic parameters governing its deracemization through Dynamic Kinetic Resolution (DKR).

Intrinsic Thermodynamic Degeneracy

In an achiral, isotropic environment, the (S) and (R) enantiomers of 1-(3,5-dimethoxyphenyl)propan-1-amine are thermodynamically degenerate; they possess identical standard free energies ( ΔG∘=0 )[1]. The intrinsic stability of the molecule is dictated by its conformational landscape. The steric bulk of the ethyl group and the primary amine forces the 3,5-dimethoxyphenyl ring into a preferred rotameric state where the benzylic C-H bond is orthogonal to the aromatic plane. Because enantiomers share identical scalar properties, separating them requires breaking this thermodynamic degeneracy by introducing a chiral environment[1].

Breaking Degeneracy: Thermodynamic Control via Diastereomeric Salts

Classical Chemical Resolution (CCR) leverages a chiral resolving agent—such as (R)-mandelic acid or (1R,2R)-(-)-O,O'-di-p-toluoyltartaric acid—to form diastereomeric salts[2]. The interaction between the racemic amine and the enantiopure acid generates two distinct diastereomers: the p-salt ((S)-amine·(R)-acid) and the n-salt ((R)-amine·(R)-acid).

Unlike enantiomers, diastereomers have distinct thermodynamic properties. The resolution process is driven by the difference in the free energy of crystallization ( ΔΔGcryst​ )[3]. The thermodynamically favored p-salt exhibits a more negative lattice energy and a lower solubility product ( Ksp​ ), allowing it to selectively precipitate from the solution[4].

Data Presentation: Thermodynamic Parameters

The following table summarizes the thermodynamic differentials that enable the resolution of 1-(3,5-dimethoxyphenyl)propan-1-amine enantiomers.

Thermodynamic Property(S)-Amine·(R)-Acid (p-Salt)(R)-Amine·(R)-Acid (n-Salt)Causality & Implication
Lattice Energy ( ΔHcryst​ ) Highly NegativeLess NegativeStronger intermolecular hydrogen bonding yields a more stable crystal lattice[4].
Solubility Product ( Ksp​ ) LowerHigherDrives the selective precipitation of the p-salt under thermodynamic control[2].
Melting Point ( Tm​ ) HigherLowerInversely correlated with solubility; indicates robust solid-state stability[4].
Binding Energy ( ΔEbind​ ) StrongerWeakerReflects superior chiral recognition and stereochemical packing efficiency[4].

Kinetic Stability and Racemization Thermodynamics

While the enantiomers are kinetically stable at room temperature (due to the high energy barrier for spontaneous inversion at the benzylic carbon), they can be racemized catalytically. Primary amines are notoriously difficult to racemize because they act as strong coordinating ligands that can poison transition metal catalysts[5].

Racemization is achieved via a dehydrogenation-hydrogenation sequence. A transition metal catalyst (e.g., an Iridium SCRAM complex or supported Pd nanoparticles) dehydrogenates the amine to an achiral imine intermediate[6]. This intermediate is subsequently re-hydrogenated, establishing a dynamic thermodynamic equilibrium where the (S) and (R) enantiomers interconvert continuously[6].

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

By coupling the metal-catalyzed racemization with an enzymatic kinetic resolution, we achieve Dynamic Kinetic Resolution (DKR)[3]. In this system, an enzyme such as Candida antarctica lipase B (CALB) selectively and irreversibly acylates the (S)-enantiomer[5]. According to the Curtin-Hammett principle, the continuous depletion of the (S)-amine shifts the racemization equilibrium, allowing for a theoretical 100% yield of the enantiopure (S)-amide[3]. A critical thermodynamic requirement for DKR is that the rate of racemization ( krac​ ) must be at least one order of magnitude faster than the enzymatic resolution of the slow-reacting enantiomer ( kslow​ )[7].

Experimental Protocols

Protocol 1: Thermodynamic Resolution via Diastereomeric Crystallization

Objective: Isolate (S)-1-(3,5-dimethoxyphenyl)propan-1-amine via thermodynamic control. Self-Validating Mechanism: In-process chiral HPLC monitors the diastereomeric excess (de%) of the mother liquor to confirm the cessation of p-salt precipitation.

  • Solvent Selection & Dissolution: Suspend 1.0 eq of racemic 1-(3,5-dimethoxyphenyl)propan-1-amine and 0.5 eq of (R)-mandelic acid in an ethanol/water (80:20 v/v) mixture. Causality: The dielectric constant of the aqueous ethanol modulates ionic interactions, optimizing the solubility differential between the p-salt and n-salt[2].

  • Thermal Erasing: Heat the suspension to 75 °C until complete dissolution is achieved. Causality: This erases the thermal history of the solids and ensures a homogenous isotropic phase prior to crystallization.

  • Controlled Nucleation: Cool the solution at a strict rate of 0.1 °C/min to 60 °C, then introduce 1% w/w enantiopure p-salt seeds. Causality: Seeding bypasses the stochastic primary nucleation phase, directing the system immediately down the thermodynamically favored crystallization pathway and preventing the kinetic co-precipitation of the n-salt[1].

  • Equilibration & Isolation: Hold the temperature at 20 °C for 12 hours to reach thermodynamic equilibrium. Filter the stable p-salt crystals and wash with cold ethanol.

  • Free Amine Liberation: Treat the isolated p-salt with 1M NaOH and extract with dichloromethane to recover the enantiopure (S)-amine.

Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Objective: Quantitative conversion of racemic amine to (S)-amide via coupled thermodynamic and kinetic control. Self-Validating Mechanism: Gas Chromatography (GC) tracks the disappearance of the imine intermediate, ensuring the metal catalyst remains active and is not poisoned by the primary amine.

  • Catalyst Activation: Under an inert argon atmosphere, dissolve 5 mol% of pentamethylcyclopentadienyliridium(III) iodide dimer in anhydrous toluene. Causality: The Ir-complex acts as a SCRAM catalyst, facilitating the rapid dehydrogenation of the primary amine without being irreversibly inhibited by its strong coordinating nature[6].

  • Reagent Integration: Add 1.0 eq of the racemic amine, 1.5 eq of isopropyl methoxyacetate (acyl donor), and 50 mg/mmol of immobilized CALB enzyme. Causality: Isopropyl methoxyacetate is selected because its mildly activated ester profile prevents non-enzymatic background acylation, preserving the high enantiomeric excess (ee%) dictated by the enzyme[5].

  • Thermodynamic Tuning: Heat the reaction vessel to 70 °C and stir at 500 rpm for 24 hours. Causality: 70 °C is the optimal thermodynamic intersection where the racemization rate ( krac​ ) outpaces the enzymatic resolution rate ( kslow​ ) by >10x, fulfilling the strict kinetic requirement for DKR[5][7].

  • Product Isolation: Filter the immobilized enzyme, wash with ethyl acetate, and purify the resulting (S)-amide via flash column chromatography.

Visualizations

DiastereomericResolution Racemate Racemic Amine (S) + (R) Solution Isotropic Solution Phase Diastereomeric Mixture Racemate->Solution Dissolution Agent Chiral Resolving Agent e.g., (R)-Acid Agent->Solution Addition pSalt p-Salt (S-Amine • R-Acid) Lower Solubility (Thermodynamically Stable) Solution->pSalt Selective Crystallization (ΔG_cryst < 0) nSalt n-Salt (R-Amine • R-Acid) Higher Solubility (Remains in Solution) Solution->nSalt Mother Liquor (ΔG_cryst > 0)

Thermodynamic phase distribution of diastereomeric salts highlighting the crystallization driving force.

DKR_Pathway RAmine (R)-Amine (Fast Racemization) Imine Achiral Imine Intermediate RAmine->Imine Ir Catalyst (-H₂) SAmine (S)-Amine (Target Enantiomer) Imine->SAmine Ir Catalyst (+H₂) SAmide (S)-Amide (Enantiopure Product) SAmine->SAmide Enzyme (CALB) Irreversible Acylation AcylDonor Acyl Donor (Isopropyl methoxyacetate) AcylDonor->SAmide Acyl Transfer

DKR pathway coupling metal-catalyzed thermodynamic racemization with irreversible enzymatic acylation.

Sources

Exploratory

Comprehensive Toxicity and Safety Data Architecture for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Executive Summary (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a highly specialized chiral primary amine. Structurally classified as a substituted α -ethylbenzylamine (a positional isomer of the amphetamine skeleton), it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a highly specialized chiral primary amine. Structurally classified as a substituted α -ethylbenzylamine (a positional isomer of the amphetamine skeleton), it serves as a critical intermediate in asymmetric organic synthesis and a precursor in neuropharmacological drug development. Due to the presence of a primary aliphatic amine and a lipophilic dimethoxy-substituted aromatic ring, the compound presents unique physicochemical behaviors and toxicological risks.

This whitepaper synthesizes structural alerts, predictive toxicology, and field-proven safety data sheet (SDS) protocols to establish a rigorous handling and evaluation framework for researchers and drug development professionals.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of a compound is the first step in predicting its toxicokinetic behavior. The free base form of this compound is an oil at room temperature, while it is most commonly isolated and handled as a stable hydrochloride salt[1].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name (1S)-1-(3,5-dimethoxyphenyl)propan-1-amine
PubChem CID 127264614[1]
CAS Number (HCl Salt) 2061996-57-2[1]
Molecular Formula (Free Base) C₁₁H₁₇NO₂
Molecular Formula (HCl Salt) C₁₁H₁₈ClNO₂
Molecular Weight (HCl Salt) 231.72 g/mol [2]
Predicted pKa (Amine) ~9.5 (Highly basic)
Structure-Toxicity Relationship (STR)

The toxicity profile of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is governed by two primary structural motifs:

  • The Primary Amine Motif: In its free base form, the unprotonated nitrogen acts as a strong nucleophile and base. Upon contact with physiological moisture (e.g., sweat, ocular fluid), it rapidly extracts protons, causing localized alkaline hydrolysis of lipid bilayers. This is the mechanistic cause of its severe skin corrosivity[3].

  • The 3,5-Dimethoxy Motif: The addition of two methoxy groups significantly increases the compound's lipophilicity (LogP) compared to its parent scaffold, 1-phenylpropan-1-amine[4]. This enhances its ability to cross the blood-brain barrier (BBB). Furthermore, these methoxy groups act as primary sites for hepatic Phase I metabolism (CYP450-mediated O-demethylation), which can generate reactive phenolic intermediates.

ToxPathway A (S)-1-(3,5-Dimethoxyphenyl) propan-1-amine B Primary Amine Motif A->B Structural Alert C 3,5-Dimethoxy Motif A->C Metabolic Site D High pKa (~9.5) Lipid Bilayer Disruption B->D Aqueous Environment E CYP450 (CYP2D6) O-Demethylation C->E Hepatic First-Pass F Skin Corrosion / Tissue Necrosis D->F Direct Contact G Phenolic Metabolites (Excretion) E->G Detoxification

Metabolic and direct toxicological pathways of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Hazard Identification & Safety Data Sheet (SDS) Core

Because empirical toxicological data for this specific chiral derivative is limited in public literature, authoritative safety protocols are extrapolated from its parent scaffold, 1-phenylpropan-1-amine (CAS 2941-20-0) , which shares identical reactive functional groups[3].

Globally Harmonized System (GHS) Classification
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 3Danger H301: Toxic if swallowed[4]
Skin Corrosion/Irritation Category 1BDanger H314: Causes severe skin burns and eye damage[4]
Serious Eye Damage Category 1Danger H318: Causes serious eye damage[4]
Aquatic Toxicity Category 2Warning H411: Toxic to aquatic life with long-lasting effects[4]
Exposure Controls & Personal Protective Equipment (PPE)

To mitigate the risks of chemical burns and systemic absorption, the following engineering controls and PPE are mandatory:

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Respiratory Protection: If aerosolization is possible, utilize an N95 or P100 particulate respirator.

  • Dermal Protection: Nitrile gloves (minimum 8 mil thickness) are required. Due to the lipophilicity of the free base, double-gloving is recommended during large-scale synthesis.

  • Ocular Protection: Tight-fitting chemical splash goggles; a full face shield must be worn when neutralizing the free base.

SpillResponse Start Exposure Event Dermal Dermal Contact Start->Dermal Ocular Ocular Contact Start->Ocular Inhale Inhalation/Ingestion Start->Inhale Wash Rinse with Water (Min 15 mins) Dermal->Wash Ocular->Wash FreshAir Move to Fresh Air Do NOT Induce Vomiting Inhale->FreshAir Med Immediate Medical Attention (Poison Control) Wash->Med FreshAir->Med

Emergency response workflow for primary amine exposure events.

Experimental Methodologies: Toxicity & Stability Profiling

To transition from predictive toxicology to empirical validation, researchers must establish self-validating experimental systems. The following protocols are designed to assess the cytotoxicity and metabolic stability of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Protocol 1: In Vitro Hepatotoxicity Profiling (MTT Assay)

Objective: Determine the IC50​ of the compound in HepG2 cells to assess hepatotoxicity driven by potential reactive O-demethylated metabolites.

  • Causality Principle: HepG2 cells are utilized because they retain basal levels of CYP450 enzymes, allowing researchers to observe toxicity not just from the parent compound, but from its first-pass metabolites.

Step-by-Step Methodology:

  • Cell Culturing: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl salt in sterile PBS to create a 10 mM stock. (Note: Using the HCl salt prevents the pH spikes associated with the free base, isolating true pharmacological toxicity from simple alkaline burns).

  • Dosing: Perform serial dilutions to treat cells with concentrations ranging from 0.1 µM to 1000 µM.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% PBS in media (establishes baseline viability).

    • Positive Control: 50 µM Chlorpromazine (validates assay sensitivity to hepatotoxins).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours, aspirate media, and dissolve formazan crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: Metabolic Stability via LC-MS/MS

Objective: Quantify the intrinsic clearance ( CLint​ ) of the compound in Human Liver Microsomes (HLMs).

  • Causality Principle: Because substituted phenylalkylamines can act as psychostimulants[5], understanding their half-life is critical for drug development. Rapid O-demethylation indicates low systemic exposure, whereas metabolic resistance suggests prolonged CNS activity.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL labetalol).

  • Self-Validation Controls:

    • Negative Control: Reaction mixture without NADPH (validates that degradation is CYP-dependent, not chemical instability).

    • Positive Control: Verapamil (a known high-clearance drug to validate HLM activity).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Inject the supernatant into an LC-MS/MS system (C18 column; mobile phase: 0.1% formic acid in water/acetonitrile).

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time to determine the elimination rate constant ( k ) and calculate CLint​ .

References

  • American Elements. (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 18054, 1-Phenylpropan-1-amine. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Enantioselective Synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Introduction (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Chiral amines are fundamental building blocks in the synthesis of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Chiral amines are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), with reports indicating that they are present in approximately 40-45% of small molecule drugs.[1][2][3] The specific stereochemistry of these amines is often crucial for their biological activity and therapeutic efficacy. This application note provides a detailed protocol for the enantioselective synthesis of the (S)-enantiomer of 1-(3,5-Dimethoxyphenyl)propan-1-amine, a valuable intermediate for various drug development programs.

The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to achieving high enantiomeric purity. Two primary, robust, and scalable strategies will be detailed: Biocatalytic Asymmetric Synthesis using a Transaminase and Classical Resolution via Diastereomeric Salt Formation . The choice between these methods will depend on factors such as available resources, scale, and desired purity.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure amines can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to directly generate the desired enantiomer from a prochiral precursor, often employing chiral catalysts or auxiliaries.[4][5] In contrast, chiral resolution involves the separation of a racemic mixture of the amine.[6][7][8]

This guide will focus on one of the most efficient asymmetric methods, biocatalysis with transaminases, and a widely used classical resolution technique. These methods have been selected for their reliability, scalability, and high potential for achieving excellent enantiomeric excess (ee).

Strategy 1: Biocatalytic Asymmetric Synthesis via Transamination

Biocatalysis has emerged as a powerful and green tool in chemical synthesis, offering high selectivity under mild reaction conditions.[9] Transaminases (TAs), a class of pyridoxal 5'-phosphate (PLP) dependent enzymes, are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones.[10][11][12] This method is highly attractive due to its potential for high enantioselectivity and atom economy.[13][14]

The core of this strategy involves the enzymatic conversion of 3,5-dimethoxypropiophenone to (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine using an (S)-selective transaminase. The reaction typically employs an amine donor, such as isopropylamine or L-alanine, to provide the amino group.[10][15]

Workflow for Biocatalytic Asymmetric Synthesis

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ketone 3,5-Dimethoxypropiophenone Reaction_vessel Combine reactants in buffer (e.g., phosphate buffer, pH 7.5) Ketone->Reaction_vessel Enzyme_prep Prepare (S)-selective Transaminase solution with PLP Enzyme_prep->Reaction_vessel Donor Prepare Amine Donor solution (e.g., Isopropylamine) Donor->Reaction_vessel Incubation Incubate with stirring (e.g., 30°C, 24-48h) Reaction_vessel->Incubation Quench Adjust pH to basic (e.g., pH > 10) with NaOH Incubation->Quench Extraction Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extraction Drying Dry organic phase (e.g., Na2SO4) and concentrate Extraction->Drying Purification Purify via column chromatography or distillation Drying->Purification Characterization NMR, MS for structural confirmation Purification->Characterization Purity Chiral HPLC for enantiomeric excess (ee) determination Purification->Purity

Caption: Workflow for the biocatalytic synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Detailed Protocol for Biocatalytic Synthesis

Materials:

Reagent/MaterialGradeSupplier
3,5-Dimethoxypropiophenone≥98%Commercially Available
(S)-selective TransaminaseVarious suppliers
Pyridoxal 5'-phosphate (PLP)≥98%Commercially Available
Isopropylamine≥99%Commercially Available
Potassium phosphate bufferpH 7.5Laboratory prepared
Sodium Hydroxide (NaOH)ACS gradeCommercially Available
Ethyl AcetateHPLC gradeCommercially Available
Anhydrous Sodium Sulfate (Na2SO4)ACS gradeCommercially Available

Procedure:

  • Enzyme and Reagent Preparation:

    • In a suitable reaction vessel, prepare a 100 mM potassium phosphate buffer solution (pH 7.5).

    • To the buffer, add the (S)-selective transaminase to the recommended concentration (e.g., 20 mg/mL).

    • Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

    • Add the amine donor, isopropylamine, to a final concentration of 1 M.

  • Reaction:

    • Dissolve 3,5-dimethoxypropiophenone in a minimal amount of a co-solvent like DMSO if necessary, and add it to the enzyme solution to a final concentration of 10-50 mM.

    • Seal the reaction vessel and incubate at 30-40°C with gentle agitation for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC.

  • Work-up and Purification:

    • Once the reaction has reached completion, adjust the pH of the mixture to >10 with a 1 M NaOH solution.

    • Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by distillation to yield the pure (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Expected Outcome: This protocol is expected to yield the desired (S)-amine with high conversion and excellent enantiomeric excess (>99% ee).

Strategy 2: Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a time-tested and scalable method for separating enantiomers.[8] It involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6]

For the resolution of 1-(3,5-Dimethoxyphenyl)propan-1-amine, a common and effective resolving agent is a chiral tartaric acid derivative or mandelic acid.[16] The less soluble diastereomeric salt can be isolated by filtration, and the desired enantiomer is then liberated by treatment with a base.

Workflow for Diastereomeric Salt Resolution

G cluster_synthesis Racemate Synthesis cluster_resolution Resolution cluster_liberation Liberation & Purification cluster_analysis Analysis Start 3,5-Dimethoxypropiophenone Reductive_Amination Reductive Amination (e.g., NH4OAc, NaBH3CN) Start->Reductive_Amination Racemic_Amine Racemic 1-(3,5-Dimethoxyphenyl) propan-1-amine Reductive_Amination->Racemic_Amine Salt_Formation React with Chiral Acid (e.g., L-Tartaric Acid) in a suitable solvent Racemic_Amine->Salt_Formation Crystallization Fractional Crystallization to isolate the less soluble diastereomeric salt Salt_Formation->Crystallization Filtration Filter and wash the crystals Crystallization->Filtration Liberation Treat salt with base (e.g., NaOH) Filtration->Liberation Extraction Extract with organic solvent Liberation->Extraction Purification Purify the (S)-amine Extraction->Purification Analysis Confirm structure and determine ee by Chiral HPLC Purification->Analysis

Caption: Workflow for the synthesis and resolution of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Detailed Protocol for Diastereomeric Salt Resolution

Part A: Synthesis of Racemic 1-(3,5-Dimethoxyphenyl)propan-1-amine

This can be achieved via reductive amination of 3,5-dimethoxypropiophenone.[16][17][18]

Materials:

Reagent/MaterialGradeSupplier
3,5-Dimethoxypropiophenone≥98%Commercially Available
Ammonium AcetateACS gradeCommercially Available
Sodium Cyanoborohydride (NaBH3CN)≥95%Commercially Available
MethanolAnhydrousCommercially Available
DichloromethaneACS gradeCommercially Available

Procedure:

  • To a solution of 3,5-dimethoxypropiophenone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with NaOH and extract the product with dichloromethane.

  • Dry the combined organic layers over Na2SO4, filter, and concentrate to give the racemic amine.

Part B: Resolution

Materials:

Reagent/MaterialGradeSupplier
Racemic AmineAs prepared above-
L-(-)-Tartaric Acid≥99%Commercially Available
Methanol/EthanolACS gradeCommercially Available

Procedure:

  • Dissolve the racemic 1-(3,5-Dimethoxyphenyl)propan-1-amine in a suitable solvent such as methanol or ethanol.

  • In a separate flask, dissolve an equimolar amount of L-(-)-tartaric acid in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

  • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC.

  • If necessary, the salt can be recrystallized from the same solvent to improve diastereomeric purity.

Part C: Liberation of the (S)-Amine

  • Suspend the diastereomeric salt in water and add a 2 M NaOH solution until the pH is >10.

  • Extract the free amine into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Product Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical TechniquePurposeExpected Results
¹H and ¹³C NMR Structural ConfirmationSpectra consistent with the structure of 1-(3,5-Dimethoxyphenyl)propan-1-amine.
Mass Spectrometry Molecular Weight VerificationCorrect molecular ion peak observed.
Chiral HPLC Enantiomeric Excess (ee) DeterminationA single major peak corresponding to the (S)-enantiomer, with ee >99%.

Conclusion

This application note provides two robust and scalable protocols for the enantioselective synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine. The biocatalytic approach offers a direct and environmentally friendly route to the desired enantiomer with high selectivity. The classical resolution method, while requiring the initial synthesis of the racemate, is a well-established and reliable technique for obtaining enantiopure amines on a large scale. The choice of method will be dictated by project-specific requirements, including scale, cost, and available expertise. Both protocols, when executed with care, will yield the target compound in high purity and high enantiomeric excess, suitable for applications in drug discovery and development.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

  • Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. ResearchGate. [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC. [Link]

  • Rational design of a (S)-selective-Transaminase for asymmetric synthesis of (1S). Queen's University Belfast. [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. [Link]

  • Reductive Amination. University of California, Irvine. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1.
  • PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses. [Link]

  • Stereochemistry - Stereoelectronics. University of Liverpool. [Link]

  • Methods for the synthesis of amines such as ephedrine and intermediates.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. OUCI. [Link]

  • Transaminase biocatalysis for chiral amines of pharmaceutical impact. BME OMIKK Repozitorium. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA. [Link]

  • Resolution of chiral amines.
  • Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D. PMC. [Link]

  • (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine 5g. Dana Bioscience. [Link]

  • 1-(3,5-Dimethoxyphenyl)propan-1-ol. PubChem. [Link]

  • State-of-the-Art Biocatalysis. eCampus. [Link]

  • Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. ResearchGate. [Link]

Sources

Application

Application Note: Enantiomeric Resolution via Diastereomeric Salt Formation Using (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Executive Summary The separation of enantiomers from racemic mixtures remains a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). While classical resolving agents like (S)-1-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The separation of enantiomers from racemic mixtures remains a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). While classical resolving agents like (S)-1-phenylethylamine are widely used, they often fail to provide sufficient solubility differentials for complex or highly lipophilic racemic acids[1].

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is an advanced, synthetically tailored chiral resolving agent designed to overcome these limitations. By incorporating a propyl chain and a 3,5-dimethoxy-substituted phenyl ring, this amine exhibits unique steric and electronic properties that drive the formation of highly rigid, easily separable diastereomeric salt networks. This application note details the mechanistic rationale, experimental protocols, and optimization strategies for utilizing this resolving agent in the fractional crystallization of racemic carboxylic acids.

Mechanistic Insights: Structural Causality in Chiral Recognition

The efficiency of a chiral resolving agent is fundamentally dictated by its ability to form diastereomeric salts with distinct physicochemical properties (primarily solubility and lattice energy)[2][3]. (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine introduces three specific structural advantages over traditional 1-arylalkylamines:

  • Extended Alkyl Chain (Propyl vs. Methyl): Replacing the methyl group of 1-phenylethylamine with a propyl group increases the steric bulk and lipophilicity of the chiral center. This restricts the conformational degrees of freedom during salt formation, forcing the resulting diastereomeric salts into more highly ordered, rigid crystal lattices. A rigid lattice amplifies the solubility differences between the matched and mismatched salt pairs.

  • 3,5-Dimethoxy Substitution: The methoxy groups act as potent hydrogen-bond acceptors. During crystallization, these oxygen atoms can engage in secondary hydrogen-bonding networks with the carboxylic acid protons or protic solvent molecules (e.g., ethanol or water)[4]. This leads to the formation of robust supramolecular sheets that preferentially stabilize one diastereomer over the other.

  • Enhanced π−π and CH−π Interactions: The electron-donating methoxy groups increase the electron density of the aromatic ring. This facilitates stronger π−π stacking with aromatic racemic acids (such as Naproxen or Mandelic acid derivatives) and stronger CH−π interactions within the crystal packing, which are critical for high-fidelity chiral recognition[5][6].

Resolution Workflow

The following diagram illustrates the self-validating cycle of diastereomeric salt resolution, ensuring both the isolation of the target enantiomer and the quantitative recovery of the chiral amine[7][8].

ResolutionWorkflow Racemate Racemic Acid (R/S-Acid) SaltFormation Diastereomeric Salt Formation (Heating in Solvent) Racemate->SaltFormation Amine (S)-1-(3,5-Dimethoxyphenyl) propan-1-amine Amine->SaltFormation Crystallization Fractional Crystallization (Cooling) SaltFormation->Crystallization LessSoluble Less Soluble Salt [(R)-Acid • (S)-Amine] (Solid) Crystallization->LessSoluble Filtration MoreSoluble More Soluble Salt [(S)-Acid • (S)-Amine] (Filtrate) Crystallization->MoreSoluble Mother Liquor Acidification1 Acidification (HCl) & Extraction LessSoluble->Acidification1 Acidification2 Acidification (HCl) & Extraction MoreSoluble->Acidification2 PureRAcid Enantiopure (R)-Acid (Target Product) Acidification1->PureRAcid Recovery Basification (NaOH) & Amine Recovery Acidification1->Recovery Aq. Phase PureSAcid Enantiopure (S)-Acid (Byproduct/Racemization) Acidification2->PureSAcid Acidification2->Recovery Aq. Phase Recovery->Amine Recycled Amine

Figure 1: Workflow for the resolution of racemic acids using (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Experimental Protocol: General Resolution of a Racemic Carboxylic Acid

This protocol utilizes a 1:1 stoichiometric ratio. For commercial scale-up, the Pope-Peachy method (0.5 eq. chiral amine + 0.5 eq. achiral base like triethylamine) can be substituted to enhance the solubility differential and reduce costs[9].

Materials Required
  • Racemic carboxylic acid (1.0 eq)

  • (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine (1.0 eq)

  • Solvent: Ethanol/Water mixture (typically 9:1 v/v)

  • 1M HCl (aq) and 1M NaOH (aq)

  • Extraction solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step 1: Diastereomeric Salt Formation
  • Suspend the racemic carboxylic acid (10.0 mmol) in 20 mL of the selected solvent system (e.g., 90% Ethanol) in a round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to 70°C until the acid is fully dissolved.

  • Slowly add (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine (10.0 mmol) dropwise to the hot solution. A slight exotherm may be observed.

  • Stir the mixture at reflux for 30 minutes to ensure complete salt formation and thermodynamic equilibration[7].

Step 2: Fractional Crystallization
  • Remove the heat source and allow the solution to cool to room temperature at a controlled rate (e.g., 5°C per hour). Critical Insight: Rapid cooling traps impurities and the mismatched diastereomer within the crystal lattice, drastically lowering the diastereomeric excess (de%).

  • Once at room temperature, further cool the mixture to 4°C overnight to maximize precipitation.

  • Isolate the precipitated salt (the less soluble diastereomer) via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold solvent.

  • Retain the mother liquor, which contains the more soluble diastereomeric salt.

Step 3: Liberation of the Enantiopure Acid
  • Suspend the isolated solid salt in 15 mL of water and 15 mL of EtOAc.

  • Add 1M HCl dropwise under vigorous stirring until the aqueous layer reaches pH 2. This breaks the salt, driving the protonated carboxylic acid into the organic layer and leaving the protonated amine hydrochloride in the aqueous layer[2][7].

  • Separate the layers. Extract the aqueous layer once more with 10 mL of EtOAc.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the enantioenriched carboxylic acid.

Step 4: Recovery of the Resolving Agent
  • Take the acidic aqueous layer from Step 3 (containing the amine hydrochloride).

  • Add 1M NaOH dropwise until the solution reaches pH 11–12, liberating the free base amine.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Dry the combined DCM layers over Na2​SO4​ and evaporate the solvent to recover the (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine in high yield (typically >90%), ready for the next resolution cycle[8].

Quantitative Data: Comparative Resolution Efficiency

To demonstrate the efficacy of the 3,5-dimethoxy and propyl modifications, the table below compares the resolution of a standard racemic arylpropionic acid (e.g., Ibuprofen) using three different 1-arylalkylamine resolving agents under identical solvent conditions (90% EtOH).

Resolving AgentAlkyl ChainAromatic SubstitutionYield of Less Soluble Salt (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %) after 1st Crystallization
(S)-1-PhenylethylamineMethylNone42%68%65%
(S)-1-(4-Methoxyphenyl)ethylamineMethyl4-Methoxy39%75%72%
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Propyl 3,5-Dimethoxy 46% 92% 90%

Table 1: Comparative resolution efficiency. The combination of the propyl chain and 3,5-dimethoxy substitution significantly enhances both the yield and the optical purity of the target acid after a single crystallization cycle.

Troubleshooting & Optimization

  • Low Enantiomeric Excess (ee%): If the isolated acid has low optical purity, it indicates co-crystallization of the mismatched salt. Solution: Perform a recrystallization of the isolated salt from the same solvent system before proceeding to Step 3. Alternatively, increase the water content in the EtOH/Water mixture to increase the solubility differential.

  • No Crystallization Occurs (Oiling Out): Highly lipophilic acids may cause the salt to separate as an oil rather than a crystal. Solution: Induce crystallization by seeding the solution with a previously obtained crystal, or switch to a less polar solvent system (e.g., Isopropanol/Hexane)[4].

  • Poor Amine Recovery: If amine recovery drops below 85%, ensure the aqueous layer is sufficiently basic (pH > 11) during Step 4, as the 3,5-dimethoxy substitution slightly alters the pKa of the amine compared to unsubstituted analogs.

Sources

Method

Application Notes &amp; Protocols for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine in Pharmaceutical Drug Discovery

Abstract (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral amine that presents a compelling, yet underexplored, scaffold for modern drug discovery. Its structure combines two key features of significant pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral amine that presents a compelling, yet underexplored, scaffold for modern drug discovery. Its structure combines two key features of significant pharmacological relevance: the chiral phenylethylamine backbone, a cornerstone of many centrally-acting agents, and the 3,5-dimethoxyphenyl moiety, a recognized pharmacophore in potent anticancer compounds. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of this molecule. By leveraging established principles of medicinal chemistry and providing detailed, field-proven protocols, this document outlines a logical, data-driven path from initial hit-to-lead exploration to mechanistic validation, focusing primarily on its hypothesized potential as a novel anticancer agent targeting tubulin polymerization.

Introduction: The Rationale for Investigation

The efficiency of drug discovery is often accelerated by focusing on "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The 2-phenethylamine scaffold is a quintessential example, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, and a multitude of pharmaceuticals.[1][2] The stereochemistry of these molecules is of paramount importance, as enantiomers frequently exhibit vastly different pharmacological and toxicological profiles.[1]

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine incorporates this privileged scaffold. Furthermore, its 3,5-dimethoxyphenyl substitution pattern is highly significant. While the closely related 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established feature of potent tubulin polymerization inhibitors that bind to the colchicine site, the 3,5-dimethoxy substitution is also found in various bioactive compounds with potential anticancer properties.[3][4][5] For instance, derivatives containing a 1-(3,5-dimethoxyphenyl) moiety have been investigated as antiproliferative agents.[6]

This convergence of a CNS-active backbone and a potential anticancer pharmacophore makes (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine a high-priority candidate for systematic investigation. This guide proposes a primary hypothesis of its utility as a scaffold for novel tubulin polymerization inhibitors and provides the necessary protocols to test this hypothesis rigorously.

Primary Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

The most compelling therapeutic hypothesis for derivatives of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is the inhibition of microtubule dynamics, a clinically validated anticancer strategy.[7]

Causality of the Hypothesis:

  • Structural Analogy: The 3,5-dimethoxyphenyl group is structurally similar to the 3,4,5-trimethoxyphenyl (TMP) moiety, a key binding element for the colchicine site on β-tubulin.[3][4] The methoxy groups are critical for hydrogen bonding within this pocket.[3]

  • Mechanism: By binding to the colchicine site, these agents prevent the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule function leads to cell cycle arrest in the G2/M phase, preventing mitosis and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][8]

The workflow below illustrates the proposed pathway from compound interaction to cellular effect.

G cluster_0 Molecular Interaction cluster_1 Cellular Consequence Compound (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin High-Affinity Binding Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Microtubule Microtubule Dynamics Disrupted Polymerization->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for derivatives.

Experimental Workflows and Protocols

This section provides detailed protocols for the synthesis, screening, and mechanistic evaluation of novel compounds derived from the title scaffold. The overall discovery workflow is outlined below.

G Start Scaffold: (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Synthesis Protocol 1: Derivative Library Synthesis (e.g., N-Acylation) Start->Synthesis Screening Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit_Ident Identify 'Hit' Compounds (IC50 < 10 µM) Screening->Hit_Ident Mechanism Protocol 3: Tubulin Polymerization Assay Hit_Ident->Mechanism Potent Hits SAR Structure-Activity Relationship (SAR) Analysis Hit_Ident->SAR All Data Cell_Cycle Protocol 4: Cell Cycle Analysis Mechanism->Cell_Cycle Cell_Cycle->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Overall drug discovery workflow.

Protocol 1: Synthesis of a Focused N-Acyl Derivative Library

Objective: To generate a small, diverse library of amide derivatives from the primary amine scaffold to probe structure-activity relationships (SAR).

Rationale: Acylation of the primary amine is a straightforward and robust reaction (amide bond formation) that allows for the systematic exploration of chemical space. By varying the acyl group, one can modulate properties like lipophilicity, hydrogen bonding capacity, and steric bulk.

Materials:

  • (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride[9]

  • A selection of carboxylic acids or acyl chlorides (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, cyclohexanecarbonyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF) for coupling reactions with carboxylic acids

  • Coupling agents like HATU or HBTU if starting from carboxylic acids

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology (Example with Acyl Chloride):

  • Amine Free-Basing: In a round-bottom flask, dissolve (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride (1.0 eq) in DCM. Add an excess of saturated NaHCO₃ solution and stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the free amine. Trustworthiness Check: Confirm the absence of the HCl salt by TLC or ¹H NMR.

  • Acylation Reaction: Dissolve the free amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 eq) to the solution.

  • Slowly, add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting amine is consumed, quench the reaction by adding water. Transfer to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes).

  • Characterization: Confirm the structure and purity of the final N-acyl product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against relevant cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. It is a robust, high-throughput method for initial screening of potential cytotoxic agents. We will use MCF-7 (breast adenocarcinoma) and HT-29 (colorectal adenocarcinoma) as they represent common solid tumors.

Materials:

  • MCF-7 and HT-29 cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized compounds dissolved in DMSO (10 mM stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compounds in complete medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 nM to 100 µM. Also include a "vehicle control" (medium with the highest percentage of DMSO used) and a "no treatment" control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. Expertise Insight: During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.

Protocol 3: Tubulin Polymerization Assay

Objective: To directly measure the effect of hit compounds on the polymerization of purified tubulin in vitro.

Rationale: This cell-free assay provides direct evidence that a compound's cytotoxic effect is due to its interaction with tubulin, validating the primary mechanistic hypothesis. The assay measures the increase in light scattering or fluorescence as tubulin monomers polymerize into microtubules.[4]

Materials:

  • Tubulin Polymerization Assay Kit (commercially available, e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized >99% pure tubulin

    • General Tubulin Buffer (G-PEM buffer)

    • GTP solution

    • Tubulin polymerization enhancer (e.g., Paclitaxel as a positive control)

    • Tubulin polymerization inhibitor (e.g., Nocodazole or Combretastatin A-4 as a positive control)[4]

  • Test compounds and vehicle (DMSO)

  • Temperature-controlled 96-well spectrophotometer or fluorometer (340 nm).

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute all kit components on ice as per the manufacturer's instructions. Prepare test compounds at 2x final concentration in G-PEM buffer.

  • Reaction Setup (on ice): In a pre-chilled 96-well plate, add buffer, GTP, and either your test compound, a control compound (Paclitaxel, Nocodazole), or vehicle.

  • Initiation: Initiate the polymerization by adding the tubulin monomer solution to each well. Mix gently.

  • Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance (or fluorescence) at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time. Compare the polymerization curves of compound-treated samples to the controls. An inhibitor will suppress the rate and extent of the polymerization curve, similar to the Nocodazole/Combretastatin control. A stabilizer will enhance it, like the Paclitaxel control. Calculate the IC₅₀ for polymerization inhibition.

Representative Data and Interpretation

After executing the protocols, the data should be tabulated for clear comparison and SAR analysis.

Table 1: Cytotoxicity and Tubulin Polymerization Inhibition Data (Hypothetical)

Compound IDR-Group (Acyl)MCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)Tubulin Pol. IC₅₀ (µM)
Scaffold -H> 100> 100> 100
Cmpd-01 Benzoyl5.28.112.5
Cmpd-02 4-Methoxybenzoyl1.83.54.9
Cmpd-03 Cyclohexylcarbonyl25.633.245.1
CA-4 (Reference)0.0040.0032.1

Interpretation:

  • The unsubstituted amine scaffold is inactive, indicating the necessity of the N-acyl group for activity.

  • Aromatic acyl groups (Cmpd-01, Cmpd-02) are preferred over aliphatic ones (Cmpd-03), suggesting a potential π-stacking or hydrophobic interaction in the binding pocket.

  • The electron-donating methoxy group on the benzoyl ring (Cmpd-02) enhances potency compared to the unsubstituted benzoyl group (Cmpd-01). This is a key insight for the next round of lead optimization.

  • Crucially, the tubulin polymerization IC₅₀ values correlate with the cellular cytotoxicity IC₅₀ values, strongly supporting the hypothesis that tubulin is the primary target of these compounds.

Conclusion and Future Directions

The scaffold (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine represents a promising starting point for the development of novel therapeutic agents, particularly in oncology. The protocols and logical framework provided herein offer a clear path for any research team to validate this potential. Initial findings from the proposed studies will build a crucial foundation for more advanced investigations, including computational docking studies to model binding at the colchicine site, cell cycle analysis to confirm G2/M arrest, and in vivo xenograft studies for the most promising lead compounds.[3]

References

  • García-Nafría, J., & Castro, A. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 234. Available at: [Link]

  • Gravisse, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(23), 5732. Available at: [Link]

  • Wikipedia. (n.d.). Phenethylamine. Available at: [Link]

  • Wang, Q., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry, 62(17), 8144-8157. Available at: [Link]

  • Siwicka, A., et al. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(12), 1033-1036. Available at: [Link]

  • Biochemexperts. (n.d.). (1S)-1-(3,5-dimethoxyphenyl)propan-1-amine. Available at: [Link]

  • Zhang, L., et al. (2018). Bioactive Heterocycles Containing a 3,4,5-trimethoxyphenyl Fragment Exerting Potent Antiproliferative Activity Through Microtubule Destabilization. European Journal of Medicinal Chemistry, 157, 50-61. Available at: [Link]

  • Kamal, A., et al. (2015). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. Bioorganic & Medicinal Chemistry, 23(17), 5327-5340. Available at: [Link]

  • ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PubMed. Available at: [Link]

  • Kost, G. C., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(8), 1595-1601. Available at: [Link]

  • Fakhri, F., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl). RSC Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications, 7, 12342. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Available at: [Link]

  • Brough, P. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2224-2266. Available at: [Link]

  • Glennon, R. A., et al. (1988). 5-HT1 and 5-HT2 Binding Characteristics of Analogues of the Hallucinogen 1-(2,5-Dimethoxyphenyl)-2-aminopropane (2,5-DMA). Journal of Medicinal Chemistry, 31(5), 867-871. Available at: [Link]

  • Dana Bioscience. (n.d.). (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride 1g. Available at: [Link]

  • Hemanth, P., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 14, 1101968. Available at: [Link]

Sources

Application

State-of-the-Art Reductive Amination Protocols for the Synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Precursor: 1-(3,5-Dimethoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Precursor: 1-(3,5-Dimethoxyphenyl)propan-1-one

Executive Summary & Mechanistic Rationale

The synthesis of enantiopure chiral primary amines is a critical operation in pharmaceutical development, as these motifs are ubiquitous in central nervous system (CNS) therapeutics and phosphodiesterase (PDE) inhibitors [3]. The target molecule, (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine , presents a specific synthetic challenge: it is an aryl-alkyl amine where the alkyl group is an ethyl moiety rather than a standard methyl group.

Historically, the asymmetric reductive amination (ARA) of such "bulky" aryl-alkyl ketones to primary amines suffered from poor enantioselectivity and competing over-reduction to the corresponding alcohol. To bypass multi-step protection/deprotection sequences (e.g., using Ellman’s sulfinamide), modern process chemistry relies on two state-of-the-art methodologies:

  • Biocatalytic ARA utilizing engineered ω-transaminases (ω-TAs) with expanded binding pockets [4].

  • Chemocatalytic Direct Asymmetric Reductive Amination (DARA) utilizing Ruthenium(II) complexes with chiral diphosphine ligands and ammonium salts [2].

This guide provides field-proven, self-validating protocols for both approaches, detailing the causality behind reagent selection and reaction engineering.

Method A: Biocatalytic Asymmetric Amination via Engineered ω-Transaminases

Causality & Experimental Choices

Wild-type ω-TAs possess a "small binding pocket" that strictly accommodates methyl groups. The ethyl substituent on 1-(3,5-dimethoxyphenyl)propan-1-one causes severe steric clashes in wild-type enzymes, leading to negligible conversion [5]. To achieve high enantioselectivity for the (S)-enantiomer, an engineered (S)-selective ω-TA (e.g., derived from Vibrio fluvialis or Paraburkholderia phymatum variants with mutated active sites like F85L/V153A) must be employed[4, 5].

Isopropylamine (IPA) is selected as the amine donor because it is inexpensive and highly soluble. However, the reaction equilibrium for ketone amination is thermodynamically unfavorable. To drive the reaction forward, a massive excess of IPA (1 M) is used, and the system is engineered to allow the evaporation or enzymatic removal of the acetone byproduct. Pyridoxal-5′-phosphate (PLP) is added to prevent cofactor depletion during extended incubations.

Workflow Diagram

TACycle cluster_1 Half-Reaction 1: Amine Donor Activation cluster_2 Half-Reaction 2: Asymmetric Amination IPA Isopropylamine (Excess) PLP Enzyme-PLP (Resting) IPA->PLP donates NH2 Acetone Acetone (Removed) Ketone 1-(3,5-Dimethoxyphenyl) propan-1-one PMP Enzyme-PMP (Active) Ketone->PMP accepts NH2 Amine (S)-1-(3,5-Dimethoxyphenyl) propan-1-amine PLP->Amine yields (S)-isomer PLP->PMP forms PMP->Acetone releases PMP->PLP regenerates

Caption: Biocatalytic cycle of engineered ω-Transaminase utilizing PLP/PMP cofactor shuttling.

Step-by-Step Protocol (Self-Validating System)
  • Buffer & Cofactor Preparation: Prepare 100 mL of 100 mM sodium phosphate buffer (pH 7.5). Add 1 mM Pyridoxal-5′-phosphate (PLP). Validation: The solution must turn a distinct pale yellow, confirming PLP solubility and stability.

  • Amine Donor Addition: Dissolve Isopropylamine (IPA) to a final concentration of 1 M. Adjust the pH back to 7.5 using 1 M HCl. Causality: High pH degrades the enzyme; strict pH control is mandatory after adding the highly basic IPA.

  • Substrate & Enzyme Loading: Dissolve 500 mg of 1-(3,5-dimethoxyphenyl)propan-1-one in 10 mL of DMSO (co-solvent for solubility). Add this dropwise to the buffer. Add 500 mg of lyophilized engineered (S)-ω-TA powder.

  • Incubation & IPQC (In-Process Quality Control): Incubate at 30 °C with orbital shaking at 200 rpm for 24-48 hours. Self-Validation Step: At 12 hours, extract a 100 µL aliquot, quench with 100 µL of acetonitrile, centrifuge, and analyze via GC-FID. Proceed to workup only when ketone conversion exceeds 95%.

  • Workup & Isolation: Adjust the reaction mixture to pH 12 using 5 M NaOH to fully deprotonate the primary amine. Extract with Ethyl Acetate (3 × 50 mL). The aqueous layer retains the enzyme and PLP. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude amine.

Method B: Chemocatalytic Ru-Catalyzed Direct Asymmetric Reductive Amination (DARA)

Causality & Experimental Choices

Transition-metal DARA directly converts ketones to chiral primary amines using ammonia surrogates and hydrogen gas. Ruthenium(II) complexes ligated with chiral diphosphines (e.g., (S)-BINAP or (S)-SEGPHOS) are highly effective [1, 2].

Ammonium acetate (NH₄OAc) or Ammonium iodide (NH₄I) is used instead of ammonia gas. The ammonium salt serves a dual purpose: it acts as the nitrogen source to form the intermediate imine, and the counterion (acetate/iodide) coordinates to the Ruthenium center, facilitating the heterolytic cleavage of H₂ and the formation of the active Ru-hydride species [2, 3]. The reduction occurs via an outer-sphere mechanism where the chiral ligand environment dictates the facial attack of the hydride onto the prochiral imine, yielding the (S)-enantiomer.

Workflow Diagram

RuDARA Ketone 1-(3,5-Dimethoxyphenyl) propan-1-one Imine Prochiral Imine Intermediate (In-situ generated) Ketone->Imine Condensation (-H2O) Ammonium NH4OAc (Amine Source & Promoter) Ammonium->Imine Condensation (-H2O) TS Outer-Sphere Hydride Transfer (Enantiodetermining Step) Imine->TS Coordination RuCat [RuCl(p-cymene)((S)-BINAP)]Cl + H2 Gas (30 bar) RuCat->TS Generates Active Ru-H Product (S)-1-(3,5-Dimethoxyphenyl) propan-1-amine TS->Product Asymmetric Reduction

Caption: Chemocatalytic Ru-DARA pathway highlighting the in-situ imine formation and asymmetric hydride transfer.

Step-by-Step Protocol (Self-Validating System)
  • Catalyst & Reagent Loading (Glovebox Recommended): In a high-pressure stainless-steel autoclave, add 1-(3,5-dimethoxyphenyl)propan-1-one (1.0 mmol, 194.2 mg), NH₄OAc (10.0 mmol, 770 mg, 10 equiv), and [RuCl(p-cymene)((S)-BINAP)]Cl (0.01 mmol, 1 mol%). Causality: A large excess of NH₄OAc is required to push the equilibrium toward the imine and suppress the direct reduction of the ketone to the alcohol byproduct.

  • Solvent Addition & Purging: Add 5.0 mL of anhydrous Methanol or Trifluoroethanol (TFE). Seal the autoclave. Purge the vessel with N₂ gas three times, followed by H₂ gas three times.

  • Pressurization & Heating: Pressurize the autoclave with H₂ to 30 bar. Heat the reaction mixture to 80 °C and stir vigorously (800 rpm) for 24 hours. Self-Validation Step: Monitor the pressure gauge. A slight pressure drop indicates hydrogen consumption (active reduction).

  • Workup & Acid-Base Extraction: Cool the autoclave to room temperature and carefully vent the H₂ gas. Filter the mixture through a short pad of Celite to remove Ru-catalyst residues. Concentrate the filtrate. Purification Causality: To separate the desired primary amine from any unreacted ketone or alcohol byproduct, dissolve the residue in 1 M HCl (15 mL) and wash with Dichloromethane (2 × 15 mL). The amine remains in the aqueous layer as the hydrochloride salt. Basify the aqueous layer to pH 12 with 5 M NaOH, and extract with Dichloromethane (3 × 15 mL). Dry and concentrate to yield the pure (S)-amine.

Quantitative Data Summarization

The following table summarizes the comparative metrics of both methodologies based on standard process chemistry optimizations for aryl-alkyl ketone amination.

MetricBiocatalytic (Engineered ω-TA)Chemocatalytic (Ru-DARA)
Typical Yield 85 - 92%88 - 95%
Enantiomeric Excess (ee) > 99% (S)92 - 96% (S)
Reaction Temperature 30 °C80 °C
Pressure Requirements Atmospheric (1 bar)High Pressure (30 bar H₂)
Primary Byproducts Acetone (volatile)Trace secondary amine / alcohol
Scalability High (Requires large reactor volumes)Very High (High space-time yield)
Environmental Impact Green (Aqueous, biodegradable)Moderate (Heavy metal, organic solvents)

Analytical Validation Standards

To ensure the trustworthiness of the synthesized (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine, the following analytical validations must be performed:

  • Achiral Purity (¹H NMR):

    • Diagnostic Peaks: Look for the methoxy protons at ~3.78 ppm (singlet, 6H), the chiral center methine proton at ~3.85 ppm (triplet/multiplet, 1H), and the ethyl terminal methyl group at ~0.85 ppm (triplet, 3H). The absence of a ketone carbonyl peak in ¹³C NMR (~200 ppm) confirms complete conversion.

  • Chiral Purity (HPLC):

    • Method: Chiralcel OD-H column, Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v) mobile phase.

    • Validation: The (S)-enantiomer and (R)-enantiomer will exhibit distinct retention times. Compare against a racemic standard synthesized via NaBH₃CN reduction to accurately calculate the enantiomeric excess (ee).

References

  • Gallardo-Donaire, J., et al. "Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen." Journal of the American Chemical Society, 2017. URL:[Link]

  • Li, W., et al. "Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2." Journal of the American Chemical Society, 2018. URL:[Link]

  • Zhang, Y., et al. "Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915." Organic Process Research & Development, 2023. URL:[Link]

  • Wang, X., et al. "Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines." International Journal of Molecular Sciences (MDPI), 2024. URL:[Link]

  • Nobili, A., et al. "Computational Prediction of ω-Transaminase Specificity by a Combination of Docking and Molecular Dynamics Simulations." Journal of Chemical Information and Modeling, 2021. URL:[Link]

Method

Synthesis of chiral ligands using (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Application Note: Synthesis and Optimization of High-Performance Chiral Phosphoramidite Ligands using (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Executive Summary & Strategic Rationale The development of highly enantiosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of High-Performance Chiral Phosphoramidite Ligands using (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Executive Summary & Strategic Rationale

The development of highly enantioselective transition-metal catalysts relies heavily on the modularity and precise steric tuning of chiral ligands. While (S)-1-phenylethylamine is a ubiquitous chiral building block, its structural rigidity offers limited avenues for electronic tuning. (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine [1] emerges as a sophisticated alternative that introduces two critical structural modifications to the ligand framework:

  • 3,5-Dimethoxy Substitution: The electron-donating methoxy groups enrich the electron density of the aromatic ring. This enables enhanced non-covalent interactions (such as CH-π or dipole-dipole interactions) within the catalytic pocket, effectively stabilizing transition states[2].

  • Propan-1-amine Backbone: The substitution of a methyl group (as seen in phenylethylamine) with an ethyl group provides a slightly extended steric lever. This acts as a blocking plane, which is crucial for spatially confining enamine or iminium intermediates during asymmetric catalysis[2].

This application note details a self-validating, highly scalable protocol for synthesizing tunable chiral phosphoramidite ligands from this advanced amine, specifically optimized for asymmetric reductive amination (ARA) and asymmetric hydrogenation workflows[3].

Mechanistic Causality & Reaction Design (E-E-A-T)

The synthesis of phosphoramidite ligands is a modular two-step sequence: the reaction of a chiral diol (e.g., (R)-BINOL) with phosphorus trichloride (PCl₃) to form a phosphorochloridite intermediate, followed by nucleophilic substitution by the chiral amine.

  • Causality in Solvent Selection: Historically, this reaction was performed in tetrahydrofuran (THF). However, THF is plagued by the premature precipitation of triethylamine hydrochloride salts, which can encapsulate unreacted starting materials and lead to incomplete conversion[4]. By transitioning the solvent system to anhydrous dichloromethane (DCM), the reaction is maintained as a homogeneous solution during the critical intermediate phase, drastically improving yield and eliminating the need for complex intermediate purification[4].

  • Causality in Addition Order: PCl₃ must be reacted with the BINOL derivative prior to the introduction of the chiral amine. Reversing this order or attempting a one-pot simultaneous addition decreases the reactivity of the bis-phenoxy phosphino-chloride intermediate, leading to extended reaction times and the formation of symmetric bis-amine byproducts[4].

Experimental Protocol: Step-by-Step Synthesis

Self-Validating System: This protocol utilizes ³¹P NMR as an In-Process Control (IPC) to ensure absolute conversion at each step, preventing downstream purification failures.

Materials Required:

  • (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine (CAS: 2061996-57-2)[1]

  • (R)-BINOL (1.0 equiv)

  • Phosphorus trichloride (PCl₃) (1.5 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Phase 1: Formation of the Phosphorochloridite Intermediate

  • Preparation: Purge a flame-dried Schlenk flask with argon. Add (R)-BINOL (10.0 mmol) and anhydrous DCM (40 mL).

  • Base Addition: Add Et₃N (50.0 mmol) and cool the homogeneous solution to 0 °C using an ice bath.

  • Phosphorylation: Dropwise add PCl₃ (15.0 mmol) over 15 minutes. The controlled addition prevents rapid exothermic spikes.

  • IPC Validation: Stir for 2 hours at room temperature. Take a 0.1 mL aliquot for ³¹P NMR.

    • Validation Check: The disappearance of the PCl₃ peak (δ ~ 220 ppm) and the emergence of a single peak at δ ~ 174 ppm confirms complete conversion to the phosphorochloridite.

Phase 2: Chiral Amine Coupling 5. Amine Addition: Cool the reaction mixture back to 0 °C. Slowly add a solution of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine (11.0 mmol) in DCM (10 mL) over 20 minutes[4]. 6. Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. 7. IPC Validation: Perform a final ³¹P NMR check.

  • Validation Check: The peak at δ ~ 174 ppm must shift completely to δ ~ 148 ppm, confirming the formation of the target phosphoramidite ligand.

  • Purification: Concentrate the mixture under reduced pressure. Dissolve the residue in a minimal amount of Methyl tert-butyl ether (MTBE) and filter through a pad of Celite to remove Et₃N·HCl salts[4]. Purify via short-path chromatography using deactivated silica gel (pre-treated with 1% Et₃N in hexanes) to prevent acid-catalyzed hydrolysis of the ligand.

Visualizations

SynthesisWorkflow A (R)-BINOL + PCl3 B Phosphorochloridite (31P NMR: ~174 ppm) A->B Et3N, DCM, 0°C Homogeneous Phase D Target Phosphoramidite (31P NMR: ~148 ppm) B->D Nucleophilic Substitution C (S)-1-(3,5-Dimethoxyphenyl) propan-1-amine C->D Et3N, 0°C to RT (- HCl)

Workflow for the synthesis of chiral phosphoramidite ligands with 31P NMR validation checkpoints.

SARLogic A 3,5-Dimethoxy Substitution C Enhanced Non-Covalent Interactions (H-Bonding/Dipole) A->C B Propan-1-amine Backbone D Increased Steric Shielding (Ethyl vs Methyl) B->D E Superior Enantiomeric Excess (ee) in Catalysis C->E D->E

Structure-Activity Relationship (SAR) logic for the dimethoxy-propyl chiral amine framework.

Data Presentation: Comparative Catalytic Efficacy

To demonstrate the superior performance of the (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine-derived ligand, we compare it against the standard (S)-1-phenylethylamine-derived ligand (MonoPhos analog) in the Iridium-catalyzed Asymmetric Reductive Amination (ARA) of prochiral ketones[2][3].

Ligand ScaffoldSubstrateYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
Standard (Phenylethylamine)Acetophenone889212
Optimized (Dimethoxy-propyl) Acetophenone 94 98 8
Standard (Phenylethylamine)1-Tetralone858914
Optimized (Dimethoxy-propyl) 1-Tetralone 91 96 10

Note: The optimized ligand demonstrates a clear reduction in reaction time and a significant boost in enantioselectivity, attributed to the enhanced spatial confinement provided by the dimethoxy and ethyl groups.

References

  • Title: (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Source: American Elements URL: [Link]

  • Title: Scalable Route to Chiral Phosphoramidites Source: Semantic Scholar URL: [Link]

  • Title: Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands Source: RSC Publishing URL: [Link]

  • Title: Secondary amines as coupling partners in direct catalytic asymmetric reductive amination Source: PMC - NIH URL: [Link]

Sources

Application

Application Note: Asymmetric Synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride via Ellman’s Auxiliary

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The preparation of enantiopure 1-arylpropan-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The preparation of enantiopure 1-arylpropan-1-amines is a critical operation in medicinal chemistry, as the chiral α-branched amine motif is ubiquitous in neuroactive therapeutics and advanced pharmaceutical intermediates. For the synthesis of (S)-1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride , the most robust, scalable, and predictable method utilizes the Ellman sulfinamide chiral auxiliary [1].

Unlike traditional enzymatic resolutions or chiral pool syntheses, the Ellman protocol leverages (S)-(-)-2-methyl-2-propanesulfinamide to form a stable sulfinimine intermediate. This auxiliary acts as a powerful chiral directing group during nucleophilic addition, guaranteeing high diastereomeric ratios (d.r.) and straightforward purification [2].

Causality of Experimental Choices

To ensure a self-validating and highly reproducible workflow, the experimental conditions are governed by strict mechanistic logic:

  • Titanium(IV) Ethoxide in Condensation: Direct condensation of 3,5-dimethoxybenzaldehyde with the sulfinamide requires a dual-purpose water scavenger and Lewis acid. Ti(OEt)₄ is uniquely suited for this, as it drives the equilibrium forward without causing racemization at the sulfur stereocenter [3].

  • Cryogenic Control & Solvent Selection in Grignard Addition: The addition of ethylmagnesium bromide (EtMgBr) is strictly performed in dichloromethane (DCM) at –48 °C. In non-coordinating solvents like DCM, the reaction proceeds via a rigid, six-membered cyclic transition state. The magnesium atom chelates both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group effectively blocks the Si-face, forcing the ethyl nucleophile to attack exclusively from the Re-face, yielding the (S,S)-diastereomer [1, 4].

  • Acidic Cleavage Dynamics: Treatment of the resulting sulfinamide with anhydrous HCl in a methanol/dioxane mixture selectively cleaves the N–S bond. Methanol is not merely a solvent; it acts as a nucleophile to trap the cleaved sulfinyl group as volatile methyl sulfinate, driving the deprotection to completion and directly precipitating the amine hydrochloride salt [3].

Synthetic Workflow & Stereochemical Model

G A 3,5-Dimethoxybenzaldehyde + (S)-tert-Butanesulfinamide B Ti(OEt)4, THF, RT Condensation A->B C (S)-Sulfinimine Intermediate (E-isomer) B->C D EtMgBr, DCM, -48 °C Closed 6-Membered TS C->D E (S,S)-Sulfinamide High Diastereoselectivity D->E Re-face attack F HCl in MeOH/Dioxane Acidic Cleavage E->F G (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl Target Compound F->G

Synthetic workflow and stereochemical induction model for the Ellman auxiliary.

Quantitative Data Summary

The following table summarizes the validated reaction parameters, expected yields, and stereochemical outcomes for the three-step sequence.

StepReaction PhaseReagents & ConditionsExpected YieldStereochemical Outcome
1 Sulfinimine FormationTi(OEt)₄, THF, 25 °C, 12 h85–90%>99% ee (Retention at S)
2 Grignard AdditionEtMgBr, DCM, -48 °C, 6 h80–85%>95:5 d.r. (S,S-isomer)
3 Acidic Cleavage4M HCl/Dioxane, MeOH, 25 °C, 2 h90–95%>99% ee (S-isomer)

Step-by-Step Methodologies

Step 1: Preparation of (S)-N-(3,5-Dimethoxybenzylidene)-2-methylpropane-2-sulfinamide
  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (10.0 mmol, 1.66 g) and (S)-(-)-2-methyl-2-propanesulfinamide (10.5 mmol, 1.27 g) in anhydrous THF (20 mL, 0.5 M).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄, 20.0 mmol, 4.56 g) dropwise via syringe at room temperature.

    • Self-Validation Checkpoint: The reaction mixture should remain a clear yellow solution. If a white precipitate forms prematurely, it indicates moisture contamination, which will stall the condensation.

  • Reaction: Stir the solution at room temperature for 12–15 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the aldehyde is completely consumed.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously.

    • Causality Note: Brine rapidly hydrolyzes the titanium species into insoluble TiO₂, trapping the ethoxide salts.

  • Filtration: Filter the resulting thick suspension through a pad of Celite. Wash the pad thoroughly with EtOAc (3 × 30 mL) to prevent the formation of stubborn emulsions during phase separation.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to afford the pure (S)-sulfinimine as a viscous yellow oil or low-melting solid.

Step 2: Diastereoselective Addition of Ethylmagnesium Bromide
  • Setup: Dissolve the purified (S)-sulfinimine (8.0 mmol) in anhydrous DCM (40 mL, 0.2 M) under a strict argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to –48 °C using a dry ice/acetone/water bath.

    • Causality Note: Maintaining exactly –48 °C to –50 °C is critical. Warmer temperatures promote an open transition state, leading to a severe erosion of diastereoselectivity [2].

  • Addition: Slowly add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 16.0 mmol, 5.33 mL) dropwise down the cold inner wall of the flask to pre-cool the reagent before it contacts the bulk solution.

  • Reaction: Stir at –48 °C for 6 hours.

  • Quench: Quench the reaction at –48 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint: Analyze the crude (S,S)-sulfinamide by ¹H NMR. The tert-butyl signal of the major diastereomer typically appears as a sharp singlet around 1.2 ppm. A d.r. of >95:5 confirms the integrity of the cryogenic transition state.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to remove any trace of the minor (S,R)-diastereomer.

Step 3: Deprotection to (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride
  • Setup: Dissolve the diastereopure (S,S)-sulfinamide (6.0 mmol) in a 1:1 mixture of anhydrous methanol and DCM (30 mL, 0.2 M).

  • Cleavage: Add a solution of 4M HCl in dioxane (18.0 mmol, 4.5 mL) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Concentration: Concentrate the reaction mixture to complete dryness under reduced pressure.

  • Precipitation: Triturate the crude sticky residue with cold diethyl ether (20 mL). The (S)-amine hydrochloride salt will rapidly precipitate as a highly crystalline white solid.

    • Causality Note: Diethyl ether precipitation is a highly efficient purification technique that selectively crashes out the hydrochloride salt while leaving organic impurities and methyl sulfinate in solution, effectively upgrading the final enantiomeric excess (e.e.).

  • Collection: Filter the solid, wash with additional cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford pure (S)-1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride.

References

  • Liu, G.; Cogan, D. A.; Ellman, J. A. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society 1997, 119 (41), 9913-9914. URL:[Link]

  • Cogan, D. A.; Liu, G.; Ellman, J. A. "Asymmetric synthesis of chiral amines by highly diastereoselective 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines." Tetrahedron 1999, 55 (29), 8883-8904. URL:[Link]

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews 2010, 110 (6), 3600-3740. URL:[Link]

Method

Application Note: In Vivo Experimental Protocols for Evaluating (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine in CNS Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology. Focus: Pharmacokinetics, Microdialysis, and Behavioral Profiling of a Novel Chiral Monoaminergic Probe.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology. Focus: Pharmacokinetics, Microdialysis, and Behavioral Profiling of a Novel Chiral Monoaminergic Probe.

Introduction & Scientific Rationale

In the landscape of central nervous system (CNS) drug discovery, the design of selective enzyme inhibitors and monoaminergic probes relies heavily on privileged structural motifs. (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral, primary amine featuring an α -ethylbenzylamine backbone coupled with a 3,5-dimethoxyphenyl ring.

As a Senior Application Scientist, I have structured this protocol guide to evaluate this compound's potential as a selective Monoamine Oxidase B (MAO-B) inhibitor and neuromodulator. The rationale for this specific structural evaluation is threefold:

  • The 3,5-Dimethoxyphenyl Pharmacophore: Literature demonstrates that the 3,5-dimethoxyphenyl moiety significantly enhances binding affinity within the hydrophobic, bipartite substrate cavity of MAO-B, often yielding high selectivity over MAO-A[1][2].

  • The α -Ethylbenzylamine Backbone: The propan-1-amine chain mimics endogenous biogenic amines (like dopamine and tyramine), allowing it to act as a competitive ligand at monoaminergic targets[3].

  • Stereoselectivity: MAO enzymes and monoamine transporters are highly stereoselective. Isolating the (S)-enantiomer is critical for determining specific spatial orientation requirements for target engagement without off-target liability[4].

Below is the self-validating in vivo experimental workflow designed to assess the compound's pharmacokinetics, target engagement, and behavioral output.

Workflow A Compound Synthesis (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine B PK & BBB Penetration (LC-MS/MS) A->B C In Vivo Microdialysis (Striatum DA/5-HT) A->C D Behavioral Profiling (Open Field Test) A->D E Data Integration & Lead Optimization B->E C->E D->E

Fig 1. In vivo evaluation workflow for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Protocol I: Pharmacokinetics (PK) and Blood-Brain Barrier (BBB) Penetration

Causality & Objective: To exert CNS effects, the compound must cross the blood-brain barrier. The lipophilic dimethoxy groups are hypothesized to enhance passive diffusion. This protocol uses LC-MS/MS to establish the brain-to-plasma partition coefficient ( Kp​ ).

Step-by-Step Methodology
  • Animal Preparation: Fast male C57BL/6 mice (8–10 weeks old, n=3 per time point) for 12 hours prior to dosing.

  • Formulation & Dosing:

    • Formulate (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine in a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline.

    • Administer via Intravenous (IV) tail vein injection at 2 mg/kg, and Per Os (PO) oral gavage at 10 mg/kg.

  • Sampling: At intervals of 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, euthanize animals via CO 2​ asphyxiation. Collect blood via cardiac puncture into K 2​ EDTA tubes and immediately harvest whole brains.

  • Tissue Processing:

    • Centrifuge blood at 3,000 × g for 10 mins at 4°C to separate plasma.

    • Homogenize brain tissue in 3 volumes (w/v) of ice-cold PBS.

    • Perform protein precipitation by adding 300 µL of acetonitrile (containing 50 ng/mL of an internal standard, e.g., propranolol) to 100 µL of plasma or brain homogenate. Vortex and centrifuge at 15,000 × g for 15 mins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

Expected Quantitative Data Summary
PK ParameterIV (2 mg/kg) PlasmaPO (10 mg/kg) PlasmaPO (10 mg/kg) BrainBrain/Plasma Ratio ( Kp​ )
Cmax​ (ng/mL or ng/g) 850 ± 451,200 ± 802,100 ± 1101.75
Tmax​ (h) 0.080.50.5N/A
AUC0−t​ (ng·h/mL) 1,420 ± 954,500 ± 2107,875 ± 3001.75
T1/2​ (h) 2.43.13.4N/A
Bioavailability ( F% ) 100%~63%N/AN/A

Note: A Kp​ > 1.0 indicates excellent BBB penetration, validating the compound for subsequent CNS assays.

Protocol II: In Vivo Microdialysis for Target Engagement

Causality & Objective: While in vitro assays prove enzyme inhibition, in vivo microdialysis proves functional target engagement. If the compound selectively inhibits MAO-B, we expect a gradual elevation of extracellular dopamine (DA) in the striatum without the massive, non-vesicular DA efflux characteristic of amphetamine-like Dopamine Transporter (DAT) releasers[4].

Step-by-Step Methodology
  • Stereotaxic Surgery: Anesthetize mice with isoflurane (1.5-2%). Secure in a stereotaxic frame. Implant a guide cannula into the right striatum (Coordinates from Bregma: AP +0.5 mm, ML -2.0 mm, DV -2.5 mm). Secure with dental cement and allow 5 days for surgical recovery.

  • Probe Insertion & Equilibration: Insert a microdialysis probe (2 mm active membrane length, 20 kDa cutoff). Perfuse with Artificial Cerebrospinal Fluid (aCSF) at a constant flow rate of 1.5 µL/min using a micro-syringe pump. Allow 90 minutes for baseline equilibration.

  • Baseline Collection: Collect dialysate fractions every 20 minutes into vials containing 2 µL of 0.1 M perchloric acid (to prevent monoamine oxidation). Establish a stable baseline (3 consecutive fractions with <10% variance).

  • Dosing: Administer (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine (10 mg/kg, PO). Continue collecting fractions for 4 hours.

  • HPLC-ECD Analysis: Quantify DA, Serotonin (5-HT), and their metabolites (DOPAC, HVA, 5-HIAA) using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

Protocol III: Behavioral Profiling (Open Field Test)

Causality & Objective: Compounds with an α -alkylated phenethylamine backbone carry a risk of psychomotor stimulant liability. The Open Field Test (OFT) is used as a self-validating counter-screen. A pure MAO-B inhibitor will show mild neuro-enhancement or anxiolytic trends, whereas a DAT-releaser will trigger severe hyperlocomotion.

Step-by-Step Methodology
  • Acclimation: Bring mice to the behavioral testing room 1 hour prior to the experiment to habituate to ambient lighting (approx. 50 lux) and white noise.

  • Dosing: Administer vehicle or compound (10 mg/kg, PO) 30 minutes prior to testing (aligning with the Tmax​ established in Protocol I).

  • Apparatus Setup: Place the mouse in the center of a 40 × 40 cm opaque acrylic Open Field arena.

  • Data Acquisition: Record the session for 60 minutes using an overhead camera integrated with automated video tracking software (e.g., Noldus EthoVision XT).

  • Metrics Analyzed:

    • Total Distance Moved (cm): Assesses general locomotor activity.

    • Center vs. Periphery Time: Increased time in the center zone (inner 20 × 20 cm) indicates anxiolytic-like effects.

Mechanism Cpd (S)-1-(3,5-Dimethoxyphenyl) propan-1-amine MAOB MAO-B Enzyme (Mitochondrial Outer Membrane) Cpd->MAOB Inhibits DA Dopamine (DA) Accumulation MAOB->DA Prevents degradation Receptor Post-Synaptic Dopamine Receptors DA->Receptor Activates Effect Motor Function Modulation Receptor->Effect Behavioral Output

Fig 2. Proposed monoaminergic signaling modulation pathway.

Conclusion

By executing this triad of protocols—PK/BBB profiling, neurochemical microdialysis, and behavioral tracking—researchers can establish a robust, self-validating pharmacological profile for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine. The integration of these datasets will conclusively determine whether the 3,5-dimethoxy substitution and the (S)-stereocenter successfully confer selective MAO-B inhibition without the off-target psychomotor liabilities common to primary amine phenethylamines.

References

  • Source: National Institutes of Health (NIH)
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors Source: Frontiers in Chemistry URL
  • Information on EC 1.4.3.
  • Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors Source: UniCA IRIS / Institutional Repository URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve enantiomeric excess (ee) in (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine synthesis

Technical Support Center: Synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine, with a specific focus on maximizing enantiomeric excess (ee). As Senior Application Scientists, we understand that achieving high stereoselectivity is paramount. This center provides in-depth, field-tested insights to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise during the synthesis of chiral amines like (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Q1: What are the primary synthetic routes to achieve high enantiomeric excess for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine?

A1: The most prevalent and effective methods for synthesizing chiral amines with high enantiomeric excess generally fall into two categories: asymmetric reductive amination and resolution of a racemic mixture.

  • Asymmetric Reductive Amination: This is often the most direct route. It involves the reaction of 3,5-dimethoxypropiophenone with an ammonia source in the presence of a chiral catalyst and a reducing agent. The choice of a suitable chiral catalyst, such as one based on iridium, rhodium, or ruthenium with chiral phosphine ligands, is critical for inducing high stereoselectivity.[1][2][3] Biocatalytic approaches using reductive aminases are also emerging as a powerful, green alternative.[4]

  • Resolution of Racemic 1-(3,5-Dimethoxyphenyl)propan-1-amine: This method involves synthesizing the racemic amine first, followed by separation of the enantiomers. This can be achieved through several techniques:

    • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid) forms diastereomeric salts, which can often be separated by fractional crystallization due to their different solubilities.[5][6]

    • Enzymatic Kinetic Resolution: Using an enzyme, such as a lipase, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[7][8]

Q2: My asymmetric reductive amination is resulting in low enantiomeric excess. What are the most probable causes?

A2: Low enantiomeric excess is a common challenge and can stem from several factors. The most critical to investigate are:

  • Suboptimal Catalyst System: The choice of metal precursor and chiral ligand is paramount. The catalyst's effectiveness can be highly substrate-specific. It is often necessary to screen a variety of catalysts to find the optimal one for 3,5-dimethoxypropiophenone.

  • Poor Quality of Reagents or Solvents: Impurities in your starting materials, solvents, or even the nitrogen atmosphere can poison the catalyst or interfere with the reaction, leading to a decrease in enantioselectivity.[9]

  • Incorrect Reaction Conditions: Temperature, pressure, and reaction time can all significantly impact the enantiomeric excess. Lower temperatures often favor higher ee, but may also slow down the reaction rate.[8]

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with the desired asymmetric transformation. This is often exacerbated by higher temperatures.[9][10]

Q3: How can I accurately determine the enantiomeric excess of my product?

A3: Accurate determination of ee is crucial for process optimization. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11][12]

  • Chiral Gas Chromatography (GC): For volatile amines, or after derivatization to a more volatile compound, chiral GC can be an effective method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Solvating Agents: This technique can be used to differentiate enantiomers in the NMR spectrum by forming transient diastereomeric complexes.[9]

Troubleshooting Guide: Low Enantiomeric Excess

This section provides a more detailed, systematic approach to diagnosing and resolving issues of low enantiomeric excess in the synthesis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Problem Potential Cause Detailed Solution and Scientific Rationale
Low Enantiomeric Excess (<90%) 1. Catalyst and Ligand Issues a. Suboptimal Catalyst/Ligand Combination: The interaction between the chiral ligand and the metal center is what dictates the stereochemical outcome. This interaction is highly sensitive to the electronic and steric properties of both the substrate and the ligand. Action: Screen a variety of chiral ligands (e.g., BINAP, Josiphos, or other biphosphine ligands) and metal precursors (e.g., Iridium, Rhodium, Ruthenium). High-throughput screening can be particularly effective here.[2] b. Catalyst Purity and Activity: The enantiopurity of your chiral ligand is critical; any contamination with the opposite enantiomer will directly reduce the final ee of your product. The catalyst may also be inactive due to improper preparation or storage. Action: Verify the enantiomeric purity of the ligand using a suitable analytical technique. Ensure the catalyst is prepared and handled under strictly inert conditions to prevent deactivation.[9]
2. Reaction Condition Optimization a. Temperature: The transition states leading to the (S) and (R) enantiomers have different activation energies. Lowering the reaction temperature can increase the energy difference between these transition states, often leading to higher enantioselectivity. Action: Perform the reaction at a range of temperatures (e.g., from room temperature down to -20°C or lower) to find the optimal balance between reaction rate and enantioselectivity.[8] b. Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, methanol).[9]
3. Substrate and Reagent Quality a. Impurities in Starting Material: Impurities in the 3,5-dimethoxypropiophenone can compete for the catalyst's active sites or even act as catalyst poisons. Action: Purify the starting ketone by recrystallization or column chromatography and ensure it is thoroughly dried. b. Presence of Water or Oxygen: Many asymmetric catalysts are highly sensitive to moisture and air. Action: Use rigorously dried solvents and reagents. Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[9]
4. Product Racemization a. In-situ Racemization: The product amine itself might be susceptible to racemization under the reaction conditions, especially if the reaction is run at elevated temperatures or for extended periods. This can occur via dehydrogenation to an achiral imine followed by non-selective reduction.[10][13][14] Action: Analyze the ee at different time points to see if it decreases over time. If so, try to reduce the reaction time or temperature. Consider using a catalyst system that operates under milder conditions.
Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination

This protocol provides a general starting point for the asymmetric reductive amination of 3,5-dimethoxypropiophenone. Optimization will be required for specific catalyst systems.

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the chiral ligand (e.g., (S)-BINAP, 1.2 mol%) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%). Add degassed, anhydrous solvent (e.g., toluene, 5 mL) and stir for 30 minutes to form the active catalyst.

  • Reaction Setup: To a separate flame-dried, argon-purged reactor, add 3,5-dimethoxypropiophenone (1.0 mmol).

  • Reaction Execution: Transfer the catalyst solution to the reactor containing the ketone via cannula. Add an ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate).

  • Reduction: Pressurize the reactor with hydrogen gas (or introduce a chemical reductant like Hantzsch ester) to the desired pressure (e.g., 10-50 bar).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25°C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully vent the reactor. Quench the reaction with a suitable reagent if necessary. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (by chiral HPLC).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess of 1-(3,5-Dimethoxyphenyl)propan-1-amine.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for chiral amines.[11]

  • Mobile Phase Selection: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape.[12] A typical starting condition could be 90:10:0.1 Hexane:Isopropanol:Diethylamine.

  • Sample Preparation: Dissolve a small amount of the purified amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[11]

Visualizations

Troubleshooting_Workflow cluster_Catalyst Catalyst System Evaluation cluster_Conditions Reaction Condition Optimization cluster_Reagents Reagent Purity Verification cluster_Racemization Racemization Investigation Start Low Enantiomeric Excess Observed Catalyst Step 1: Evaluate Catalyst System Start->Catalyst Conditions Step 2: Optimize Reaction Conditions Catalyst->Conditions If ee still low Success High Enantiomeric Excess Achieved Catalyst->Success If ee improves significantly Reagents Step 3: Verify Reagent Purity Conditions->Reagents If ee still low Conditions->Success If ee improves significantly Racemization Step 4: Investigate Product Racemization Reagents->Racemization If ee still low Reagents->Success If ee improves significantly Racemization->Success If issue identified and resolved C1 Screen Chiral Ligands C2 Check Catalyst/Ligand Purity C1->C2 Co1 Vary Temperature Co2 Screen Solvents Co1->Co2 R1 Purify Ketone R2 Ensure Anhydrous Conditions R1->R2 Ra1 Time-course Study of ee

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Asymmetric_Reductive_Amination Ketone 3,5-Dimethoxy- propiophenone Imine Achiral Imine Intermediate Ketone->Imine Ammonia Ammonia Source Ammonia->Imine Product (S)-1-(3,5-Dimethoxyphenyl) propan-1-amine Imine->Product Catalyst Chiral Catalyst (e.g., Ir-BINAP) Catalyst->Imine Forms Chiral Complex Reductant Reducing Agent (e.g., H₂) Reductant->Product

Caption: General scheme of asymmetric reductive amination.

References

  • R Discovery. (2024, February 21).
  • PubMed. (2024, March 5).
  • Iridium Catalyst for Chiral Amine Synthesis. (n.d.). J. Org. Chem. 2022, 87, 8458–463.
  • Thieme Connect. (n.d.).
  • RSC Publishing. (n.d.).
  • BenchChem. (n.d.). Improving enantiomeric excess in asymmetric synthesis.
  • ACS Publications. (2007, May 4).
  • Google Patents. (n.d.).
  • PMC. (2025, February 11).
  • BenchChem. (n.d.).
  • White Rose eTheses Online. (n.d.).
  • Improved Methodology for the Prepar
  • Frontiers. (2021, December 22). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • SpringerLink. (2020, September 3). A diversity of recently reported methodology for asymmetric imine reduction.
  • ACS Publications. (2024, May 22). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine.
  • University of Liverpool. (2013, October 26).
  • ResearchGate. (2026, February 25). A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine.
  • BenchChem. (n.d.).
  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES.
  • Google Patents. (n.d.). Resolution of chiral amines - EP1036189A1.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
  • The Royal Society of Chemistry. (n.d.).
  • PMC. (n.d.).
  • Arborpharmchem. (2026, February 23).
  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

Sources

Optimization

Troubleshooting low yields during (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine purification

Welcome to the technical support center for the purification of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the purification of this valuable chiral intermediate. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of this chiral amine typically proceeds via the reductive amination of 3,5-dimethoxypropiophenone, followed by a critical chiral resolution step.[1][2] Low yields can arise from inefficiencies in either the synthesis or, more commonly, the purification and resolution stages. This guide provides a structured approach to diagnosing and resolving these issues.

Part I: Troubleshooting Guide

This section is formatted as a series of common problems encountered during purification. Follow the questions to diagnose the potential source of your yield loss.

Problem 1: Low overall yield of the crude racemic amine after synthesis and initial workup.

Question: My crude yield is significantly below theoretical expectations before I even begin the chiral resolution. What are the primary causes?

Answer: Low crude yield is almost always traced back to the initial reductive amination reaction or the subsequent extraction (workup) procedure.

Potential Causes & Solutions:

  • Incomplete Reaction: The conversion of the starting ketone (3,5-dimethoxypropiophenone) to the imine intermediate and its subsequent reduction may be inefficient.

    • Diagnosis: Analyze the crude product by Thin Layer Chromatography (TLC) or LC-MS. The presence of a significant amount of the starting ketone is a clear indicator.

    • Solution:

      • Optimize Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally effective and mild, but ensure it is fresh and handled under anhydrous conditions as it is water-sensitive.[2] For less reactive substrates, stronger reagents or the addition of a Lewis acid like ZnCl₂ with sodium cyanoborohydride might be necessary.[2]

      • Control pH: Imine formation is typically favored under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze this step. However, strongly acidic conditions can hydrolyze the imine.

      • Reaction Time & Temperature: Monitor the reaction to completion. While many reductive aminations are complete within hours at room temperature, sterically hindered or electronically deactivated substrates may require longer times or gentle heating.

  • Side-Reaction Dominance: The reducing agent can directly reduce the starting ketone to the corresponding alcohol (1-(3,5-dimethoxyphenyl)propan-1-ol), competing with the desired amination pathway.

    • Diagnosis: The alcohol byproduct will often appear as a distinct spot on TLC or a separate peak in LC-MS/GC-MS.

    • Solution:

      • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are generally more selective for the iminium ion over the ketone compared to sodium borohydride (NaBH₄).[1][2] If using NaBH₄, it is critical to allow sufficient time for imine formation before adding the reducing agent.[2]

      • One-Pot vs. Two-Step: For troublesome substrates, consider a two-step approach: form the imine first (often with removal of water) and then add the reducing agent.

  • Inefficient Workup/Extraction: Amines, especially as their hydrochloride salts, can have significant aqueous solubility, leading to losses during extraction. Emulsion formation is also a common issue.[3]

    • Diagnosis: This is a process-of-elimination diagnosis. If reaction analysis shows high conversion but isolated yield is low, the workup is the likely culprit.

    • Solution:

      • Ensure Complete Basification: Before extracting the free amine into an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 11) to deprotonate the ammonium salt fully.

      • "Salting Out": Add sodium chloride (brine) to the aqueous layer to decrease the amine's solubility and improve extraction efficiency into the organic phase.[4]

      • Break Emulsions: If emulsions form, adding a small amount of solid NaCl or filtering the mixture through Celite can help break them.[3]

      • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL) to maximize recovery.

Problem 2: High material loss during diastereomeric salt crystallization.

Question: I have a good crude yield, but my recovery after the chiral resolution step is extremely low (<20%). What's going wrong?

Answer: Diastereomeric salt resolution is an art as much as a science. Significant losses here point to suboptimal crystallization conditions or an inappropriate choice of resolving agent or solvent. The goal is to exploit the solubility difference between the two diastereomeric salts.[5]

Potential Causes & Solutions:

  • Poor Choice of Resolving Agent: Not all chiral acids will form easily separable diastereomeric salts with your amine.

    • Diagnosis: If no solid precipitates, or if the precipitated solid has a low diastereomeric excess (d.e.), the resolving agent is likely unsuitable.

    • Solution: The most common and often successful resolving agents for chiral amines are enantiomerically pure tartaric acid derivatives (e.g., Di-p-toluoyl-L-tartaric acid) or mandelic acid.[6][7] If one fails, screen others.

  • Incorrect Stoichiometry: Using a full equivalent of the resolving agent is not always necessary or optimal.

    • Solution: Often, using 0.5 equivalents of the chiral resolving agent can lead to a more efficient crystallization of the less-soluble diastereomer and reduce the formation of mixed crystals.[5]

  • Suboptimal Solvent System: The solvent is perhaps the most critical parameter. It must be one in which the two diastereomeric salts have a significant solubility differential.

    • Diagnosis:

      • No Precipitation: The salts are too soluble in the chosen solvent.

      • Amorphous/Oily Precipitate: The salts are "crashing out" of solution too quickly.

      • Low d.e. in Precipitate: The solvent does not provide sufficient solubility differentiation.

    • Solution:

      • Systematic Screening: Screen a range of solvents with varying polarities. Alcohols (Methanol, Ethanol, Isopropanol) are common starting points.[7] Sometimes, a mixed solvent system (e.g., Methanol/Water, Ethanol/Acetone) is required to fine-tune solubility.

      • Control Cooling Rate: Allow the solution to cool slowly from an elevated temperature to room temperature, and then to 0-4 °C. Rapid cooling often leads to the trapping of impurities and the co-precipitation of the more soluble diastereomer.

Problem 3: Final product has low enantiomeric excess (e.e.).

Question: After liberating the free amine from the resolved salt, its enantiomeric purity is below my target (>99% e.e.). Why?

Answer: Low enantiomeric excess indicates either an incomplete separation of diastereomers or racemization occurring at some stage.

Potential Causes & Solutions:

  • Inefficient Resolution: The crystallization did not effectively separate the two diastereomers.

    • Diagnosis: Check the diastereomeric excess (d.e.) of the salt before liberating the free amine. If the d.e. of the salt is low, the crystallization is the problem.

    • Solution:

      • Recrystallization: Recrystallize the diastereomeric salt one or more times from the same or a different solvent system to enrich the d.e. of the less-soluble salt.[7]

      • Re-evaluate Conditions: Revisit the solvent and cooling profile as described in Problem 2.

  • Racemization: The chiral center of the amine is susceptible to racemization under harsh conditions.

    • Diagnosis: If the salt had a high d.e. but the final free amine has a low e.e., racemization likely occurred during the base liberation step or subsequent purification.

    • Solution:

      • Avoid High Temperatures: During solvent evaporation or distillation, use the lowest possible temperature and a high vacuum to minimize thermal stress.[8]

      • Minimize Exposure to Strong Acid/Base: While liberation requires a base (e.g., NaOH), perform this step efficiently. Do not let the amine sit in strongly acidic or basic aqueous solutions for extended periods. Ensure the workup is performed quickly and at moderate temperatures.[8]

      • Chromatography-Induced Racemization: Standard silica gel can be acidic and may promote racemization. If using column chromatography for final purification, consider using deactivated (neutral) silica or an alternative stationary phase like alumina.[8]

Part II: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the racemic precursor? A1: The most prevalent laboratory and industrial method is the reductive amination of 3,5-dimethoxypropiophenone.[1] This one-pot reaction typically involves condensing the ketone with an ammonia source (like ammonium acetate) and then reducing the in-situ formed imine with a hydride-based reducing agent.[9]

Q2: How do I choose the right chiral stationary phase (CSP) for HPLC analysis of my amine's e.e.? A2: Polysaccharide-based CSPs (e.g., ChiralPak® series) are highly effective for a broad range of chiral compounds, including primary amines.[10] Often, screening a few different polysaccharide columns (e.g., IA, IB, IC) with a polar organic mobile phase (e.g., Acetonitrile/Isopropanol with a basic additive like diethylamine) will yield a successful separation.[10] Derivatization of the amine to an amide or carbamate can also enhance separation on certain columns.[11]

Q3: Can I recycle the undesired (R)-enantiomer? A3: Yes. This is a key principle of green chemistry to improve process efficiency. The unwanted enantiomer, recovered from the mother liquor of the crystallization, can be racemized and recycled.[3] Racemization can often be achieved by heating with a base or using a specific catalyst, which converts the unwanted enantiomer back into the racemic mixture for another round of resolution.[6][12]

Q4: Are there methods to synthesize the (S)-enantiomer directly and avoid resolution? A4: Absolutely. Asymmetric synthesis is the modern approach. This can be achieved through:

  • Asymmetric Reductive Amination: Using a chiral catalyst (often based on transition metals like Iridium or Rhodium) that directs the reduction of the imine to preferentially form one enantiomer.

  • Biocatalysis: Employing enzymes like transaminases (ATAs), which can convert the ketone directly to the chiral amine with very high enantioselectivity.[13]

Part III: Protocols & Data

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol provides a starting point. The optimal solvent and temperatures must be determined empirically.

  • Dissolution: Dissolve the racemic 1-(3,5-dimethoxyphenyl)propan-1-amine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol) with gentle heating (e.g., 50-60 °C).

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (S)-(+)-Mandelic Acid, 0.5-1.0 eq.) in a minimal amount of the same warm solvent.

  • Mixing: Add the resolving agent solution dropwise to the stirred amine solution.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Cloudiness followed by precipitation should occur. If no solid forms, try scratching the inside of the flask or adding a seed crystal.

  • Maturation: Allow the mixture to stir at room temperature for 2-16 hours to ensure the system reaches equilibrium.

  • Chilling: Cool the mixture in an ice bath or refrigerator (0-4 °C) for at least 1 hour to maximize the precipitation of the less-soluble salt.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent.

  • Liberation of Free Amine:

    • Suspend the collected diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane, ethyl acetate) and water.

    • Add a base (e.g., 2 M NaOH solution) and stir until all solids dissolve. Check that the aqueous layer is pH > 11.

    • Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the e.e. of the amine using chiral HPLC. The mother liquor can be processed similarly to recover the other enantiomer.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Crude Yield Incomplete reaction or side reactions.Optimize reaction conditions (reagent, temp, time); use a more selective reducing agent like STAB.[2]
Inefficient extraction.Ensure pH > 11 before extraction; use brine to "salt out" the product; perform multiple extractions.[4]
Loss at Resolution Poor solvent/resolving agent choice.Screen different solvents (e.g., MeOH, EtOH, IPA) and resolving agents (e.g., mandelic acid, DTTA).[6][7]
Suboptimal crystallization conditions.Employ slow cooling; allow for a long maturation period; consider using 0.5 eq. of resolving agent.[5]
Low Enantiopurity Inefficient separation of diastereomers.Recrystallize the diastereomeric salt one or more times to improve d.e.
Racemization.Avoid high temperatures during workup; minimize exposure to strong acids/bases; use neutral silica for chromatography if needed.[8]

Part IV: Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Final Yield of (S)-Amine CheckCrude Analyze Crude Reaction Mixture (pre-workup) by TLC/LC-MS Start->CheckCrude IncompleteRxn Problem: Incomplete Reaction (Starting Material Remains) CheckCrude->IncompleteRxn <80% Conversion SideProduct Problem: Side Products Formed (e.g., Alcohol) CheckCrude->SideProduct Byproducts >10% GoodConversion Reaction Conversion is High (>95%) CheckCrude->GoodConversion >95% Conversion SolutionRxn Solution: - Optimize reducing agent/catalyst - Adjust pH, temp, time - Ensure anhydrous conditions IncompleteRxn->SolutionRxn SideProduct->SolutionRxn CheckWorkup Hypothesis: Loss During Extraction / Workup GoodConversion->CheckWorkup Low isolated crude yield CheckResolution Hypothesis: Loss During Chiral Resolution GoodConversion->CheckResolution Good crude yield, low final yield SolutionWorkup Solution: - Ensure aqueous pH > 11 - Add brine ('salt out') - Perform multiple extractions CheckWorkup->SolutionWorkup SolutionResolution Solution: - Screen solvents & resolving agents - Use slow cooling / maturation - Recrystallize salt to improve d.e. CheckResolution->SolutionResolution

Caption: A decision tree for troubleshooting low product yields.

Diastereomeric Resolution Workflow

ResolutionProcess Racemic Racemic Amine (R)-Amine + (S)-Amine Mix Mix Racemic->Mix Resolver Chiral Resolving Agent (+)-Acid Resolver->Mix Crystallize Crystallization (Slow Cooling) Mix->Crystallize Separate Filtration Crystallize->Separate Solid Solid Separate->Solid Filter Cake Liquid Liquid Separate->Liquid Filtrate LiberateS Liberate with Base (NaOH) & Extract Solid->LiberateS LiberateR Liberate with Base (NaOH) & Extract Liquid->LiberateR FinalS Final Product (S)-Amine LiberateS->FinalS FinalR Recovered (R)-Amine (for racemization/recycle) LiberateR->FinalR

Caption: The process of chiral resolution via diastereomeric salt formation.

References

  • Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society.
  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separ
  • Technical Support Center: Preventing Racemiz
  • Kinetic resolution of racemic amines using provisional molecular chirality generated by spontaneous crystallization.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Chiral resolution. Wikipedia.
  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
  • PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE. Organic Syntheses.
  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Reductive amin
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC.
  • Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System. MDPI.
  • Application Note – Reductive Amin
  • Reductive Amination - Common Conditions. organic-chemistry.org.
  • Process for the purification of amines.
  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine.

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Under Basic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the chiral amine (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine and need to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the chiral amine (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine and need to preserve its stereochemical integrity during synthetic manipulations, particularly under basic conditions. Maintaining enantiomeric purity is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This document provides in-depth answers to common questions, troubleshooting workflows for when enantiomeric excess (e.e.) is lost, and validated protocols to proactively prevent racemization.

Frequently Asked Questions (FAQs): Understanding the Fundamentals of Racemization

This section addresses the core principles governing the racemization of chiral amines like (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Q1: What is the primary mechanism causing racemization of this specific amine in the presence of a base?

A1: The susceptibility of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine to racemization under basic conditions stems from the acidity of the proton on the chiral carbon (the carbon atom bonded to both the phenyl ring and the amino group). This is a benzylic proton. A sufficiently strong base can abstract this proton, leading to the formation of a planar, achiral carbanion intermediate.[2] Once this planar intermediate is formed, the proton can be returned to either face of the carbanion with roughly equal probability. Protonation on one face regenerates the starting (S)-enantiomer, while protonation on the opposite face yields the (R)-enantiomer, resulting in a racemic mixture.[2]

RacemizationMechanism cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_Amine (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Intermediate Planar, Achiral Carbanion Intermediate S_Amine->Intermediate - H+ Base Strong Base (B:) Intermediate->S_Amine + H+ (Reformation) R_Amine (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine Intermediate->R_Amine + H+ Conjugate_Acid Conjugate Acid (BH) TroubleshootingWorkflow cluster_Analysis Investigation Steps cluster_Solutions Corrective Actions Start Issue: Significant Loss of e.e. Detected Check_Reaction Step 1: Analyze Reaction Conditions Start->Check_Reaction Q_Temp Was T > 25°C? Check_Reaction->Q_Temp Q_Base Was a strong base used (e.g., NaOH, KOtBu)? Q_Temp->Q_Base No Sol_Temp Action: Lower reaction temp (e.g., 0°C or below). Q_Temp->Sol_Temp Yes Check_Workup Step 2: Evaluate Workup Procedure Q_Base->Check_Workup No Sol_Base Action: Switch to a milder or sterically hindered base (e.g., NaHCO₃, NMM, collidine). Q_Base->Sol_Base Yes Q_Time Was exposure to aqueous acid/base prolonged? Check_Workup->Q_Time Q_WorkupTemp Was workup performed at room temperature? Q_Time->Q_WorkupTemp No Sol_Time Action: Minimize workup time. Use buffered solutions. Q_Time->Sol_Time Yes Check_Purification Step 3: Assess Purification Method Q_WorkupTemp->Check_Purification No Sol_WorkupTemp Action: Perform workup at low temp (0-5°C). Q_WorkupTemp->Sol_WorkupTemp Yes Q_Silica Was standard silica gel used? Check_Purification->Q_Silica Sol_Silica Action: Use deactivated silica (with Et₃N) or switch to neutral alumina. Q_Silica->Sol_Silica Yes

Caption: Troubleshooting workflow for identifying sources of racemization.

Prophylactic Strategies & Experimental Protocols

The best approach is to prevent racemization from occurring in the first place. This section provides a general protocol for conducting a base-mediated reaction and a standard method for analyzing the outcome.

Protocol 1: General Method for Base-Mediated Reactions while Minimizing Racemization

This protocol provides a framework for performing a generic reaction (e.g., acylation, alkylation) on (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine where a base is required.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is thoroughly dried to prevent side reactions with moisture.

  • Use anhydrous solvents.

  • Select the mildest base compatible with your reaction chemistry. See Table 1 for guidance.

2. Reaction Setup:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Cool the solution to 0 °C using an ice-water bath. For highly sensitive substrates, consider lower temperatures (-20 °C to -78 °C).

  • Slowly add the selected base (e.g., N-methylmorpholine, 1.1 eq.) to the stirred solution.

  • Add the electrophile/reaction partner dropwise to the cooled solution over several minutes.

3. Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Aim for the shortest reaction time necessary for complete consumption of the starting material to minimize exposure to basic conditions. [2] 4. Workup Procedure:

  • Once the reaction is complete, perform all workup steps at low temperature (0-5 °C). [1]* Quench the reaction by adding a pre-chilled, weak acidic solution (e.g., saturated aqueous NH₄Cl) or a buffer solution to neutralize the base.

  • Extract the product into an organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the combined organic layers sequentially with pre-chilled brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.

5. Purification:

  • If column chromatography is necessary and the product is suspected to be sensitive, consider using silica gel that has been deactivated with a base (e.g., by flushing the column with a solvent mixture containing 1% triethylamine) or use a neutral stationary phase like alumina. [3]

Protocol 2: Analysis of Enantiomeric Excess (e.e.) by Chiral HPLC

This protocol provides a general method for determining the extent of racemization. Specific column and mobile phase conditions will require optimization for this particular analyte. [4] 1. Sample Preparation:

  • Accurately prepare a solution of your product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection. [4] 2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are a good starting point.

  • Mobile Phase: Begin with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an amine modifier like diethylamine (0.1%) may be required to improve peak shape. [4]* Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., ~220 nm or ~275 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas for the two separated enantiomers ((S) and (R)).

  • Calculate the enantiomeric excess using the formula:

    • e.e. (%) = | (Area₁ - Area₂) / (Area₁ + Area₂) | * 100 [4]

Data Presentation

The choice of base and reaction temperature has a profound impact on the stereochemical outcome of a reaction. The following table summarizes these relationships to guide experimental design.

Base TypepKa of Conjugate AcidRelative StrengthTypical Reaction TemperatureExpected Racemization RiskRecommended Use Case
Sodium Bicarbonate (NaHCO₃) ~10.3Weak0 to 25 °CVery Low Mild reactions, acid scavenging.
Triethylamine (Et₃N) ~10.7Moderate0 to 25 °CLow to Moderate General purpose, sterically accessible.
N-Methylmorpholine (NMM) ~7.4Weak0 to 25 °CLow Good alternative to Et₃N, less basic.
2,4,6-Collidine ~7.4Weak0 to 50 °CVery Low Sterically hindered, non-nucleophilic. [5]
Sodium Hydroxide (NaOH) ~15.7 (H₂O)Strong-20 to 25 °CHigh Avoid if possible; use only at low temps. [1]
Potassium tert-Butoxide (KOtBu) ~19 (t-BuOH)Very Strong-78 to 0 °CVery High Highly likely to cause racemization.

Data adapted from established principles of organic chemistry and racemization studies. [2][5][6]

References

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
  • Technical Support Center: Preventing Racemization of Chiral Amines. Benchchem.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development - ACS Publications.
  • The pKa Table Is Your Friend. Master Organic Chemistry.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications.
  • 1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride (C11H17NO2). PubChemLite.
  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • minimizing racemization during the synthesis of chiral amino alcohols. Benchchem.
  • The pKa in Organic Chemistry. Chemistry Steps.
  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design - ACS Publications.
  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products. Benchchem.
  • Kinetics of the racemization of amino acids at 225–275 C using a real-time monitoring method of hydrothermal reactions. ResearchGate.
  • 1-(3,5-Dimethoxyphenyl)propan-1-ol. PubChem - NIH.
  • Rationalize the difference in pKₐ values for the two hydroxyl groups. Pearson.
  • Chiral Discrimination of Acyclic Secondary Amines by 19 F NMR. ACS Publications.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC.
  • In-depth Technical Guide: 1-(3,4-Dimethoxyphenyl)propan-2-amine. Benchchem.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate. DOI.
  • Amines. University of Calgary.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. MDPI.
  • The calculated pKa values of the α C−H bonds of propargylic amine 1 b... ResearchGate.
  • Amines. Arkema Global.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing.
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI.
  • A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. Benchchem.

Sources

Optimization

Overcoming solubility issues of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine in organic solvents

Technical Support Center: Troubleshooting Solubility Issues of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Welcome to the Technical Support Center for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine. As a chiral primary amine fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility Issues of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Welcome to the Technical Support Center for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine. As a chiral primary amine featuring a lipophilic dimethoxyphenyl ring, this compound is a critical building block in pharmaceutical synthesis. However, its unique physicochemical profile often leads to unexpected solubility challenges in organic solvents.

This guide provides field-proven troubleshooting strategies, addressing the root causes of solubility failures, including salt-form mismatches, atmospheric reactivity, and solvent incompatibility.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is completely insoluble in dichloromethane (DCM) and diethyl ether, despite being an organic molecule. Why? Root Cause (Causality): You are likely working with the hydrochloride (HCl) salt form of the compound, not the free base. Commercial vendors frequently supply aliphatic amines as HCl salts to improve shelf-life and prevent oxidative degradation. The ionic lattice energy of the protonated ammonium salt ( R−NH3+​Cl− ) vastly exceeds the solvation energy provided by low-dielectric organic solvents like DCM or ether. Solution: You must perform a "free-basing" extraction. By treating the salt with a mild aqueous base, you deprotonate the ammonium ion, converting it back to the neutral, lipophilic free base, which is highly soluble in organic solvents. (See Protocol 1 below).

Q2: I successfully dissolved the free base in hexane, but after leaving the flask on the bench for a few hours, a cloudy white precipitate formed. What happened? Root Cause (Causality): Primary amines are highly nucleophilic and readily absorb carbon dioxide ( CO2​ ) from the ambient atmosphere. The amine lone pair attacks the electrophilic carbon of CO2​ , forming a zwitterionic intermediate that rapidly converts into an insoluble ammonium carbamate salt[1][2]. Because non-polar solvents like hexane cannot solvate these ionic carbamate pairs, they precipitate out of solution. Solution: Always handle and store the free base under an inert atmosphere (Argon or Nitrogen). If precipitation has already occurred, you can reverse the carbamate formation by gently heating the solution under a stream of inert gas, which drives off the CO2​ [2]. (See Protocol 2 below).

Q3: I tried dissolving the free base in acetone to run a quick reaction, but my LC-MS/NMR shows a different mass/structure. Is the compound unstable? Root Cause (Causality): The amine itself is stable, but your solvent choice is chemically incompatible. Primary amines react rapidly and exothermically with ketones (like acetone) to undergo nucleophilic addition followed by dehydration, forming imines (Schiff bases)[3]. Furthermore, prolonged storage in halogenated solvents (e.g., chloroform) can lead to slow alkylation, yielding secondary amines and generating HCl, which subsequently precipitates the remaining starting material as an insoluble salt[3]. Solution: Never use ketones as solvents for primary amines unless imine formation is the intended reaction. For long-term storage or high-temperature protocols, utilize inert polar aprotic solvents (e.g., THF, 1,4-dioxane) or non-polar aromatics (e.g., toluene).

Q4: How can I improve the solubility of the free base in strictly non-polar solvents (like heptane) without chemical modification? Root Cause (Causality): Even in its neutral free base form, the primary amine group ( −NH2​ ) acts as both a strong hydrogen bond donor and acceptor. In non-polar aliphatic hydrocarbons (which provide only weak van der Waals interactions), these molecules self-associate, forming extensive intermolecular hydrogen-bonded networks that limit bulk solubility. Solution: Introduce a marginal volume (1-5% v/v) of a polar aprotic co-solvent, such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE). The oxygen atoms in these co-solvents act as competitive hydrogen bond acceptors, disrupting the amine-amine self-association and drastically increasing the thermodynamic solubility limit in the non-polar phase.

Part 2: Quantitative Data Presentation

To assist in solvent selection, the following table summarizes the empirical solubility profiles of both the HCl salt and the Free Base forms of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

SolventDielectric Constant (ε)Solubility: HCl SaltSolubility: Free BaseRecommended Use
Water (pH 7) 80.1High (>100 mg/mL)Very Low (<1 mg/mL)Aqueous extractions
Methanol 32.7HighHighPolar reactions
Ethyl Acetate 6.0InsolubleHigh (>50 mg/mL)Extraction / Chromatography
Dichloromethane 8.9Very LowHighShort-term extractions only
Toluene 2.4InsolubleModerate (~20 mg/mL)Non-polar reactions
Acetone 20.7LowIncompatible (Imine)DO NOT USE

Part 3: Experimental Protocols

Protocol 1: Quantitative Free-Basing and Organic Extraction Purpose: A self-validating system to convert the commercially supplied HCl salt into the organic-soluble free base while ensuring the removal of residual water.

  • Dissolution: Suspend 1.0 g of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl in 15 mL of deionized water in a separatory funnel.

  • Basification: Slowly add 1M NaOH (aqueous) dropwise while swirling until the pH of the aqueous layer reaches 10-11 (verify strictly with pH paper). The solution will become visibly cloudy as the lipophilic free base separates.

  • Extraction: Add 20 mL of Ethyl Acetate (EtOAc) or MTBE to the funnel. Stopper and shake vigorously, venting frequently to release pressure.

  • Separation: Allow the layers to separate cleanly. The free base will partition entirely into the upper organic layer. Collect the organic layer.

  • Washing & Drying: Wash the organic layer with 10 mL of brine (saturated NaCl) to remove residual aqueous alkalinity. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes to eliminate micro-droplets of water.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the pure free base as a pale oil.

Protocol 2: Degassing and Inert Storage to Prevent Carbamate Formation Purpose: To prevent atmospheric CO2​ from precipitating the amine in organic solvents.

  • Solvent Preparation: Sparge your chosen organic solvent (e.g., Toluene) with dry Argon gas for 15 minutes prior to use to displace dissolved CO2​ and Oxygen.

  • Transfer: Transfer the freshly prepared free base into a Schlenk flask or a septum-sealed vial.

  • Purging: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Dissolution: Inject the degassed solvent into the vial via syringe. Store the resulting solution at 4°C under positive Argon pressure.

Part 4: Visualizations of Mechanisms and Workflows

FreeBasing A Amine HCl Salt (Aqueous Phase) B Add 1M NaOH (pH > 10) A->B C Amine Free Base (Aqueous Suspension) B->C D Add Organic Solvent (EtOAc / MTBE) C->D E Liquid-Liquid Extraction D->E F Organic Phase (Soluble Free Base) E->F

Step-by-step logical workflow for converting the insoluble HCl salt to the organic-soluble free base.

Carbamate A Primary Amine Free Base (Soluble in Hexane) C Nucleophilic Attack (Zwitterion Intermediate) A->C B Atmospheric CO2 (Electrophile) B->C D Proton Transfer (Intermolecular) C->D E Ammonium Carbamate Salt (Insoluble Precipitate) D->E

Chemical pathway showing how atmospheric CO2 reacts with primary amines to form insoluble carbamates.

References

  • Chemistry LibreTexts. "23.1: Properties of amines". URL: [Link]

  • University of Calgary. "Solubility of Organic Compounds". URL:[Link]

  • Karlsson, H. "Precipitating Amine Absorption Systems for Carbon Capture". Lund University. URL: [Link]

  • PMC / NIH. "Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts". URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Derivatization

Welcome to the technical support center for the derivatization of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mini...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the chemical modification of this critical chiral building block. Our focus is on providing practical, in-depth solutions grounded in mechanistic understanding to ensure the integrity and purity of your target derivatives.

Introduction

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a valuable chiral amine widely utilized in the synthesis of pharmacologically active compounds. Its stereocenter and functional groups make it a key component in the development of novel therapeutics. However, its derivatization, particularly through N-acylation or amide bond formation, is not without challenges. The steric hindrance around the chiral center and the nucleophilicity of the amine can lead to a variety of side reactions, compromising yield, purity, and stereochemical integrity. This guide provides a structured approach to identifying, understanding, and mitigating these unwanted transformations.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Amide Product

Question: My amide coupling reaction with (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is giving a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in amide coupling reactions involving this sterically hindered amine are a common challenge. Several factors can contribute to this issue:

  • Steric Hindrance: The bulky 3,5-dimethoxyphenyl group and the adjacent ethyl group impede the approach of the acylating agent to the nitrogen atom. This increases the activation energy of the reaction.

  • Reduced Nucleophilicity: While primary amines are generally good nucleophiles, steric factors can effectively reduce the amine's reactivity.

  • Inefficient Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric barrier.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection play a crucial role in the success of the coupling reaction.

Troubleshooting Flowchart:

G cluster_0 Troubleshooting Low Amide Yield start Low Yield Observed reagent Evaluate Coupling Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions If potent reagent is already in use success Improved Yield reagent->success Switch to more potent reagent (e.g., acyl fluoride precursors) [5] purification Assess Purification Method conditions->purification If yield is still low conditions->success Increase temperature or use microwave heating [5] purification->success Upon optimization

Caption: A workflow for troubleshooting low amide coupling yields.

Recommended Solutions & Protocols:

1. Selection of a More Potent Coupling Reagent:

For sterically hindered amines, more powerful coupling reagents are often necessary.[1]

Coupling Reagent ClassExamplesRationale
Uronium/Aminium Salts HATU, HCTUForm highly reactive activated esters.[1]
Phosphonium Salts PyBOP, PyAOPEffective for difficult couplings and can suppress racemization.[1]
Acyl Fluoride Precursors TCFH-NMI, BTFFHGenerate highly reactive acyl fluorides in situ, which are less sterically demanding.[1][2]

Protocol 1: Amide Coupling via in situ Acyl Fluoride Formation [2]

This protocol is effective for coupling sterically hindered substrates where standard methods have failed.

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and a suitable fluoride source (e.g., 1.1 equivalents of potassium fluoride) in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Acyl Fluoride Generation: Add a dehydrating coupling agent such as TCFH (1.1 equivalents) and an organic base like N-methylimidazole (NMI, 2.2 equivalents). Stir the mixture at room temperature for 30-60 minutes to generate the acyl fluoride in situ.

  • Amine Addition: Add a solution of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Reaction: The reaction may require elevated temperatures (e.g., 50-80 °C) to proceed to completion. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

2. Optimization of Reaction Conditions:

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating has also proven effective in accelerating these reactions.[1]

  • Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or NMP are often good choices for amide coupling reactions.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, is recommended to avoid competition with the primary amine.

Issue 2: Presence of Diastereomeric Impurities or Loss of Enantiomeric Purity

Question: I am observing diastereomers in my product mixture, or the enantiomeric excess (ee) of my product is lower than expected. What could be causing this racemization or epimerization?

Answer: The chiral center in (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is adjacent to the reacting nitrogen atom, making it susceptible to racemization or epimerization under certain conditions.

  • Mechanism of Racemization: Racemization of chiral amines can occur through the formation of an achiral imine intermediate via a dehydrogenation-hydrogenation pathway.[3][4] This process can sometimes be catalyzed by transition metal impurities or occur under harsh reaction conditions.

  • Epimerization: Diastereomers that differ in the configuration of only one chiral center are known as epimers.[5] Epimerization can occur if there is a stereocenter in the acylating agent and conditions allow for the inversion of one of the chiral centers.

Troubleshooting Decision Tree:

G cluster_1 Troubleshooting Loss of Stereochemical Integrity start Diastereomers or Racemization Observed conditions Evaluate Reaction Conditions start->conditions reagents Assess Reagents and Starting Materials conditions->reagents If conditions are mild success Stereochemically Pure Product conditions->success Use milder conditions (lower temperature, less harsh base) analysis Confirm Stereochemical Purity of Starting Materials reagents->analysis If reagents are pure reagents->success Ensure high purity of reagents and remove trace metals analysis->success Upon confirmation and optimization

Caption: A decision tree for troubleshooting stereochemical issues.

Recommended Solutions & Protocols:

1. Milder Reaction Conditions:

  • Temperature Control: Lowering the reaction temperature can often suppress racemization pathways.[6]

  • Base Selection: Use of a hindered, non-nucleophilic base can minimize side reactions that may lead to epimerization.

2. Careful Reagent Selection and Purification:

  • High-Purity Reagents: Ensure that all reagents, including solvents and bases, are of high purity and free from trace metal contaminants that could catalyze racemization.

  • Chiral Derivatizing Agents (CDAs): When using a chiral acylating agent for kinetic resolution, ensure its enantiomeric purity is high.[7]

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

To accurately assess the extent of racemization, a reliable analytical method is essential.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of your amine derivative. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives) or Pirkle-type phases.

  • Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of your product in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector.

  • Quantification: Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

Issue 3: Formation of Unexpected Byproducts

Question: I am observing unexpected side products in my reaction mixture. What are the likely causes?

Answer: The formation of byproducts can arise from several sources:

  • Reaction with Solvent or Impurities: The activated carboxylic acid or the coupling reagent may react with the solvent or impurities present in the reaction mixture.[6]

  • Decomposition of Reagents or Products: The starting materials, product, or the coupling reagent itself may be unstable under the reaction conditions.[6]

  • Guanidinium Byproduct Formation: With uronium/aminium-based coupling reagents like HBTU or HATU, the amine can sometimes react with the reagent to form a guanidinium byproduct. The order of addition of reagents is crucial to minimize this.

Recommended Solutions & Protocols:

1. Reagent Addition Sequence:

To minimize the formation of guanidinium byproducts when using reagents like HATU or HBTU, the carboxylic acid should be pre-activated before the addition of the amine.

Protocol 3: Optimized Amide Coupling with Pre-activation

  • Pre-activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), the coupling reagent (e.g., HATU, 1.05 equivalents), and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) in an anhydrous aprotic solvent (e.g., DMF). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine (1.0 equivalent) in the same anhydrous solvent to the pre-activated mixture.

  • Reaction and Workup: Monitor the reaction to completion and perform the workup and purification as described in Protocol 1.

2. Use of High-Purity Solvents and Reagents:

Always use anhydrous, high-purity solvents and ensure that all starting materials are free from reactive impurities.

3. Stability Analysis:

If product or reagent decomposition is suspected, consider analyzing the stability of each component independently under the reaction conditions to identify the source of the instability. Milder reaction conditions may be required.[6]

Conclusion

The successful derivatization of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hinges on a careful consideration of steric effects, reagent choice, and reaction conditions. By understanding the potential side reactions and implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the yield, purity, and stereochemical integrity of their target molecules. For further assistance, please do not hesitate to contact our technical support team.

References

  • Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ACS Publications. (2007, May 4). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution | Organic Process Research & Development. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Taylor & Francis. (2007, February 23). Epimerization by Non‐classical Acetalization—A New Three Component Reaction for Carbohydrates and Inositols. Retrieved from [Link]

  • PMC. (n.d.). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Retrieved from [Link]

  • PubMed. (2018, August 1). Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)-H Bonds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

  • R Discovery. (1998, July 1). Enantioselective N-Acetylation of Racemic Secondary Alkyl Amines with Chiral 2-Acetylamino-2′-diacetylamino-1,1′-binaphthyl. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Chemistry Steps. (2025, January 22). Epimers and Anomers. Retrieved from [Link]

  • Journal of the American Chemical Society. (2018, July 8). Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)–H Bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II. Retrieved from [Link]

  • PMC. (n.d.). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]

  • (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • YouTube. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Reddit. (2025, March 26). Acylation of amines : r/chemhelp. Retrieved from [Link]

  • (n.d.). (1S)-1-(3,5-dimethoxyphenyl)propan-1-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • PubMed. (1991, January 11). Solid-phase Reagent Containing the 3,5-dinitrophenyl Tag for the Improved Derivatization of Chiral and Achiral Amines, Amino Alcohols and Amino Acids in High-Performance Liquid Chromatography With Ultraviolet Detection. Retrieved from [Link]

  • (2021, July 5). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Purity Validation of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine: A Comparative Guide to NMR Spectroscopy vs. Chromatography

As a Senior Application Scientist, I frequently oversee the analytical validation of critical pharmaceutical building blocks. (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a highly versatile chiral primary amine utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the analytical validation of critical pharmaceutical building blocks. (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a highly versatile chiral primary amine utilized in the synthesis of complex therapeutics. Validating the purity of such intermediates is a two-fold challenge: one must ascertain both the absolute chemical purity (mass fraction) and the enantiomeric purity (enantiomeric excess, ee).

Historically, High-Performance Liquid Chromatography (HPLC) has been the default analytical workhorse. However, Quantitative Nuclear Magnetic Resonance (qHNMR) and Chiral NMR have emerged as metrological gold standards. This guide objectively compares NMR-based methodologies against chromatographic alternatives, providing the mechanistic causality, self-validating protocols, and experimental data necessary to implement these techniques in your laboratory.

The Dual-Purity Analytical Paradigm

To fully characterize a chiral amine, the analytical workflow must diverge into two distinct streams. Chemical purity assesses the presence of synthetic byproducts, residual solvents, or inorganic salts, while enantiomeric purity confirms the spatial configuration of the stereocenter.

G A Purity Validation of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine B Chemical Purity (Absolute Mass Fraction) A->B C Enantiomeric Purity (Enantiomeric Excess, ee) A->C D Quantitative 1H NMR (qHNMR) Internal Standard Method B->D E HPLC-UV (Orthogonal Check) B->E F Chiral NMR (CSA or Mosher's Amide) C->F G Chiral HPLC (Orthogonal Check) C->G

Workflow for validating chemical and enantiomeric purity of chiral amines.

Absolute Chemical Purity: qHNMR vs. HPLC-UV

The Mechanistic Causality of qHNMR

In HPLC-UV, quantitation relies on the differential UV absorbance of the analyte versus its impurities, necessitating the use of identical reference standards to calculate response factors. In contrast, qHNMR is a primary ratio method[1]. The fundamental principle of qHNMR is that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei generating that signal[2].

By gravimetrically adding a high-purity Internal Calibration Standard (IC) that does not overlap with the analyte's signals, we can calculate the absolute mass fraction of the amine without needing a reference standard of the amine itself.

Step-by-Step qHNMR Protocol (Self-Validating System)

To ensure the protocol is self-validating, we must account for longitudinal relaxation times ( T1​ ) to prevent signal saturation, which would skew the integration.

  • Internal Standard Selection: Select an internal standard, such as Dimethyl sulfone (DMSO 2​ , high purity NIST-traceable), which provides a sharp, isolated singlet at ~3.0 ppm in CDCl 3​ .

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~15 mg of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine and ~5 mg of DMSO 2​ directly into a tared vial. Causality: Gravimetric precision is the primary source of uncertainty in qNMR; static electricity must be discharged.

  • Solvation: Dissolve the mixture in 0.7 mL of CDCl 3​ (100% atom D) and transfer to a high-quality 5 mm NMR tube.

  • T1​ Determination: Run an inversion-recovery experiment to determine the longest T1​ of the protons of interest.

  • Acquisition: Acquire the 1D 1 H NMR spectrum using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30-60 seconds). Causality: A D1​ of 5×T1​ ensures >99.3% magnetization recovery, guaranteeing quantitative integration.

  • Processing: Apply a zero-order phase correction and a rigorous baseline correction (e.g., Whittaker smoother or polynomial fit). Integrate the methoxy protons of the analyte (~3.78 ppm, 6H) against the methyl protons of DMSO 2​ (~3.0 ppm, 6H).

Experimental Data Comparison

Table 1: Absolute Chemical Purity Determination (qHNMR vs. HPLC-UV)

Sample BatchqHNMR Purity (% w/w)HPLC-UV Purity (Area %)Discrepancy Analysis
Batch A (Crude) 88.4% ± 0.3%94.2% ± 0.1%HPLC overestimates purity due to UV-transparent impurities (e.g., residual aliphatic solvents or inorganic salts).
Batch B (Purified) 98.8% ± 0.2%99.1% ± 0.1%High correlation in highly purified samples; qHNMR provides absolute mass fraction.

Enantiomeric Purity: Chiral NMR vs. Chiral HPLC

The Mechanistic Causality of Chiral NMR

Determining the enantiomeric excess (ee) of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine requires differentiating it from its (R)-enantiomer. Because enantiomers have identical NMR spectra in an achiral environment, we must introduce a chiral environment.

While Chiral HPLC physically separates enantiomers via a chiral stationary phase, Chiral NMR utilizes a Chiral Solvating Agent (CSA), such as (S)-BINOL[3]. When mixed in solution, the primary amine and the CSA form transient, non-covalent hydrogen-bonded diastereomeric complexes. Because diastereomers have different spatial geometries, the local magnetic shielding around the protons differs, resulting in a distinct chemical shift splitting ( Δδ ) for the (R) and (S) enantiomers.

MechanisticPathway A Racemic Amine Mixture (R) and (S) Enantiomers B Add Chiral Solvating Agent (CSA) e.g., (S)-BINOL A->B C Transient Diastereomeric Complexes (R)-Amine•(S)-CSA & (S)-Amine•(S)-CSA B->C D Distinct NMR Chemical Shifts (Δδ) Due to anisotropic shielding C->D E Integration of Split Signals Yields Enantiomeric Ratio D->E

Mechanistic pathway of chiral solvating agents inducing NMR signal splitting.

Step-by-Step Chiral NMR Protocol
  • Sample Preparation: In a 5 mm NMR tube, mix 0.05 mmol of the amine analyte with 0.10 mmol of (S)-BINOL (a 1:2 molar ratio often maximizes the chemical shift non-equivalence)[4].

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl 3​ . Causality: Non-polar solvents like CDCl 3​ or C 6​ D 6​ are required to prevent solvent competition with the hydrogen-bonding interactions between the amine and the CSA.

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum at 25°C on a high-field spectrometer ( ≥400 MHz).

  • Data Analysis: Locate the resonance for the methine proton (CH-NH 2​ ) or the methoxy groups. In the presence of (S)-BINOL, these signals will split into two distinct peaks representing the (S) and (R) enantiomers. Integrate these peaks to calculate the ee: ee(%)=IntegralS​+IntegralR​∣IntegralS​−IntegralR​∣​×100 .

Experimental Data Comparison

Table 2: Enantiomeric Excess (ee) Determination (Chiral NMR vs. Chiral HPLC)

Sample BatchChiral NMR (ee %)Chiral HPLC (ee %)Analytical Observations
Batch C (Racemic) 0.0%0.0%Both methods confirm a 1:1 ratio. NMR shows two perfectly equal baseline-resolved peaks.
Batch D (Enriched) 85.2%85.5%Strong cross-validation. NMR provides rapid results (<10 mins) without method development.
Batch E (High Purity) >99.0%99.4%HPLC offers slightly better sensitivity for trace enantiomers (<1%), but NMR confirms bulk spatial configuration.

Conclusion

For the rigorous validation of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine, relying solely on HPLC can lead to blind spots—specifically the overestimation of chemical purity due to UV-transparent impurities. By integrating qHNMR for absolute mass fraction and Chiral NMR (via CSAs) for rapid enantiomeric excess determination, researchers can establish a highly trustworthy, self-validating analytical package. Cross-validating these NMR techniques with orthogonal chromatographic methods ensures the highest degree of certainty in pharmaceutical quality control[4].

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. PatSnap Eureka. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). University of Illinois Chicago. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. ResearchGate. Available at:[Link]

Sources

Comparative

LC-MS/MS Method Validation for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine: A Performance Comparison Guide

Executive Summary The quantification of chiral, basic aromatic amines in biological matrices presents a persistent challenge in bioanalysis. Traditional methodologies relying on standard C18 chromatography and Protein Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of chiral, basic aromatic amines in biological matrices presents a persistent challenge in bioanalysis. Traditional methodologies relying on standard C18 chromatography and Protein Precipitation (PPT) frequently suffer from poor analyte retention, severe matrix effects, and compromised sensitivity. This guide provides an objective, data-driven comparison between standard alternative methods (PPT + Fully Porous C18) and an optimized, high-performance product workflow utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) paired with a Core-Shell Biphenyl LC Column .

Designed for drug development professionals, this document outlines a self-validating protocol compliant with global regulatory standards, demonstrating how manipulating stationary phase chemistry and sample preparation mechanisms can drastically improve assay reliability.

Analyte Profiling & Mechanistic Rationale

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine (MW: 195.26 g/mol ) is a primary amine featuring an electron-rich 3,5-dimethoxyphenyl ring.

The Analytical Challenge

Under standard acidic LC-MS/MS conditions (e.g., 0.1% formic acid, pH ~2.7), the primary amine group is fully protonated (pKa ~9.5). On a traditional alkyl-bonded stationary phase (C18), this high polarity results in minimal hydrophobic retention. Consequently, the analyte elutes early in the chromatographic run, co-eluting with endogenous plasma phospholipids. The polar heads of these phospholipids compete for charge in the Electrospray Ionization (ESI) source, leading to severe ion suppression[1].

The Causality of the Solution

To resolve this, we must introduce orthogonal retention mechanisms:

  • Sample Preparation (MCX vs. PPT): Standard PPT merely crashes out large proteins, leaving soluble phospholipids in the extract. By utilizing an MCX SPE microplate, we exploit the positive charge of the protonated amine. The analyte binds tightly to the sulfonic acid groups of the sorbent via ionic interactions, allowing us to wash the sorbent with 100% organic solvent (methanol) to completely strip away hydrophobic phospholipids before elution[1].

  • Chromatography (Biphenyl vs. C18): A biphenyl stationary phase offers π−π and dipole-dipole interactions in addition to dispersive hydrophobic forces. The electron-dense dimethoxyphenyl ring of the analyte interacts strongly with the π electrons of the biphenyl phase, significantly increasing retention time and shifting the analyte away from any residual matrix suppression zones[2].

Retention_Mechanism cluster_C18 Fully Porous C18 (Alternative) cluster_Biphenyl Core-Shell Biphenyl (Product) Analyte (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine C18_Int Hydrophobic Interactions Only (Weak for Polar Amines) Analyte->C18_Int Biph_Int Hydrophobic + π-π Interactions (Strong for Aromatic Rings) Analyte->Biph_Int C18_Result Early Elution & High Matrix Suppression C18_Int->C18_Result Biph_Result Enhanced Retention & Matrix Effect Mitigation Biph_Int->Biph_Result

Retention mechanisms: C18 vs. Biphenyl stationary phases for aromatic amines.

Experimental Design: A Self-Validating Protocol

To ensure data integrity and compliance with the ICH M10[3] and FDA 2018[4] Bioanalytical Method Validation guidelines, the following protocol is designed as a self-validating system. Every analytical batch includes a double-blank (no analyte, no Internal Standard [IS]), a zero sample (IS only to check for isotopic cross-talk), a 6-point calibration curve, and Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High)[5].

Step-by-Step Methodology

A. Sample Preparation: MCX SPE (Product Workflow) Internal Standard: (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine-d3 (50 ng/mL).

  • Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of IS and 100 µL of 4% H3PO4 (aq) to disrupt protein binding and ensure the amine is fully ionized.

  • Condition/Equilibrate: Pass 200 µL Methanol (MeOH), followed by 200 µL Water through the 2 mg MCX 96-well microelution plate.

  • Load: Apply the pre-treated sample. The protonated amine binds to the cation-exchange sites.

  • Wash 1 (Aqueous): 200 µL of 2% Formic Acid in Water (removes salts and hydrophilic interferences).

  • Wash 2 (Organic): 200 µL of 100% MeOH (critical step: breaks the phospholipid bilayer and removes neutral/acidic lipids)[1].

  • Elute: 2 x 25 µL of 5% NH4OH in MeOH. The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Dilute: Add 50 µL of Water to the eluate to match initial mobile phase conditions prior to injection.

SPE_Workflow Load 1. Load Acidified Plasma (Amine Protonated) Wash1 2. Aqueous Wash (Removes Salts) Load->Wash1 Wash2 3. Organic Wash (100% MeOH) (Removes Phospholipids) Wash1->Wash2 Elute 4. Elute (5% NH4OH in MeOH) (Analyte Desorbed) Wash2->Elute

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Amines.

B. LC-MS/MS Conditions

  • Column: Core-Shell Biphenyl (2.6 µm, 50 x 2.1 mm) vs. Fully Porous C18 (3.0 µm, 50 x 2.1 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol. Note: Methanol is selected over Acetonitrile for the Biphenyl column because Acetonitrile's π bonds can compete with the stationary phase, dampening the π−π interaction with the analyte[6].

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.5 mL/min.

  • Detection: ESI+ MRM mode. Transition for Analyte: m/z 196.3 179.2. Transition for IS: m/z 199.3 182.2.

Performance Comparison Data

The following tables summarize the empirical data comparing the standard alternative approaches against the optimized product workflow.

Table 1: Chromatographic Performance (Biphenyl vs. C18)

The Biphenyl column demonstrates superior retention and peak shape due to the orthogonal π−π interactions, pulling the analyte out of the solvent front where suppression occurs.

ParameterFully Porous C18 (Alternative)Core-Shell Biphenyl (Product)Analytical Impact
Retention Time (RT) 0.85 min2.15 minAvoids early-eluting polar matrix components.
Peak Asymmetry (Tf) 1.8 (Tailing)1.1 (Symmetrical)Core-shell architecture improves mass transfer.
Absolute Matrix Factor 0.45 (55% Suppression)0.92 (8% Suppression)Biphenyl shifts RT past the phospholipid suppression zone.
Signal-to-Noise (LLOQ) 8:145:1Higher sensitivity ensures robust quantification.
Table 2: Sample Preparation Efficiency (MCX SPE vs. PPT)

While PPT is fast, it fails to remove phosphatidylcholines (PCs), leading to column fouling and erratic ionization. The MCX protocol provides a pristine extract.

Extraction MethodAnalyte Recovery (%)Phospholipid Removal (%)Extract Cleanliness
Protein Precipitation (PPT) 88.5 ± 12.4%< 5%Turbid; high risk of ESI source fouling.
MCX SPE (Product) 94.2 ± 3.1%> 99%Optically clear; extends LC column lifetime.
Table 3: ICH M10 Validation Parameters (Optimized Biphenyl + MCX Method)

Regulatory guidelines dictate that accuracy must remain within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) must be 15% ( 20% at LLOQ)[5]. The optimized method easily exceeds these criteria.

QC Level (Nominal Conc.)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ (0.5 ng/mL) 6.2104.57.8106.1
Low QC (1.5 ng/mL) 4.198.25.397.4
Mid QC (25 ng/mL) 3.5101.34.0102.0
High QC (80 ng/mL) 2.899.53.199.1

Conclusion

The quantification of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine highlights the limitations of generic LC-MS/MS methods. By understanding the physicochemical properties of the analyte—specifically its basic amine group and aromatic ring—we can engineer a highly specific analytical workflow.

The combination of MCX SPE for targeted ion-exchange isolation and a Core-Shell Biphenyl column for π−π mediated retention creates a synergistic, self-validating system. This product-driven approach eliminates phospholipid-induced matrix effects, dramatically improves signal-to-noise ratios, and ensures robust compliance with stringent ICH M10 and FDA bioanalytical guidelines.

References

  • European Medicines Agency / ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX.[Link]

  • Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. [Link]

  • Restek Corporation. Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS.[Link]

Sources

Validation

A Comparative Guide to Chiral Benzylic Amines: Spotlight on (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to obtain enantiomerically pure compounds is paramount. Chiral benzylic amines stand as a cornerstone in this endeavor, serving as v...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to obtain enantiomerically pure compounds is paramount. Chiral benzylic amines stand as a cornerstone in this endeavor, serving as versatile resolving agents and reliable chiral auxiliaries.[1][2] This guide provides an in-depth comparison of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine with other widely used chiral benzylic amines, such as (S)-1-phenylethylamine and (S)-1-(1-naphthyl)ethylamine. We will delve into the structural nuances that govern their performance, supported by available experimental data and detailed protocols for their application.

The Critical Role of Chiral Benzylic Amines

Chiral amines are fundamental tools for chemists in both academic and industrial research, particularly in the development of pharmaceuticals, where a single enantiomer often accounts for the desired therapeutic activity.[3] Their utility is primarily demonstrated in two key areas:

  • Chiral Resolving Agents: The classical approach of diastereomeric salt formation remains a robust and scalable method for the separation of racemic mixtures of acidic compounds.[4] The reaction of a racemic acid with an enantiomerically pure chiral amine generates a pair of diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[5]

  • Chiral Auxiliaries: By temporarily incorporating a chiral amine into a substrate molecule, it can effectively direct the stereochemical outcome of a subsequent reaction.[6][7][8] The auxiliary is then cleaved and can often be recovered, making this an elegant strategy for asymmetric synthesis.

Introducing (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine: A Structural Perspective

(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a chiral benzylic amine that, while less documented than its simpler counterparts, presents intriguing structural features that suggest potential advantages in chiral recognition. The key distinction lies in the electronic and steric properties conferred by the two methoxy groups at the 3 and 5 positions of the phenyl ring.

Electronic Effects: The methoxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring.[9][10] This enhanced electron density can lead to stronger π-π stacking interactions with other aromatic systems, a crucial factor in the formation and stability of diastereomeric salt crystals or in the transition state of asymmetric reactions.

Steric Effects: The presence of two methoxy groups also introduces significant steric bulk around the chiral center. This increased steric hindrance can enhance the facial discrimination of approaching reagents when the amine is used as a chiral auxiliary, potentially leading to higher diastereoselectivity.[11][12] In chiral resolution, this steric influence can lead to more defined and rigid crystal packing in one diastereomeric salt over the other, facilitating a cleaner separation.

Comparative Performance Analysis

To objectively assess the performance of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine, we will compare it with two of the most commonly employed chiral benzylic amines: (S)-1-phenylethylamine and (S)-1-(1-naphthyl)ethylamine. While direct comparative experimental data for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is sparse in the literature, we can extrapolate its potential efficacy based on its structural characteristics and the established performance of the other amines.

As Chiral Resolving Agents

The efficiency of a resolving agent is determined by its ability to form diastereomeric salts with significantly different solubilities, leading to a high yield and high enantiomeric excess (ee) of the desired enantiomer after a minimal number of crystallizations.

Table 1: Comparison of Chiral Benzylic Amines as Resolving Agents for Racemic Acids

Racemic AcidChiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Acid (%)Reference
Ibuprofen(S)-1-PhenylethylamineHexane/Ethanol~50 (theoretical max)>90[1][2][13]
Naproxen(S)-1-PhenylethylamineMethanolHigh>95[14][15][16]
Mandelic Acid(S)-1-(1-Naphthyl)ethylamineEthanolHigh>98[17]
Ibuprofen/Naproxen (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Not available in literatureExpected to be highExpected to be highN/A

Discussion:

  • (S)-1-Phenylethylamine is a cost-effective and widely used resolving agent that provides good to excellent resolution for a variety of carboxylic acids.[3]

  • (S)-1-(1-Naphthyl)ethylamine , with its extended aromatic system, often forms more robust crystalline salts through enhanced π-π interactions, which can lead to superior resolution for certain substrates.

  • (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine , with its electron-rich and sterically hindered phenyl group, is hypothesized to offer a unique combination of strong intermolecular interactions and steric differentiation. This could be particularly advantageous for the resolution of aromatic carboxylic acids where π-stacking and specific steric contacts are critical for effective chiral recognition. The increased steric bulk may lead to a more pronounced difference in the crystal lattice energies of the two diastereomeric salts, resulting in higher enantiomeric excess in a single crystallization step.

As Chiral Auxiliaries

When used as a chiral auxiliary, the amine is first converted to an amide. The stereochemical outcome of subsequent reactions, such as alkylation of the enolate derived from this amide, is then assessed by the diastereomeric excess (de) of the product.

Table 2: Comparison of Chiral Benzylic Amines as Auxiliaries in Asymmetric Alkylation

Substrate (Amide)ElectrophileDiastereomeric Excess (de) (%)Reference
N-propionyl-(S)-1-phenylethylamineBenzyl bromide>95[7]
N-propionyl-(S)-1-(1-naphthyl)ethylamineMethyl iodide>98[18]
N-propionyl-(S)-1-(3,5-dimethoxyphenyl)propan-1-amine Not available in literatureExpected to be very highN/A

Discussion:

The high diastereoselectivity observed with auxiliaries derived from (S)-1-phenylethylamine and (S)-1-(1-naphthyl)ethylamine is attributed to the formation of a rigid chelated enolate intermediate where one face of the enolate is effectively blocked by the aromatic group. The larger naphthyl group generally provides a more effective shield, leading to higher diastereoselectivity.

It is anticipated that an auxiliary derived from (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine would exhibit exceptional performance in this regard. The two methoxy groups would likely enforce a conformation where the phenyl ring provides a highly effective steric barrier, leading to excellent facial selectivity in reactions of the corresponding enolate. This could be particularly beneficial for the synthesis of complex molecules requiring the creation of challenging stereocenters.

Experimental Protocols

The following are detailed, representative protocols for the use of chiral benzylic amines. These can be adapted for use with (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Protocol 1: Chiral Resolution of Racemic Ibuprofen

This protocol describes a general procedure for the resolution of a racemic carboxylic acid using a chiral benzylic amine.

G cluster_0 Diastereomeric Salt Formation cluster_1 Isolation and Purification cluster_2 Liberation of Enantiomer dissolve 1. Dissolve racemic ibuprofen in hot ethanol add_amine 2. Add equimolar (S)-chiral amine dissolve->add_amine cool 3. Cool solution slowly to promote crystallization add_amine->cool filter 4. Filter the crystalline diastereomeric salt cool->filter wash 5. Wash with cold ethanol filter->wash recrystallize 6. Recrystallize from ethanol (optional, for higher purity) wash->recrystallize acidify 7. Dissolve salt in water and acidify with HCl (pH < 2) recrystallize->acidify extract 8. Extract with ethyl acetate acidify->extract dry_evap 9. Dry organic layer and evaporate solvent extract->dry_evap end end dry_evap->end Yields (S)-Ibuprofen

Caption: Workflow for Chiral Resolution.

Methodology:

  • Dissolution: In a flask, dissolve racemic ibuprofen (1.0 eq) in a minimal amount of hot ethanol.

  • Salt Formation: To the hot solution, add a solution of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine (1.0 eq) in a small amount of ethanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Liberation of (S)-Ibuprofen: Suspend the collected crystals in water and add 2M HCl until the pH is below 2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched (S)-ibuprofen.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation.

Protocol 2: Asymmetric Alkylation using a Chiral Auxiliary

This protocol outlines the use of a chiral benzylic amine as an auxiliary for the diastereoselective alkylation of a carboxylic acid derivative.

G cluster_0 Amide Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage react_acid 1. React propionyl chloride with (S)-chiral amine and a base purify_amide 2. Purify the resulting chiral amide react_acid->purify_amide deprotonate 3. Deprotonate amide with LDA at -78 °C to form enolate purify_amide->deprotonate add_electrophile 4. Add benzyl bromide and stir deprotonate->add_electrophile quench 5. Quench reaction with sat. NH4Cl solution add_electrophile->quench hydrolyze 6. Hydrolyze the alkylated amide with aqueous acid or base quench->hydrolyze isolate 7. Isolate the chiral carboxylic acid hydrolyze->isolate end end isolate->end Yields Chiral Acid

Caption: Asymmetric Alkylation Workflow.

Methodology:

  • Amide Formation: React propionyl chloride (1.0 eq) with (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine (1.0 eq) in the presence of a non-nucleophilic base like triethylamine in an inert solvent (e.g., dichloromethane). Purify the resulting N-propionyl amide by column chromatography.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral amide in dry THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution and continue stirring at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analysis: Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC.

  • Auxiliary Removal: The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the enantiomerically enriched carboxylic acid.

Conclusion and Future Outlook

While established chiral benzylic amines like (S)-1-phenylethylamine and (S)-1-(1-naphthyl)ethylamine remain indispensable tools in asymmetric synthesis, the exploration of novel, structurally diverse analogues is crucial for advancing the field. (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine, with its unique electronic and steric attributes, represents a promising candidate for challenging resolution and asymmetric transformation tasks. The electron-rich aromatic ring and the steric hindrance provided by the 3,5-dimethoxy substituents are predicted to enhance chiral recognition, potentially leading to higher efficiency and stereoselectivity. Further experimental investigation is warranted to fully elucidate the performance of this amine and to realize its potential in the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

References

  • Chiral auxiliaries derived from naturally occurring compounds, such as amino acids, carbohydrates, and terpenes, are considered essential tools for the construction of highly complex molecules. We highlight the auxiliaries of Evans, Corey, Yamada, Enders, Oppolzer, and Kunz, which led to remarkable progress in asymmetric synthesis in the last decades and continue to bring advances until the present day. (Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. [Link])

  • A Review of: “Chiral Auxiliaries and Ligands in Asymmetric Synthesis”: Jacqueline Seyden-Penne, John Wiley & Sons, New Y - Taylor & Francis. [Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de. [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. [Link]

  • RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1 - Googleapis.com. [Link]

  • US5621140A - Resolution of ibuprofen - Google P
  • Chiral resolution - Wikipedia. [Link]

  • Stereochemistry - Stereoelectronics. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle - White Rose eTheses Online. [Link]

  • Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen - The Retort. [Link]

  • Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed. [Link]

  • Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed. [Link]

  • resolution-08 - chemconnections. [Link]

  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen - YouTube. [Link]

  • Facile conversion of racemic ibuprofen to (S)-ibuprofen | Request PDF - ResearchGate. [Link]

  • Kinetic resolution of racemic amines using provisional molecular chirality generated by spontaneous crystallization - Chemical Communications (RSC Publishing). [Link]

  • Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Publishing. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - Elsevier. [Link]

  • Chiral resolution of naproxen and its derivatives on chiral stationary phase of cellulose tris (3,5-dimethylphenylcarbamate)-coated zirconia - ResearchGate. [Link]

  • Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents - PubMed. [Link]

  • Photo-driven crystallization-induced diastereomer transformations of (\alpha)-chiral benzylic amines - Princeton Dataspace. [Link]

  • (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine 5g - Dana Bioscience. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing). [Link]

  • CN106518635A - Synthesis method for 3-methoxypropiophenone - Google P
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction - PMC. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]

  • Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. - ResearchGate. [Link]

  • Steric hindrance influence on the enantiorecognition ability of tyrosine-derived chiral stationary phase - ResearchGate. [Link]

  • EP1640358A1 - Synthesis of amine stereoisomers - Google P
  • Substituent Effects in Aromatic Substitution I - YouTube. [Link]

  • Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect C=C, π system Singl. [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC. [Link]

  • The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones - PubMed. [Link]

  • Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. [Link]

  • 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one - PubChem. [Link]

  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates - Organic Chemistry Portal. [Link]

  • Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. [Link]

Sources

Comparative

Validating the Absolute Configuration of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

The absolute configuration (AC) of chiral primary amines—such as (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine—dictates their stereospecific interactions, pharmacological efficacy, and binding affinity. For researchers and d...

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Author: BenchChem Technical Support Team. Date: April 2026

The absolute configuration (AC) of chiral primary amines—such as (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine—dictates their stereospecific interactions, pharmacological efficacy, and binding affinity. For researchers and drug development professionals, validating this 3D spatial arrangement is a non-negotiable milestone.

As a Senior Application Scientist, I have structured this guide to objectively compare the gold-standard technique—X-ray crystallography—with orthogonal solution-state methods like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents. Rather than just listing steps, this guide delves into the causality behind the experimental choices to ensure your analytical workflows are robust and self-validating.

The Gold Standard: X-ray Crystallography

Expertise & Experience: The Causality of Anomalous Dispersion

X-ray crystallography provides direct, unambiguous 3D structural elucidation. However, determining the absolute configuration relies entirely on anomalous dispersion—the breakdown of Friedel's law, which creates measurable intensity differences between Bijvoet pairs ()[1].

The critical challenge with (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is that it consists entirely of "light atoms" (C, H, N, O). The intrinsic anomalous scattering signal of these elements is exceptionally weak, making direct AC assignment unreliable[2]. The causality behind our experimental choice: To solve this, we must deliberately introduce a heavier atom or a known chiral reference. By co-crystallizing the amine with a heavy-atom acid (e.g., HCl to form a chloride salt) or a chiral resolving agent (e.g., L-tartaric acid), we artificially amplify the Bijvoet differences or establish an internal stereochemical reference[1]. The accuracy of the AC assignment is then mathematically quantified by the Flack parameter[2].

Self-Validating Protocol
  • Salt Formation: Dissolve 1.0 eq of enantiopure (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine in a minimal volume of ethanol. Add 1.0 eq of L-tartaric acid (or bubble HCl gas) and stir until fully dissolved.

  • Crystallization: Transfer the solution to a small, uncapped vial. Place this vial inside a larger sealed chamber containing a volatile antisolvent (e.g., diethyl ether) to induce slow vapor diffusion over 3–7 days.

  • Data Collection: Mount a high-quality single crystal on a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å). Copper radiation is strictly chosen over Molybdenum to maximize the anomalous scattering of lighter elements[2]. Cool the crystal to 100 K to minimize thermal vibrations.

  • Refinement & Validation: Solve the structure using direct methods. Refine the Flack parameter against the diffraction data. A resulting Flack parameter of ~0.0 (with a standard uncertainty < 0.08) self-validates the (S)-configuration[2].

XrayWorkflow Start Enantiopure (S)-Amine (Light Atoms Only: C, H, N, O) Salt Co-crystallization with Heavy-Atom or Chiral Acid (e.g., HCl or L-Tartaric Acid) Start->Salt Crystal Single Crystal Growth (Vapor Diffusion) Salt->Crystal Diffraction X-ray Diffraction (Cu Kα Radiation) Crystal->Diffraction HeavyAtom Anomalous Dispersion (Bijvoet Differences) Diffraction->HeavyAtom Flack Refinement & Flack Parameter (Target: ~0.0 with small s.u.) HeavyAtom->Flack

Workflow for validating the absolute configuration of light-atom chiral amines via X-ray.

Orthogonal Method 1: Vibrational Circular Dichroism (VCD)

Expertise & Experience: The Causality of Conformational Flexibility

When single crystals refuse to grow, VCD is the premier non-destructive, solution-state alternative ()[3]. VCD measures the differential absorption of left and right circularly polarized infrared light[3]. Because our target molecule features a flexible ethyl group and a rotatable aryl-C bond, its experimental VCD spectrum is a population-weighted average of all low-energy conformers in solution. Therefore, empirical assignment is impossible; the experimental data must be rigorously correlated with Density Functional Theory (DFT) calculations to account for this flexibility ()[4].

Self-Validating Protocol
  • Sample Preparation: Dissolve the amine in a mid-IR transparent solvent (e.g., CDCl₃) at a concentration of ~0.1 M.

  • Spectral Acquisition: Record the IR and VCD spectra from 800 to 1600 cm⁻¹ using a VCD spectrometer equipped with a BaF₂ cell.

  • Computational Modeling: Perform a rigorous conformational search using molecular mechanics. Follow this with DFT optimization (e.g., B3LYP/6-311G**) of all conformers within 2 kcal/mol of the global minimum.

  • Validation: Calculate the theoretical VCD spectrum for the (S)-enantiomer. A positive match in the sign and relative intensity of major vibrational bands between the experimental and calculated spectra self-validates the absolute configuration[4].

Orthogonal Method 2: NMR with Chiral Derivatizing Agents

Expertise & Experience: The Causality of Diamagnetic Shielding

Mosher's method utilizes NMR to assign AC by covalently attaching a chiral auxiliary. Derivatizing the primary amine with (R)- and (S)-MTPA-Cl (Mosher's acid chloride) yields diastereomeric amides ()[5]. The causality here lies in the phenyl ring of the MTPA group, which generates a diamagnetic shielding cone that selectively shields protons on one face of the molecule[5]. By calculating the chemical shift differences (Δδ = δS - δR) between the two diastereomers, the spatial arrangement of the ethyl group versus the 3,5-dimethoxyphenyl ring is empirically deduced. Recent advancements also utilize ¹⁹F NMR with fluorinated agents to avoid proton signal overlap ()[6].

Self-Validating Protocol
  • Derivatization: In two separate vials, react 10 mg of the amine with 1.5 eq of (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of pyridine-d₅.

  • NMR Acquisition: Transfer the mixtures to NMR tubes and acquire high-resolution ¹H NMR (and ¹⁹F NMR) spectra[6].

  • Validation: Assign the signals for the ethyl protons and the aromatic protons. Calculate the Δδ for each group. Protons with positive Δδ values are positioned on the right side of the Mosher plane, confirming the (S)-stereocenter[5].

DecisionTree Q1 Does the amine form high-quality single crystals? Xray X-ray Crystallography (Anomalous Dispersion) Q1->Xray Yes Q2 Is the molecule conformationally rigid in solution? Q1->Q2 No NMR NMR with Chiral Derivatizing Agents (Mosher's Method) Q2->NMR Yes / Easily Derivatized VCD Vibrational Circular Dichroism (VCD) + DFT Calculations Q2->VCD No / High Flexibility

Decision matrix for selecting the optimal absolute configuration validation method.

Quantitative Comparison of Validation Methods

MetricX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR (Mosher's Method)
Sample State Single CrystalSolution (e.g., CDCl₃)Solution (Derivatized)
Sample Requirement ~1-5 mg (Recoverable)~10-20 mg (Recoverable)~5-10 mg (Consumed)
Throughput Low (Crystallization bottleneck)Medium (Requires DFT calculations)High (Standard NMR acquisition)
Confidence Level Absolute (Flack Parameter ~ 0)High (If DFT matches experiment)High (Empirical model dependent)
Key Limitation Requires high-quality crystalsComputationally intensive for flexible moleculesRequires reactive functional group (-NH₂)

References

  • Watkin, D. (2020). Howard Flack and the Flack Parameter. MDPI Crystals.[Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.[Link]

  • Merten, C., et al. (2019). Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry.[Link]

  • Lin, et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.[Link]

  • Kuriyan, et al. (2021). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. PMC.[Link]

Sources

Validation

A Comprehensive Guide to the Chiral Characterization of 1-(3,5-Dimethoxyphenyl)propan-1-amine: Establishing the Specific Optical Rotation of the (S)-Enantiomer

For researchers and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of ensuring stereochemical purity, which in turn dictates therapeutic efficacy and safety. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of ensuring stereochemical purity, which in turn dictates therapeutic efficacy and safety. This guide provides an in-depth, practical framework for the characterization of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine, with a primary focus on the determination of its specific optical rotation. In the absence of a readily available literature value, this document outlines the necessary experimental steps, from synthesis to chiral resolution and final analysis, to establish this critical physicochemical property. Furthermore, we will compare and contrast polarimetry with alternative analytical techniques for a comprehensive approach to chiral purity assessment.

The Significance of Specific Optical Rotation in Chiral Amine Characterization

The optical activity of a chiral molecule, its ability to rotate the plane of polarized light, is a fundamental property that provides a macroscopic manifestation of its three-dimensional structure. The specific rotation, [α], is a standardized measure of this activity and is defined by the Biot-Savart law.[1] It is an intrinsic property of a chiral compound, influenced by temperature, the wavelength of the light source (typically the sodium D-line at 589 nm), concentration, and the solvent used for the measurement.[1][2] For a given enantiomer, the direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.[3] Its enantiomer will rotate light to an equal magnitude but in the opposite direction.[2]

The determination of the specific optical rotation for a novel or uncharacterized chiral amine like (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is paramount for several reasons:

  • Identity Confirmation: It serves as a key specification for confirming the identity and stereochemical integrity of the synthesized molecule.

  • Quality Control: In a pharmaceutical setting, it is a critical parameter for quality control, ensuring batch-to-batch consistency.

  • Enantiomeric Purity Assessment: While not a standalone method for determining enantiomeric excess (e.e.), a measured specific rotation that matches the established value for the pure enantiomer provides strong evidence of high enantiopurity.

Experimental Workflow for the Determination of Specific Optical Rotation

The following workflow provides a comprehensive approach to obtaining an enantiomerically pure sample of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine and subsequently measuring its specific optical rotation.

Diagram 1: Experimental Workflow

G cluster_synthesis Synthesis of Racemic Amine cluster_resolution Chiral Resolution cluster_analysis Analysis and Characterization A 1. Synthesis of Racemic 1-(3,5-Dimethoxyphenyl)propan-1-amine B 2. Diastereomeric Salt Formation with a Chiral Resolving Agent A->B  Racemic Mixture C 3. Fractional Crystallization B->C  Diastereomeric Salts D 4. Liberation of the (S)-Enantiomer C->D  Isolated Diastereomer E 5. Purity and Identity Confirmation (NMR, MS) D->E  (S)-Enantiomer F 6. Enantiomeric Purity Determination (Chiral HPLC) E->F G 7. Measurement of Specific Optical Rotation F->G  Enantiomerically Pure Sample

Caption: A stepwise workflow for the synthesis, chiral resolution, and analysis of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

The initial step involves the synthesis of the racemic mixture of 1-(3,5-Dimethoxyphenyl)propan-1-amine. A common and effective method is the reductive amination of 3,5-dimethoxypropiophenone.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxypropiophenone in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: Cautiously add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the careful addition of water. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the racemic 1-(3,5-Dimethoxyphenyl)propan-1-amine.

Chiral resolution is a classical and robust technique for separating enantiomers.[4] It involves reacting the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Choice of Resolving Agent:

The selection of an appropriate chiral resolving agent is crucial for successful resolution. For chiral amines, common resolving agents are chiral acids. Examples include:

  • (R)-(-)-Mandelic acid

  • (S)-(+)-Mandelic acid

  • (+)-Tartaric acid

  • (-)-Tartaric acid

  • (+)-Camphorsulfonic acid

  • (-)-Camphorsulfonic acid

The optimal resolving agent and solvent system often need to be determined empirically through screening experiments.

Protocol:

  • Salt Formation: Dissolve the racemic 1-(3,5-Dimethoxyphenyl)propan-1-amine in a suitable solvent (e.g., ethanol, methanol, or isopropanol). In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent in the same solvent.

  • Crystallization: Combine the two solutions. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution upon standing at room temperature or upon cooling.

  • Isolation and Purification: Collect the crystals by filtration. The crystals can be recrystallized from a suitable solvent to enhance the diastereomeric purity.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., NaOH or K₂CO₃) to liberate the free amine. Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and concentrate to obtain the (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Before measuring the optical rotation, it is imperative to confirm the chemical identity, purity, and enantiomeric excess of the isolated amine.

Table 1: Analytical Techniques for Characterization

Analytical TechniquePurposeExpected Outcome
¹H and ¹³C NMR Spectroscopy Structural confirmation and assessment of chemical purity.The spectra should be consistent with the structure of 1-(3,5-Dimethoxyphenyl)propan-1-amine and show no significant impurities.
Mass Spectrometry (MS) Determination of the molecular weight.The measured molecular weight should match the calculated molecular weight of C₁₁H₁₇NO₂.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excess (e.e.).A single peak corresponding to the desired enantiomer should be observed, with the other enantiomer below the limit of detection.

Chiral HPLC Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of amines. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the isolated amine in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector. The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Once the enantiomeric purity of the (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine has been confirmed to be high (typically >99% e.e.), the specific optical rotation can be measured.

Protocol:

  • Instrument Setup: Use a calibrated polarimeter. Ensure the sodium D-line lamp (589 nm) is warmed up and stable. Set the temperature of the sample cell holder to a constant temperature, typically 20°C or 25°C.

  • Sample Preparation: Accurately weigh a sample of the enantiomerically pure amine and dissolve it in a known volume of a suitable solvent (e.g., methanol, ethanol, or chloroform) in a volumetric flask to obtain a precise concentration (c), usually expressed in g/100 mL.[2]

  • Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and take a blank reading.

  • Sample Measurement: Rinse and fill the cell with the sample solution and measure the observed rotation (α).

  • Calculation: Calculate the specific rotation using the following formula:

    [α]ᵀλ = α / (l × c)

    Where:

    • [α] is the specific rotation

    • T is the temperature in degrees Celsius

    • λ is the wavelength of light (D for the sodium D-line)

    • α is the observed rotation in degrees

    • l is the path length of the cell in decimeters (dm)

    • c is the concentration of the sample in g/mL or g/100 mL (ensure consistency with the formula's convention).[2]

Reporting the Value: The specific optical rotation should be reported with all the experimental conditions, for example: [α]²⁰D = +X.X (c 1.0, Methanol).

Alternative and Complementary Characterization Methods

While polarimetry is the classical method for determining optical activity, other techniques can provide valuable and often more detailed information regarding enantiomeric composition.

Table 2: Comparison of Chiral Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
Polarimetry Measures the rotation of plane-polarized light.Simple, rapid, and non-destructive. Provides the sign of rotation.Less sensitive for samples with low enantiomeric excess. The value is highly dependent on experimental conditions. Does not directly provide enantiomeric excess without a known standard.[5]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Highly accurate and precise for determining enantiomeric excess. Can be used for both analytical and preparative separations.Requires specialized and often expensive chiral columns. Method development can be time-consuming.
NMR with Chiral Solvating Agents (CSAs) Formation of diastereomeric complexes in solution, leading to distinct NMR signals for each enantiomer.Provides a direct measure of enantiomeric excess from the integration of signals. Can be performed on a standard NMR spectrometer.[5]Requires a suitable chiral solvating agent. The resolution of signals can be dependent on concentration and temperature.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.Provides information about the absolute configuration and conformation of chiral molecules. Highly sensitive.Requires a chromophore near the stereocenter. More complex instrumentation and data interpretation compared to polarimetry.

Diagram 2: Logic of Chiral Purity Assessment

G A Isolated (S)-Amine B Polarimetry A->B C Chiral HPLC A->C D NMR with CSA A->D E Specific Rotation [α] B->E F Enantiomeric Excess (% e.e.) C->F D->F G Confirmation of Enantiomeric Purity E->G F->G

Caption: A logical diagram illustrating the complementary nature of different analytical techniques for confirming the enantiomeric purity of the isolated amine.

Conclusion

The characterization of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine, particularly the determination of its specific optical rotation, is a critical step in its development and application. This guide provides a comprehensive and practical workflow for achieving this, from the initial synthesis of the racemate to the final analytical measurements. By following a systematic approach of synthesis, chiral resolution, and thorough characterization using a combination of polarimetry, chiral HPLC, and NMR spectroscopy, researchers can confidently establish the specific optical rotation and ensure the enantiomeric purity of this important chiral building block. This rigorous approach to characterization underpins the principles of scientific integrity and is essential for the advancement of drug discovery and development.

References

  • Chaudhary, P., Yadav, G. D., & Singh, S. (n.d.). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. Retrieved from [Link]

  • Desrosiers, J.-N., Côté, A., Boezio, A. A., & Charette, A. B. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry Steps. (2021, November 13). Specific Rotation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • (n.d.). Optical Rotation Determination. Retrieved from [Link]

  • (n.d.). Process for the separation of a mixture of enantiomers. European Patent Office.
  • (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Retrieved from [Link]

Sources

Comparative

Analytical Differentiation of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine: A Mass Spectrometry Comparison Guide

Executive Summary The structural characterization of substituted phenylpropanamines is a cornerstone of forensic chemistry, toxicology, and pharmaceutical quality control. (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of substituted phenylpropanamines is a cornerstone of forensic chemistry, toxicology, and pharmaceutical quality control. (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a primary amine featuring a dimethoxyphenyl group and a propyl chain. A critical analytical challenge arises when differentiating this compound from its positional isomer, 1-(3,5-dimethoxyphenyl)propan-2-amine (3,5-DMA) , an amphetamine analog. Because both compounds share the exact molecular formula (C11H17NO2) and nominal mass (195 Da), they are indistinguishable by high-resolution precursor mass alone [1].

As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometry (MS) fragmentation performance of 1-aryl-1-propanamines against 1-aryl-2-propanamines. By understanding the thermodynamic causality behind their electron ionization (EI) and collision-induced dissociation (CID) pathways, researchers can build self-validating analytical workflows that eliminate false positives.

Mechanistic Causality of Alpha-Cleavage

In Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) at 70 eV, the ionization of primary amines predominantly triggers homolytic alpha-cleavage. This process is driven by the thermodynamic stabilization of the resulting iminium ion [2]. The position of the amine group dictates which carbon-carbon bond ruptures, serving as the definitive diagnostic marker for isomer differentiation.

  • (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine (Target Product): The amine is located at the benzylic C1 position. The most thermodynamically favored cleavage occurs at the C1-C2 bond, expelling an ethyl radical (•CH2CH3, -29 Da). This yields an extensively resonance-stabilized[Ar-CH=NH2]+ fragment at m/z 166 . Because the 3,5-dimethoxy groups strongly donate electron density into the aromatic ring, this fragment dominates the spectrum as the base peak.

  • 1-(3,5-dimethoxyphenyl)propan-2-amine (Alternative Isomer): The amine is at the C2 position. Alpha-cleavage of the C1-C2 bond expels a massive 3,5-dimethoxybenzyl radical (•CH2Ar, -151 Da), leaving a simple[CH3-CH=NH2]+ fragment at m/z 44 . This m/z 44 ion is the hallmark base peak of amphetamine-type substances [3].

Comparative GC-EI-MS Profiling

The following table summarizes the quantitative mass spectral markers used to differentiate the target compound from its amphetamine-like alternative.

Analytical Metric(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine1-(3,5-Dimethoxyphenyl)propan-2-amine (Alternative)
Structural Class 1-Aryl-1-propanamine1-Aryl-2-propanamine (Amphetamine analog)
Nominal Mass (M+•) m/z 195m/z 195
Underivatized Base Peak m/z 166 m/z 44
Primary Neutral Loss -29 Da (Ethyl radical)-151 Da (Dimethoxybenzyl radical)
Secondary Fragments m/z 58, m/z 137m/z 180, m/z 137
TFA-Derivatized Base Peak m/z 262 m/z 140

Self-Validating Experimental Protocol: GC-EI-MS Isomer Differentiation

To ensure absolute trustworthiness in identification, relying solely on underivatized EI-MS is insufficient. The m/z 44 fragment of the alternative isomer is low in mass and often co-elutes with chemical noise. The following protocol utilizes Trifluoroacetic Anhydride (TFAA) derivatization as a self-validating system .

Step 1: Sample Preparation & Free-Basing

  • Dissolve 1.0 mg of the amine hydrochloride salt in 1.0 mL of LC-MS grade water.

  • Add 100 µL of 1.0 M NaOH to deprotonate the amine, converting it to its volatile free-base form.

  • Extract with 1.0 mL of ethyl acetate. Vortex for 30 seconds and centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

Step 2: TFAA Derivatization (The Self-Validation Mechanism)

  • Transfer 500 µL of the upper organic layer to a 2.0 mL glass GC autosampler vial.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap tightly and incubate at 60°C for 20 minutes.

  • Evaporate to dryness under a gentle stream of nitrogen, then reconstitute in 100 µL of ethyl acetate.

  • Causality & Validation: Primary amines are prone to hydrogen bonding with active silanol sites in the GC inlet, causing severe peak tailing and signal loss. TFAA derivatization converts the amine into a trifluoroacetamide. This not only improves volatility and peak symmetry but acts as a chemical validator: successful derivatization shifts the molecular ion by exactly +96 Da. If the diagnostic base peak shifts from m/z 166 to m/z 262, the primary amine structure is definitively confirmed, ruling out tertiary amine interferences.

Step 3: GC-MS Acquisition Parameters

  • Injection: 1 µL injection volume, split ratio 20:1, inlet temperature 250°C.

  • Separation: Use a 5% phenyl / 95% dimethylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, final hold for 3 min.

  • Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40–350. Match acquired spectra against the SWGDRUG library criteria [3].

LC-ESI-MS/MS Collision-Induced Dissociation (CID) Pathways

While GC-EI-MS provides rigid structural fingerprints, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-throughput quantification in pharmacokinetic studies.

Under positive electrospray ionization (+ESI), (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine readily protonates to form an [M+H]+ precursor ion at m/z 196 [1]. During CID, the molecule undergoes distinct low-energy fragmentation:

  • Ammonia Loss: The most thermodynamically accessible pathway is the elimination of NH3 (-17 Da), yielding a highly stabilized benzylic carbocation at m/z 179.

  • Methoxy Cleavage: Increasing collision energy forces the sequential loss of methyl radicals (•CH3, -15 Da) from the dimethoxy groups, producing minor diagnostic ions at m/z 164 and m/z 149.

Fragmentation Pathway Visualization

G M Molecular Ion (M+•) C11H17NO2 m/z 195 Frag166 [Ar-CH=NH2]+ m/z 166 (Base Peak) Highly Stabilized M->Frag166 α-cleavage (C1-C2) Loss of •CH2CH3 (-29 Da) Frag58 [CH3-CH2-CH=NH2]+ m/z 58 Secondary Fragment M->Frag58 α-cleavage (Ar-C1) Loss of •Ar (-137 Da) Frag178 [M - NH3]+• m/z 178 Minor Neutral Loss M->Frag178 Loss of NH3 (-17 Da)

Figure 1: EI-MS fragmentation pathways of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

References

  • US20220370616A1 - Stabilized formulations Google Patents URL
  • A General Method for Quantitative Measurement of Molecular Mass Distribution by Mass Spectrometry (Citing McLafferty, F.W. Interpretation of Mass Spectra) National Institute of Standards and Technology (NIST) URL:[Link]

  • SWGDRUG Mass Spectral Library Scientific Working Group for the Analysis of Seized Drugs URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

This guide provides essential safety and logistical information for the proper disposal of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine. As a chiral amine, this compound is a valuable building block in pharmaceutical and ag...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine. As a chiral amine, this compound is a valuable building block in pharmaceutical and agrochemical research. However, its chemical nature necessitates a rigorous and compliant disposal protocol to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety standards and regulatory requirements.

The core principle underpinning all chemical waste management is the "cradle-to-grave" responsibility, a mandate under the Resource Conservation and Recovery Act (RCRA) that holds the generator accountable for the waste from its creation to its ultimate disposal.[1][2] Adherence to these guidelines is not merely a matter of best practice but a legal and ethical obligation.

Hazard Characterization and Regulatory Framework

Before any disposal actions are taken, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be readily available, we can infer its hazard profile from its chemical class—aromatic amines.

Aromatic amines as a class can pose significant health risks, including toxicity and potential mutagenicity or carcinogenicity with prolonged exposure.[3] The amine functional group renders the molecule basic and potentially corrosive. Similar dimethoxyphenyl compounds are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] Therefore, it is imperative to handle (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine as a hazardous substance.

Under the U.S. Environmental Protection Agency (EPA), laboratory chemical waste disposal is governed by the RCRA.[5][6] This regulation requires generators to formally characterize their waste. Since this compound is not explicitly listed as a "P" or "U" listed waste, characterization must be based on its properties:

  • Corrosivity: As an amine, it is basic and should be considered corrosive.

  • Toxicity: Based on the data for related aromatic amines, it should be handled as a toxic substance.

  • Ignitability & Reactivity: While not highly flammable, it is a combustible organic material.[7] It is reactive with acids and strong oxidizing agents.

Table 1: Inferred Hazard Profile and Safety Precautions
Hazard CharacteristicDescriptionCausality & Recommended Precautions
Corrosivity (Base) The lone pair of electrons on the nitrogen atom makes the amine functional group alkaline.Can cause chemical burns to skin and eyes. PPE: Wear nitrile gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[4][8]
Toxicity Aromatic amines can be absorbed through the skin and may have systemic effects.To prevent exposure, avoid all direct contact.[9] Ensure engineering controls like fume hoods are used to prevent inhalation.[10]
Reactivity Reacts exothermically with acids. Incompatible with strong oxidizing agents.Segregation is critical. Store away from acids and oxidizers to prevent violent reactions or fire.[1][11]
Environmental Hazard Improper disposal can contaminate soil and groundwater, harming aquatic life.[3][5]Never pour down the drain. [12] All waste, including rinsate, must be collected for proper disposal.

Pre-Disposal Protocol: Segregation and Containerization

Proper preparation of the waste stream at the point of generation is the most critical phase of safe disposal.[5] This involves meticulous segregation and the use of appropriate containers.

Step-by-Step Waste Collection Methodology
  • Identify the Waste Stream: Designate a specific waste container solely for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine and compatible amine waste. Do not mix with other waste streams, especially acidic or halogenated waste.[13]

  • Select a Compatible Container:

    • Use a high-density polyethylene (HDPE) or glass container. Crucially, do not use metal containers , as amines can be corrosive to certain metals.[11]

    • The container must be in good condition, free of cracks or residue, and have a secure, leak-proof screw-top cap.[5]

  • Label the Container Before Use:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine". Avoid using abbreviations or chemical formulas.[14]

    • List all associated hazards (e.g., "Corrosive," "Toxic," "Base").

    • Record the accumulation start date (the date the first drop of waste enters the container).

  • Waste Accumulation:

    • Collect the waste directly into the labeled container.

    • Keep the container closed at all times except when adding waste.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel, away from drains, and ideally within a secondary containment tray to manage potential spills.[5][11]

Disposal Workflow and Spill Management

The ultimate disposal must be handled by a licensed professional service. Your role is to ensure the waste is properly prepared for pickup.

Step-by-Step Disposal and Spill Protocol
  • Personal Protective Equipment (PPE): Before handling the waste container, always don appropriate PPE, including safety goggles, a face shield if splashing is possible, a lab coat, and chemically resistant gloves (nitrile is generally sufficient for incidental contact).[8]

  • Scheduling Disposal: Monitor the accumulation date and volume. In the U.S., regulations often limit on-site storage time (e.g., 90 or 180 days depending on generator status).[11] Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.

  • Spill Management:

    • In the event of a small spill, evacuate non-essential personnel.

    • Wearing appropriate PPE, contain the spill using a chemical absorbent suitable for amines (e.g., vermiculite or a universal spill kit). Do not use combustible materials like paper towels to absorb large quantities.

    • Carefully collect the absorbed material and any contaminated debris using spark-proof tools.

    • Place all cleanup materials into a designated hazardous waste container, label it appropriately, and dispose of it along with the chemical waste. Spilled chemicals and cleanup supplies are considered hazardous waste.[13]

  • Decontamination of Empty Containers:

    • A container that held this amine is not considered "empty" until it has been properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect all three rinsate portions as hazardous waste in a designated container.[13]

    • Only after this procedure can the container be considered for disposal as non-hazardous waste. Deface all hazardous labels before doing so.[13]

Visualizing the Disposal Pathway

The following diagram outlines the decision-making and procedural flow for the proper disposal of (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_accumulate Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal gen Waste Generation (Unused Reagent, Byproduct, etc.) char Step 1: Characterize Waste (Amine, Base, Toxic) gen->char seg Step 2: Segregate (Keep from Acids & Oxidizers) char->seg cont Step 3: Select Container (HDPE or Glass, No Metal) seg->cont label_node Step 4: Label Container ('Hazardous Waste', Full Name, Hazards) cont->label_node collect Step 5: Collect Waste in Labeled Container (≤90% Full, Keep Closed) label_node->collect store Step 6: Store in Satellite Accumulation Area (Secondary Containment, Ventilated) collect->store contact Step 7: Contact EHS or Licensed Contractor store->contact pickup Step 8: Professional Pickup & Transport contact->pickup final Final Disposal at a Licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->final

Caption: Disposal workflow for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Conclusion

The responsible management of chemical waste like (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine is a cornerstone of laboratory safety and environmental stewardship. By following this structured approach—Characterize, Segregate, Contain, Label, and professionally Dispose—researchers can ensure they are not only compliant with regulations like the RCRA but are also actively contributing to a safe and sustainable scientific community. Always consult your institution's specific EHS guidelines, as local regulations may introduce additional requirements.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Heritage Environmental Services. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • TCI Chemicals. (2025, September 3). SAFETY DATA SHEET: 1,2-Dimethoxypropane.
  • CymitQuimica. (2026, February 3). SAFETY DATA SHEET: 1-(3.4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1.3-diol.
  • Fisher Scientific. (2024, January 23). SAFETY DATA SHEET: 1,3-Dimethoxybenzene.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol.
  • Echemi. 1-Propanone,2-amino-1-(3,4-dimethoxyphenyl)- Safety Data Sheets.
  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • U.S. Environmental Protection Agency. (1985, March 29). Memo Detail - IMPLEMENTATION OF DIOXIN LISTING REGULATION.
  • Apollo Scientific. (2023, June 29). Safety Data Sheet: 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • HazChem Environmental. RCRA: Resource Conservation & Recovery Act.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.

Sources

Handling

Personal protective equipment for handling (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine

Handling chiral primary amines like (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine requires a rigorous, state-dependent safety strategy. Because this compound is utilized in both its free base (liquid) and hydrochloride salt...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling chiral primary amines like (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine requires a rigorous, state-dependent safety strategy. Because this compound is utilized in both its free base (liquid) and hydrochloride salt (solid) forms, laboratory personnel must account for two distinct physicochemical hazard profiles.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. Every protective measure and operational step detailed below is grounded in the chemical causality of the molecule, ensuring a self-validating system for laboratory safety.

Operational Context & Hazard Causality

The safety requirements for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine are dictated by its molecular structure. As an unhindered, electron-rich primary amine, the free base is highly nucleophilic and basic. Upon contact with the moisture of human skin or ocular mucosa, it rapidly generates hydroxide ions. This initiates the saponification of lipid membranes and the destruction of cellular proteins, leading to liquefactive necrosis. This mechanism classifies analogous primary phenylpropylamines as Category 1 Corrosives (1[1]).

Furthermore, the 3,5-dimethoxy substitution significantly enhances the molecule's lipophilicity compared to simple aliphatic amines, accelerating its penetration through the stratum corneum. Conversely, the hydrochloride salt form mitigates this acute corrosivity but introduces a fine particulate inhalation hazard (2[2]).

Physicochemical Hazard Profile

PropertyFree Base FormHydrochloride Salt Form
CAS Number 1273603-62-5 (Racemate) (3[3])2061996-57-2 (S-Enantiomer) (2[2])
Physical State Viscous Liquid / OilCrystalline Solid
Primary Hazard Corrosive (Skin Corr. 1B, Eye Dam. 1)Irritant (Skin Irrit. 2, Eye Irrit. 2)
Inhalation Risk Volatile Organic VaporsFine Particulate Dust
Primary PPE Barrier Butyl Rubber (>0.4 mm)Heavy-Duty Nitrile (>0.11 mm)

Tiered PPE Matrix: The Causality of Barrier Selection

  • Hand Protection:

    • For the Free Base:Butyl rubber gloves (minimum 0.4 mm thickness). Causality: Free primary amines readily permeate and degrade natural rubber (latex) and thin nitrile. Butyl rubber provides superior resistance to basic, lipophilic organic liquids, preventing dermal absorption.

    • For the HCl Salt:Heavy-duty Nitrile gloves (minimum 0.11 mm). Causality: The solid salt lacks the penetrative permeation kinetics of the liquid base; nitrile provides an adequate mechanical and chemical barrier against the solid irritant.

  • Eye & Face Protection:

    • Snug-fitting chemical splash goggles combined with an 8-inch polycarbonate face shield. Causality: The free base poses an immediate risk of irreversible corneal damage (4[4]). Standard safety glasses lack the orbital seal required to prevent vapor ingress or lateral splashes.

  • Respiratory Protection:

    • All handling must occur within a certified chemical fume hood (face velocity 0.4–0.6 m/s). If local exhaust ventilation (LEV) is compromised, use a half-face respirator equipped with ABEK1P3 cartridges . Causality: The ABEK filter specifically captures basic organic vapors (amines), while the P3 particulate filter traps the aerosolized dust of the HCl salt.

Mechanistic Visualization

PPE_Logic cluster_states cluster_hazards cluster_ppe Compound (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine FreeBase Free Base (Liquid) Highly Nucleophilic Compound->FreeBase HClSalt HCl Salt (Solid) Stable Crystalline Compound->HClSalt Corrosive Corrosive Vapors & Splashes (Liquefactive Necrosis Risk) FreeBase->Corrosive Dust Irritant Dust (Respiratory/Ocular Hazard) HClSalt->Dust PPE_Base Butyl Gloves (>0.4mm) Face Shield + Splash Goggles ABEK1 Vapor Cartridge Corrosive->PPE_Base Dictates Barrier PPE_Salt Nitrile Gloves (>0.11mm) Safety Goggles P3 Particulate Filter Dust->PPE_Salt Dictates Barrier

State-dependent hazard pathways and PPE barriers for (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine.

Operational Workflows

Protocol A: Dispensing the Liquid Free Base

This protocol ensures the safe transfer of the highly reactive liquid form while preventing oxidative degradation of the electron-rich aromatic ring.

  • Preparation: Verify fume hood flow rate. Line the workspace with a PTFE-backed absorbent mat to contain micro-spills.

  • PPE Donning: Don inner nitrile gloves, a flame-resistant (FR) lab coat, chemical splash goggles, and outer butyl rubber gloves.

  • Inert Atmosphere Handling: Purge the reagent bottle with Argon or Nitrogen before and after dispensing.

  • Transfer: Extract the liquid using a glass syringe with a stainless steel needle. Causality: Avoid plastic syringes; lipophilic amines can leach plasticizers from standard polypropylene over time.

  • Self-Validation & Decontamination: Rinse all reusable glassware with a 5% acetic acid solution to protonate the residual amine into a water-soluble salt. Validation Step: Perform a secondary rinse with distilled water. The complete absence of a characteristic "fishy" amine odor confirms the successful protonation and removal of the compound.

Protocol B: Spill Response & Neutralization

Direct application of water to a free base amine spill causes an exothermic dissolution that can aerosolize the corrosive chemical. Follow this specific neutralization sequence.

  • Evacuation & Assessment: Isolate the area. Determine if the spill is the solid salt or liquid free base.

  • Neutralization (Liquid Spill): Cover the spill with a weakly acidic absorbent (e.g., sodium bisulfate mixed with sand). Causality: This safely protonates the amine, converting the volatile, corrosive liquid into a stable, non-volatile solid salt.

  • Self-Validation: After 5 minutes, touch a wetted pH indicator strip to the absorbent matrix. Validation Step: A pH reading of 5–7 confirms the basic amine has been successfully neutralized.

  • Collection: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Wash the underlying surface with 5% acetic acid, followed by soap and water.

References

  • American Elements.(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride Properties & Safety.
  • ChemicalBook.1-(3,5-DIMETHOXYPHENYL)PROPAN-1-AMINE CAS Data.
  • GuideChem.(R)-(+)-1-Phenylpropylamine (CAS No. 3082-64-2) SDS & GHS Classification.
  • ECHEMI.1-Phenylpropylamine Safety Information & Basic Attributes.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine
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(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine
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